Polyoxyethylene sorbitan monostearate
説明
The CIR Expert Panel concluded that the polysorbates listed below are safe in cosmetics when formulated to be nonirritating. This conclusion supersedes the conclusion reached in the 1984, 2000, and 2001 CIR safety assessments...Polysorbate 60...
特性
CAS番号 |
9005-67-8 |
|---|---|
分子式 |
C22H42O8 |
分子量 |
434.6 g/mol |
IUPAC名 |
[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1 |
InChIキー |
CRBBOOXGHMTWOC-NPDDRXJXSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |
物理的記述 |
Dark yellow opaque viscous liquid; [Sigma-Aldrich MSDS] Liquid |
関連するCAS |
9005-67-8 |
同義語 |
Sorbitan Monostearate Polyoxyethylene Derivs.; Admul T 60K; Ahco DFS 100; Ahco DFS 149; Armotan PMS 20; Atlas G 1036; Crill 8; Crill 9; Crill S 8; Crillet 3; Crillet 31; Disponil SMS 120F1; Drewpone 60; Durfax 60K; E 435; Emasol 3130; Emasol S 120V; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a versatile nonionic surfactant and emulsifier extensively utilized across the pharmaceutical, cosmetic, and food industries. Its multifaceted mechanism of action is rooted in its amphipathic molecular structure, which enables it to reduce interfacial tension, form micelles, and stabilize complex formulations. This technical guide provides a comprehensive exploration of the core mechanisms by which Polysorbate 60 exerts its effects, with a particular focus on its applications in drug development. Key physicochemical properties, experimental methodologies for their characterization, and its interactions with biological systems are detailed to provide a thorough understanding for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Polysorbate 60 is a synthetic compound produced by the ethoxylation of sorbitan followed by esterification with stearic acid.[1] Its structure consists of a central sorbitan ring, a lipophilic (fat-loving) stearic acid tail, and multiple hydrophilic (water-loving) polyoxyethylene chains.[2][3] This unique amphipathic nature is the foundation of its surface-active properties.
dot
Caption: Molecular Structure of Polysorbate 60.
Key quantitative properties of Polysorbate 60 are summarized in the table below, providing a basis for its functional comparison and application.
| Property | Value | Significance |
| Hydrophilic-Lipophilic Balance (HLB) | 14.9[4] | Indicates its suitability for creating oil-in-water emulsions.[4] A higher HLB value signifies greater hydrophilicity. |
| Critical Micelle Concentration (CMC) | ~0.00367 mM in water[5] | The concentration at which surfactant molecules self-assemble into micelles, crucial for solubilizing poorly water-soluble drugs. |
| Appearance | Yellowish, viscous liquid or semi-solid[3] | Influences formulation aesthetics and texture. |
| Solubility | Soluble in water[3] | Facilitates its use in aqueous-based formulations. |
Core Mechanisms of Action
The functionality of Polysorbate 60 stems from three primary mechanisms: surfactant action, emulsification, and stabilization.
Surfactant and Emulsifying Action
As a surfactant, Polysorbate 60 lowers the surface tension at the interface between two immiscible phases, such as oil and water.[1][3] The lipophilic stearic acid tail orients towards the oil phase, while the hydrophilic polyoxyethylene chains and sorbitan head group orient towards the water phase. This molecular arrangement reduces the interfacial energy, allowing for the formation of stable emulsions.[2]
dot
Caption: Emulsification by Polysorbate 60.
Micelle Formation and Solubilization
Above its Critical Micelle Concentration (CMC), Polysorbate 60 molecules spontaneously self-assemble into spherical structures called micelles in aqueous solutions.[6] In these micelles, the lipophilic tails form a core, creating a microenvironment capable of entrapping and solubilizing poorly water-soluble drug molecules. This micellar encapsulation is a key mechanism for enhancing the apparent aqueous solubility and, consequently, the bioavailability of hydrophobic drugs.[6]
dot
Caption: Micellar Solubilization of a Hydrophobic Drug.
Role in Drug Delivery and Development
Polysorbate 60 plays a critical role in overcoming formulation challenges and enhancing the therapeutic efficacy of drug products.
Enhancement of Bioavailability
By increasing the solubility of poorly water-soluble drugs, Polysorbate 60 can significantly improve their oral bioavailability.[7][8] Furthermore, there is evidence that Polysorbate 60 can inhibit the function of the efflux transporter P-glycoprotein (P-gp).[8] P-gp is present in the intestinal epithelium and actively pumps certain drugs out of cells, reducing their absorption. By interacting with P-gp, Polysorbate 60 can increase the intracellular concentration and overall absorption of P-gp substrate drugs.[8][9] Molecular dynamics simulations suggest that polysorbates bind directly to the drug-binding domain of P-gp.[10]
dot
Caption: Inhibition of P-glycoprotein by Polysorbate 60.
Protein Stabilization
In biopharmaceutical formulations, particularly those containing monoclonal antibodies and other therapeutic proteins, Polysorbate 60 acts as a stabilizer.[11] Proteins are susceptible to aggregation and denaturation at interfaces (e.g., air-water, solid-liquid). Polysorbate 60 preferentially adsorbs to these interfaces, preventing the protein from unfolding and aggregating.[11] This stabilization is crucial for maintaining the therapeutic efficacy and safety of protein-based drugs.
Degradation Pathways
It is important for formulation scientists to be aware of the degradation pathways of Polysorbate 60, which can impact its efficacy and the stability of the final product. The primary degradation mechanisms are hydrolysis and oxidation.[12][13][14] Hydrolysis, which can be catalyzed by enzymes, cleaves the ester linkage, releasing free fatty acids.[12][13] Oxidation can occur at the polyoxyethylene chains.[14] These degradation products can potentially affect the stability of the active pharmaceutical ingredient.[15]
Experimental Protocols
Accurate characterization of Polysorbate 60's properties is essential for formulation development. Below are outlines of key experimental methodologies.
Determination of Critical Micelle Concentration (CMC)
Methodology: Fluorescence Polarization [5]
-
Probe Preparation: Prepare a stock solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene) in a suitable organic solvent.
-
Sample Preparation: Prepare a series of aqueous solutions with increasing concentrations of Polysorbate 60.
-
Probe Incorporation: Add a small aliquot of the fluorescent probe stock solution to each Polysorbate 60 solution, ensuring the final probe concentration is low to avoid self-quenching.
-
Measurement: Measure the fluorescence polarization of each sample using a spectrofluorometer.
-
Data Analysis: Plot fluorescence polarization as a function of Polysorbate 60 concentration. The CMC is identified as the point of inflection in the curve, where a significant change in polarization occurs due to the incorporation of the probe into the micelles.[5]
dot
Caption: Workflow for CMC Determination.
Measurement of Interfacial Tension
Methodology: Pendant Drop Tensiometry [16][17]
-
Apparatus Setup: Use a pendant drop tensiometer equipped with a camera and software for image analysis.
-
Phase Preparation: Prepare the two immiscible liquid phases (e.g., oil and an aqueous solution of Polysorbate 60).
-
Droplet Formation: Form a pendant drop of one liquid phase (e.g., oil) in the other liquid phase (e.g., aqueous Polysorbate 60 solution).
-
Image Capture and Analysis: The camera captures the profile of the drop. The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension, to calculate the interfacial tension value based on the Young-Laplace equation.[17]
Assessment of Drug Bioavailability
Methodology: In Vivo Pharmacokinetic Study in Animal Models [18]
-
Animal Model: Select an appropriate animal model (e.g., rats).
-
Formulation Administration: Administer the drug formulation with and without Polysorbate 60 to different groups of animals via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Drug Concentration Analysis: Analyze the concentration of the drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). An increase in AUC and Cmax in the group receiving the formulation with Polysorbate 60 indicates enhanced bioavailability.
Conclusion
The mechanism of action of Polyoxyethylene sorbitan monostearate is a complex interplay of its fundamental physicochemical properties. Its utility as a surfactant, emulsifier, and stabilizer makes it an indispensable excipient in the development of a wide range of pharmaceutical products. A thorough understanding of its molecular interactions, particularly its ability to form micelles and inhibit efflux pumps like P-glycoprotein, is crucial for harnessing its full potential in enhancing the solubility and bioavailability of challenging drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and application of Polysorbate 60 in modern drug formulation. As the pharmaceutical industry continues to advance, the versatile and well-characterized properties of Polysorbate 60 will ensure its continued importance in the development of safe and effective medicines.
References
- 1. atamankimya.com [atamankimya.com]
- 2. matangiindustries.com [matangiindustries.com]
- 3. alphachem.biz [alphachem.biz]
- 4. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 5. agilent.com [agilent.com]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]
- 8. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism behind Polysorbates' Inhibitory Effect on P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ramehart.com [ramehart.com]
- 17. Interfacial Tension Measurements – Ebatco Lab Services [ebatco.com]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
A Technical Guide to the Critical Micelle Concentration of Polysorbate 60 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Polysorbate 60, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying and solubilizing properties.[1] Understanding the CMC is crucial for optimizing formulations, as it marks the concentration at which surfactant molecules self-assemble into micelles, significantly altering the physicochemical properties of the solution. This guide presents quantitative CMC data, detailed experimental protocols for its determination, and a logical workflow for these experimental processes.
Quantitative Data on the Critical Micelle Concentration of Polysorbate 60
The CMC of Polysorbate 60 in aqueous solutions is influenced by several factors, most notably temperature. The following table summarizes the reported CMC values for Polysorbate 60 under various conditions.
| CMC (mM) | Temperature (K) | Method of Determination | Reference |
| 0.0167 | 298 | Fluorescence Intensity | Mahmood & Al-Koofee, 2013[2][3] |
| Determined | 293 | Surface Tension | Szymczyk et al., 2018[1][4] |
| Determined | 303 | Surface Tension | Szymczyk et al., 2018[1][4] |
| Determined* | 313 | Surface Tension | Szymczyk et al., 2018[1][4] |
*Specific values from the study by Szymczyk et al. (2018) were not publicly available. However, the study confirms the determination of the CMC at these temperatures and notes a general trend of a slight decrease in CMC with increasing temperature.[4]
Experimental Protocols for CMC Determination
The determination of the CMC of Polysorbate 60 can be achieved through various analytical techniques that detect the changes in the physicochemical properties of the solution upon micelle formation. The most common methods are detailed below.
Surface Tension Method
This is a classical and widely used method for determining the CMC of surfactants.[1]
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant molecules at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Polysorbate 60 in deionized water. The concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the Polysorbate 60 concentration.
-
CMC Determination: The CMC is determined from the intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.
Fluorescence Spectroscopy Method
This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is sparingly soluble in water and exhibits a low fluorescence intensity. When micelles are formed, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment from a polar (aqueous) to a non-polar (micellar core) environment leads to a significant change in the fluorescence properties of the probe, such as an increase in fluorescence intensity or a shift in the emission spectrum. The concentration at which this change is observed corresponds to the CMC.
Detailed Methodology:
-
Probe Solution Preparation: Prepare a stock solution of a fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).
-
Surfactant Solution Preparation: Prepare a series of Polysorbate 60 solutions of varying concentrations in deionized water.
-
Addition of Probe: Add a small aliquot of the probe stock solution to each of the surfactant solutions. The final concentration of the probe should be very low to avoid self-quenching and perturbation of the micellization process.
-
Incubation: Allow the solutions to equilibrate, typically for a few hours in the dark to prevent photobleaching of the probe.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) is often monitored.
-
Data Analysis: Plot the fluorescence intensity or the I1/I3 ratio as a function of the Polysorbate 60 concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp change in the slope of the plot is observed.
Light Scattering Method
This technique measures the intensity of light scattered by the solution.
Principle: In a solution below the CMC, the surfactant exists as individual molecules (monomers) that are too small to cause significant light scattering. Above the CMC, the formation of larger aggregates (micelles) leads to a substantial increase in the intensity of scattered light.
Detailed Methodology:
-
Solution Preparation: Prepare a series of Polysorbate 60 solutions at various concentrations. The solutions should be filtered to remove any dust particles that could interfere with the measurements.
-
Light Scattering Measurement: Measure the intensity of the scattered light for each solution at a fixed angle (commonly 90°) using a light scattering photometer.
-
Data Analysis: Plot the scattered light intensity against the concentration of Polysorbate 60.
-
CMC Determination: The CMC is determined from the concentration at which a sudden and sharp increase in the scattering intensity is observed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the critical micelle concentration of a surfactant.
References
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Polyoxyethylene sorbitan (B8754009) monostearate, commercially known as Polysorbate 60 or Tween 60. It details the significance of this value in pharmaceutical formulations, methods for its determination, and its role in creating stable and effective drug delivery systems.
Introduction to Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)
This compound is a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries.[1][2][3] It is synthesized by the ethoxylation of sorbitan (derived from the dehydration of sorbitol) and subsequent esterification with stearic acid.[4][5] The number '60' in its name refers to the fatty acid, which is primarily monostearate.[4] Its chemical structure, featuring both a hydrophilic polyoxyethylene chain and a lipophilic sorbitan ester group, allows it to interact with both aqueous and oily phases.[1] This amphipathic nature is quantified by its Hydrophilic-Lipophilic Balance (HLB) value.
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, introduced by William C. Griffin in 1949, is a semi-empirical scale used to measure the degree of hydrophilicity or lipophilicity of a surfactant molecule.[6] The scale typically ranges from 0 to 20. A low HLB value (0-6) indicates a more lipophilic (oil-soluble) surfactant, suitable for creating water-in-oil (W/O) emulsions. Conversely, a high HLB value (8-18) signifies a more hydrophilic (water-soluble) surfactant, ideal for forming oil-in-water (O/W) emulsions.[6][7] This value is a critical parameter for formulators in selecting the appropriate surfactant to ensure the stability and efficacy of their products.[6][8]
HLB Value of Polysorbate 60 and its Significance
This compound (Polysorbate 60) has a characteristic high HLB value.
HLB Value: 14.9 [4][5][9][10][11][12]
This high HLB value indicates that Polysorbate 60 is strongly hydrophilic.[4] Its significance in formulation science, particularly in drug development, is substantial:
-
Oil-in-Water (O/W) Emulsification: With an HLB of 14.9, Polysorbate 60 is an excellent emulsifying agent for producing stable oil-in-water emulsions.[4][9][10] This is fundamental for formulating many pharmaceutical creams, lotions, and some injectable preparations where an oily active pharmaceutical ingredient (API) or excipient needs to be dispersed uniformly in an aqueous base.[1][2][9][13]
-
Solubilization of Poorly Soluble Drugs: Many APIs exhibit poor water solubility, which can limit their bioavailability.[1] Polysorbate 60 acts as a powerful solubilizing agent, encapsulating hydrophobic drug molecules to increase their solubility in aqueous media.[1][2][4][13] This enhancement of solubility is crucial for improving drug absorption and achieving the desired therapeutic effect.[3][9][13]
-
Stabilization and Texture Enhancement: As a stabilizer, Polysorbate 60 prevents the separation of oil and water phases in formulations over time, thus improving product consistency and shelf life.[1][2] It also contributes to the desired texture and sensory attributes of topical products.[1]
-
Wetting and Dispersing Agent: The surfactant properties of Polysorbate 60 reduce the surface tension between substances, which enhances the wetting and spreading characteristics of a formulation.[2][10] This makes it effective as a dispersing agent for active ingredients in liquid suspensions.[10]
Quantitative Data Summary
The HLB value of a surfactant dictates its function in a formulation. The table below summarizes the HLB of Polysorbate 60 in comparison to other related compounds and outlines the general application ranges based on HLB.
| Surfactant/Agent | Chemical Name | HLB Value | Predominant Class | Primary Application in Formulations |
| Polysorbate 60 (Tween 60) | This compound | 14.9 | Non-ionic | O/W Emulsifier, Solubilizer |
| Polysorbate 20 (Tween 20) | Polyoxyethylene sorbitan monolaurate | 16.7[11][14] | Non-ionic | O/W Emulsifier, Solubilizer |
| Polysorbate 40 (Tween 40) | Polyoxyethylene sorbitan monopalmitate | 15.6[11] | Non-ionic | O/W Emulsifier, Solubilizer |
| Polysorbate 80 (Tween 80) | Polyoxyethylene sorbitan monooleate | 15.0[11][12][14] | Non-ionic | O/W Emulsifier, Solubilizer |
| Sorbitan monostearate (Span 60) | Sorbitan monostearate | 4.7[14] | Non-ionic | W/O Emulsifier |
| Sorbitan monooleate (Span 80) | Sorbitan monooleate | 4.3[14] | Non-ionic | W/O Emulsifier |
| HLB Range | Application |
| 1 - 3 | Antifoaming Agent |
| 3 - 6 | W/O Emulsifier |
| 7 - 9 | Wetting Agent |
| 8 - 18 | O/W Emulsifier |
| 13 - 15 | Detergent |
| 15 - 20 | Solubilizer |
Experimental Protocols for HLB Determination
The HLB value of a surfactant can be determined through both theoretical calculations and experimental methods.
Protocol 1: Theoretical Calculation (Griffin's Method)
This method is applicable to non-ionic surfactants where polyoxyethylene is the primary hydrophilic group.
Principle: The HLB value is calculated based on the weight percentage of the hydrophilic portion (the polyoxyethylene chains) of the molecule.
Equation: HLB = E / 5 Where:
-
E is the weight percentage of ethylene (B1197577) oxide in the molecule.[15]
Methodology:
-
Determine the molecular weight of the entire surfactant molecule (M).
-
Determine the molecular weight of the hydrophilic portion (Mh), which is the sum of the molecular weights of all ethylene oxide units.
-
Calculate the weight percentage of ethylene oxide (E) using the formula: E = (Mh / M) * 100.
-
Calculate the HLB value by dividing E by 5.
Protocol 2: Experimental Emulsion Stability Method
This practical method determines the "required HLB" of an oil or the HLB of an unknown surfactant by creating a series of emulsions.
Principle: A stable emulsion is formed when the HLB value of the emulsifier (or emulsifier blend) closely matches the "required HLB" of the oil phase.[16][17] By observing the stability of various emulsions, the optimal HLB can be identified.
Methodology:
-
Prepare Emulsifier Blends: Select two well-characterized surfactants with known HLB values, one high (e.g., Polysorbate 20, HLB = 16.7) and one low (e.g., Span 80, HLB = 4.3).[16]
-
Create a series of blends of these two surfactants in varying proportions to achieve a range of intermediate HLB values (e.g., from HLB 8 to 13). The HLB of the blend is calculated as a weighted average.
-
Formulate Emulsions: For each emulsifier blend, prepare an oil-in-water emulsion with a specific oil phase at a constant concentration.
-
Homogenize: Subject each formulation to identical homogenization conditions (e.g., high-shear mixing) to form the emulsions.
-
Assess Stability: Evaluate the stability of each emulsion after a set period (e.g., 24 hours) or after subjecting them to stress conditions like centrifugation.[16] Stability can be assessed by:
-
Visual inspection for phase separation, creaming, or coalescence.
-
Measuring the oil droplet size using techniques like dynamic light scattering (DLS). The smallest and most stable droplet size corresponds to the optimal HLB.[16]
-
-
Determine Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil phase.[16]
Visualizations
Caption: The HLB scale indicating the function of surfactants, with the position of Polysorbate 60.
Caption: Workflow for the experimental determination of the required HLB of an oil phase.
Caption: Logical relationship of Polysorbate 60's HLB value to its function and application outcome.
References
- 1. matangiindustries.com [matangiindustries.com]
- 2. alphachem.biz [alphachem.biz]
- 3. Articles [globalrx.com]
- 4. nbinno.com [nbinno.com]
- 5. POLYOXYETHYLENE (20) SORBITAN MONOSTEARATE (POLYSORBATE 60) - Ataman Kimya [atamanchemicals.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. HLB value: Significance and symbolism [wisdomlib.org]
- 9. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 10. This compound (POLYSORBATE 60) - Ataman Kimya [atamanchemicals.com]
- 11. Polysorbate, Ethoxylated Sorbitan Ester - HUANA [huanachemical.com]
- 12. HLB Systems [pharmcal.tripod.com]
- 13. nbinno.com [nbinno.com]
- 14. nabinsblog.home.blog [nabinsblog.home.blog]
- 15. pharmajournal.net [pharmajournal.net]
- 16. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Chemical structure and properties of Polysorbate 60 for scientific research.
Polysorbate 60, known chemically as polyoxyethylene (20) sorbitan (B8754009) monostearate, is a synthetic non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] Its versatile properties as an emulsifier, solubilizer, and stabilizer make it a critical component in a myriad of formulations, from drug delivery systems to skincare products.[3][4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Synthesis
Polysorbate 60 is synthesized through a multi-step process involving the esterification of sorbitol with stearic acid, followed by ethoxylation.[2][6] Sorbitol, a sugar alcohol, is first dehydrated to form sorbitan. This sorbitan is then reacted with stearic acid, a saturated fatty acid (C18), to form sorbitan monostearate.[7] Subsequently, this molecule is treated with approximately 20 moles of ethylene (B1197577) oxide, resulting in the final Polysorbate 60 structure.[7][8][9] The commercial product is typically a complex mixture of different molecular species, including stearic and palmitic acid esters of ethoxylated sorbitol and its anhydrides.[7]
The structure consists of a lipophilic (fat-loving) portion, the sorbitan monostearate, and a hydrophilic (water-loving) portion, the polyoxyethylene chains.[3] This amphipathic nature is the foundation of its functionality as a surfactant.
Physicochemical Properties
The efficacy of Polysorbate 60 in various applications is dictated by its distinct physicochemical properties. These quantitative parameters are essential for formulation development and predicting its behavior in different systems.
| Property | Value | References |
| Synonyms | Tween 60, Polyoxyethylene (20) sorbitan monostearate | [1][10] |
| CAS Number | 9005-67-8 | [11][12] |
| Molecular Formula | C₆₄H₁₂₆O₂₆ | [11][12][13][14] |
| Average Molecular Weight | ~1311.7 g/mol | [11][12][14] |
| Appearance | Pale yellow to orange, oily liquid or semi-gel at 25°C | [8][11][15][16] |
| Hydrophilic-Lipophilic Balance (HLB) | 14.9 | [2][8][11][17][18] |
| Critical Micelle Concentration (CMC) | 0.00367 mM | [19] |
| Acid Value | ≤ 2.0 mg KOH/g | [15][16][20] |
| Saponification Value | 45 - 55 mg KOH/g | [16][20] |
| Hydroxyl Value | 81 - 96 mg KOH/g | [16][20] |
| Solubility Profile | References | |
| Water | Soluble | [7][8][11][15] |
| Ethanol | Soluble | [7][11] |
| Ethyl Acetate | Soluble | [11][15] |
| Toluene | Soluble | [11][15] |
| Mineral and Vegetable Oils | Insoluble | [7][8][11][15] |
Mechanism of Action: Emulsification
Polysorbate 60 is an excellent oil-in-water (O/W) emulsifier, a property directly related to its high HLB value of 14.9.[2][11] In a system containing immiscible oil and water phases, Polysorbate 60 molecules orient themselves at the oil-water interface.[21] The lipophilic stearate (B1226849) tail penetrates the oil droplet, while the hydrophilic polyoxyethylene head remains in the continuous water phase.[3] This arrangement reduces the interfacial tension between the two liquids, preventing the oil droplets from coalescing and thus stabilizing the emulsion.[3][5][21]
Applications in Scientific Research
In the realm of scientific research, particularly in drug development, Polysorbate 60 serves several critical functions:
-
Solubilizer: It is used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[3][22]
-
Stabilizer: Polysorbate 60 stabilizes pharmaceutical emulsions, suspensions, and nanoparticle formulations, preventing aggregation and degradation of the API.[4][5][22]
-
Drug Delivery: It is a key component in various drug delivery systems (DDSs), including oral, topical, and injectable formulations, facilitating the transport and absorption of drugs.[1][3][4] In some cases, polysorbate-coated nanoparticles may enhance drug delivery to the brain.[4]
Experimental Protocols and Analytical Methods
The characterization and quantification of Polysorbate 60 in various matrices are crucial for quality control and formulation analysis. Due to its complex and heterogeneous nature, a combination of analytical techniques is often employed.[23][24]
Protocol: General Workflow for Polysorbate 60 Analysis
A typical experimental workflow for analyzing Polysorbate 60 involves extraction from the sample matrix, followed by separation and detection.
-
Sample Preparation & Extraction:
-
The initial step involves extracting Polysorbate 60 from the sample matrix (e.g., baked goods, creams, drug formulations) using a suitable solvent system.[25]
-
For complex matrices, a multi-step extraction may be necessary to remove interfering substances.
-
-
Purification (Optional):
-
Techniques like ion-exchange chromatography can be used to "desalt" the extract and remove interfering ions or polar compounds before analysis.[25]
-
-
Analysis & Characterization:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), are powerful tools for separating the various components of Polysorbate 60 and quantifying them.[23][26]
-
Gas Chromatography (GC): While Polysorbate 60 itself is not volatile enough for direct GC analysis, its fatty acid composition can be determined by GC after a derivatization step (e.g., transesterification).[24]
-
Gravimetric Method: A classical approach involves recovering the polyol moiety of the polysorbate, precipitating it as a barium phosphomolybdate complex, and measuring it gravimetrically.[25]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to analyze batch-to-batch variation.[26]
-
Conclusion
Polysorbate 60 is an indispensable excipient in scientific research and product development. Its well-defined physicochemical properties, particularly its high HLB value, make it a robust emulsifier and solubilizing agent. A thorough understanding of its chemical structure, properties, and appropriate analytical methodologies is essential for its effective and reliable application in creating stable and efficacious formulations.
References
- 1. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 2. nbinno.com [nbinno.com]
- 3. matangiindustries.com [matangiindustries.com]
- 4. Polysorbate emulsifier in drug delivery systems for cancer and neurodegenerative diseases: Current status and emerging applications [nmb-journal.com]
- 5. alphachem.biz [alphachem.biz]
- 6. vernixa.com [vernixa.com]
- 7. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 8. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 9. Polysorbate 20, 40, 60 & 80 | Uses & Applications | Venus Ethoxyethers [venus-goa.com]
- 10. SID 135303486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Polysorbate 60 Tween 60 | 9005-67-8 | E435 - HUANA [huanachemical.com]
- 12. scbt.com [scbt.com]
- 13. specialchem.com [specialchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. atamankimya.com [atamankimya.com]
- 16. Tween - Polysorbate 60 Manufacturers, with SDS [mubychem.com]
- 17. ulprospector.com [ulprospector.com]
- 18. irosurfactant.com [irosurfactant.com]
- 19. agilent.com [agilent.com]
- 20. drugfuture.com [drugfuture.com]
- 21. avenalab.com [avenalab.com]
- 22. nmb-journal.com [nmb-journal.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. The determination of polysorbate 60 in foods | Semantic Scholar [semanticscholar.org]
- 26. Composition analysis of two batches of polysorbate 60 using MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Polyoxyethylene Sorbitan Monostearate as a Non-Ionic Surfactant in Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a synthetic non-ionic surfactant widely employed across various scientific disciplines. Its amphipathic nature, stemming from a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, allows it to reduce interfacial tension between immiscible phases. This property makes it an invaluable tool in research, particularly in drug delivery, protein stabilization, and cell biology studies. This technical guide provides an in-depth overview of Polysorbate 60's core functionalities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Core Physicochemical Properties of Polysorbate 60
The efficacy of Polysorbate 60 as a surfactant is defined by its physicochemical properties. These parameters are crucial for predicting its behavior in various formulations and experimental settings.
| Property | Value | Significance in Research Applications |
| Hydrophilic-Lipophilic Balance (HLB) | ~14.9 | A high HLB value indicates a strong hydrophilic nature, making Polysorbate 60 an excellent emulsifier for creating stable oil-in-water (O/W) emulsions. This is critical for the formulation of many drug delivery systems. |
| Critical Micelle Concentration (CMC) | ~0.00367 mM | The CMC is the concentration at which surfactant molecules self-assemble into micelles. Above this concentration, Polysorbate 60 can effectively solubilize hydrophobic drugs within the micellar core, enhancing their bioavailability.[1] |
| Molecular Structure | Polyoxyethylene sorbitan monostearate | The ethoxylated sorbitan structure provides steric hindrance, preventing the coalescence of droplets in emulsions and the aggregation of proteins. |
Applications in Drug Delivery and Formulation
Polysorbate 60 plays a pivotal role in overcoming challenges associated with drug solubility and permeability, thereby enhancing the therapeutic efficacy of various active pharmaceutical ingredients (APIs).
Nanoemulsion Formulation for Enhanced Bioavailability
Nanoemulsions are nanosized droplets of one liquid dispersed in another immiscible liquid, and they offer a promising strategy for improving the oral bioavailability of poorly water-soluble drugs. Polysorbate 60 is a key excipient in the formation of stable nanoemulsions.
A study investigating the influence of Polysorbate 60 on morin-loaded nanoemulsions demonstrated a significant increase in bioavailability. The area under the blood concentration-time curve (AUC), a measure of total drug exposure, was markedly higher in formulations containing a larger amount of Polysorbate 60.[2]
| Formulation | Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | AUC (µg·h/mL) |
| MCT (0.18) | Morin (B1676745) (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.18g) | 165.3 ± 5.8 | 0.23 ± 0.02 | 1.23 ± 0.25 |
| MCT (0.24) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.24g) | 158.9 ± 4.5 | 0.21 ± 0.01 | 2.15 ± 0.31 |
| MCT-LL810 (0.18) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.18g), LL-810 (0.01g) | 170.1 ± 6.2 | 0.25 ± 0.03 | 1.35 ± 0.28 |
| MCT-LL810 (0.24) | Morin (0.01g), MCT (0.1g), PVA (0.09g), Tween 60 (0.24g), LL-810 (0.01g) | 162.4 ± 5.1 | 0.22 ± 0.02 | 2.89 ± 0.42 |
MCT: Medium Chain Triglycerides, PVA: Polyvinyl Alcohol, LL-810: Low-saponification-degree PVA
The data suggests that a higher concentration of Polysorbate 60 not only contributes to a slight reduction in particle size and polydispersity but also significantly enhances the bioavailability of morin.[2] This is attributed to both improved solubilization and the inhibition of P-glycoprotein-mediated drug efflux.[2]
Experimental Protocol: Preparation of a Morin-Loaded Nanoemulsion
This protocol is adapted from the methodology described in the study by Harada et al., 2018.[2]
Materials:
-
Morin
-
Medium Chain Triglycerides (MCT)
-
Polysorbate 60 (Tween 60)
-
Polyvinyl Alcohol (PVA)
-
Purified Water
-
High-shear homogenizer
-
Particle size analyzer
Procedure:
-
Oil Phase Preparation: Dissolve the specified amount of morin in ethanol and add this solution to the MCT.
-
Aqueous Phase Preparation: Dissolve the specified amounts of PVA and Polysorbate 60 in purified water.
-
Pre-emulsification: Heat both the oil and aqueous phases to 60°C. Add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at 10,000 rpm for 5 minutes to form the nanoemulsion.
-
Characterization: Allow the nanoemulsion to cool to room temperature. Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering instrument.
Experimental workflow for nanoemulsion preparation.
Role in Protein Stabilization
Therapeutic proteins are susceptible to aggregation and denaturation, which can compromise their efficacy and safety. Non-ionic surfactants like Polysorbate 60 are crucial for stabilizing protein formulations.[3]
The primary mechanisms by which Polysorbate 60 stabilizes proteins include:
-
Preventing Surface Adsorption: Proteins tend to adsorb to hydrophobic surfaces, such as the air-water interface or the walls of a container, which can lead to unfolding and aggregation. Polysorbate 60 preferentially adsorbs to these interfaces, creating a protective layer that prevents protein adsorption.
-
Inhibiting Aggregation: By interacting with the hydrophobic regions of proteins, Polysorbate 60 can prevent protein-protein interactions that lead to the formation of aggregates.
Experimental Protocol: Assessing Protein Stability with Polysorbate 60
This protocol outlines a general method for evaluating the stabilizing effect of Polysorbate 60 on a model protein under stress conditions.
Materials:
-
Model protein solution (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS)
-
Polysorbate 60
-
Shaking incubator or vortex mixer
-
UV-Vis spectrophotometer or size-exclusion chromatography (SEC) system
Procedure:
-
Sample Preparation: Prepare protein solutions in PBS at a fixed concentration. Create a series of these solutions with varying concentrations of Polysorbate 60 (e.g., 0%, 0.01%, 0.05%, 0.1% w/v).
-
Stress Induction: Subject the prepared samples to mechanical stress (e.g., vigorous shaking at a specific rpm and temperature for a defined period) or thermal stress (e.g., incubation at an elevated temperature).
-
Aggregation Analysis: After the stress period, assess the degree of protein aggregation. This can be done by:
-
Turbidity Measurement: Measure the absorbance of the solutions at a wavelength where aggregated proteins scatter light (e.g., 350 nm). An increase in absorbance indicates a higher level of aggregation.
-
Size-Exclusion Chromatography (SEC): Separate and quantify the monomeric, dimeric, and aggregated forms of the protein. A decrease in the monomer peak area and an increase in the aggregate peak area indicate aggregation.
-
-
Data Analysis: Compare the extent of aggregation in the samples with and without Polysorbate 60 to determine its stabilizing effect.
Workflow for assessing protein stabilization.
Interaction with Cellular Signaling Pathways
Beyond its formulation benefits, the surfactant properties of Polysorbate 60 can influence cellular processes, which is a critical consideration in drug development and cell-based research.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many drugs, out of cells. This can lead to multidrug resistance in cancer cells and limit the oral bioavailability of certain drugs. Polysorbates have been shown to inhibit P-gp function. The proposed mechanism involves the direct binding of the surfactant to the drug-binding domain of P-gp, thereby competitively inhibiting drug efflux.
Mechanism of P-glycoprotein inhibition by Polysorbate 60.
Potential Role in Modulating NF-κB Signaling
Nanoemulsions, which often contain Polysorbate 60 as a key component, have been investigated as vaccine adjuvants. Some studies suggest that these nanoemulsion adjuvants can activate the NF-κB signaling pathway at the injection site, leading to the release of cytokines and chemokines that enhance the immune response.[4] The NF-κB pathway is a crucial regulator of inflammation and immune responses.
It is important to note that the direct and independent effect of Polysorbate 60 on the NF-κB pathway is not yet fully elucidated. Its role in this context is primarily as a component of the nanoemulsion delivery system.
General NF-κB signaling pathway activated by nanoemulsion adjuvants.
Conclusion
This compound is a versatile and indispensable non-ionic surfactant in modern research. Its well-defined physicochemical properties enable the rational design of drug delivery systems that enhance bioavailability, and its stabilizing effects are critical for the formulation of therapeutic proteins. While its direct interactions with cellular signaling pathways are an area of ongoing investigation, its role as a key component in advanced formulations like nanoemulsions highlights its importance in modulating biological responses. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Polysorbate 60 in their work. As with any excipient, a thorough understanding of its properties and potential interactions is paramount for successful and reproducible research outcomes.
References
The Pivotal Role of Polyoxyethylene Sorbitan Monostearate as a Stabilizer in Pharmaceutical Preparations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Polyoxyethylene Sorbitan (B8754009) Monostearate, commonly known as Polysorbate 60, and its critical function as a stabilizer in a wide array of pharmaceutical formulations. From traditional oral and topical dosage forms to advanced biopharmaceutical preparations, Polysorbate 60 is a key excipient for ensuring product quality, stability, and therapeutic efficacy.
Introduction to Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)
This compound is a hydrophilic, non-ionic surfactant belonging to the polysorbate family. It is synthesized by the ethoxylation of sorbitan, which is derived from the dehydration of sorbitol, followed by esterification with stearic acid. The number '60' indicates the fatty acid used is stearic acid. Its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, is central to its functionality in pharmaceutical systems.
Key Properties:
-
HLB Value: Polysorbate 60 has a Hydrophilic-Lipophilic Balance (HLB) value of approximately 14.9, making it an excellent oil-in-water (O/W) emulsifier.[1][2] This high HLB value signifies its strong affinity for the aqueous phase, enabling the formation of stable O/W emulsions.[1][2]
-
Appearance: It is typically a yellow-to-amber colored viscous liquid or semi-gel.
-
Solubility: It is soluble in water and many polar organic solvents.
Mechanism of Stabilization
The primary role of Polysorbate 60 as a stabilizer in pharmaceutical preparations stems from its ability to act as an emulsifying and surface-active agent.[3][4][5]
2.1. Emulsion Stabilization:
In oil-in-water emulsions, which are common in formulations like creams, lotions, and parenteral nutrition, Polysorbate 60 positions itself at the oil-water interface.[6] The lipophilic stearic acid tail orients into the oil droplets, while the hydrophilic polyoxyethylene chains extend into the continuous aqueous phase. This arrangement creates a protective barrier around the oil droplets, preventing their coalescence and subsequent phase separation.[6] This steric hindrance is the principal mechanism by which it imparts long-term stability to emulsions.
2.2. Protein Stabilization in Biopharmaceuticals:
In the realm of biopharmaceuticals, particularly protein-based therapeutics, polysorbates are indispensable for preventing aggregation and denaturation. While Polysorbate 20 and 80 are more commonly cited in this context, the underlying principles apply to Polysorbate 60 as well. Polysorbates protect proteins from interfacial stresses at the air-water and solid-water interfaces. They competitively adsorb to these interfaces, preventing the protein molecules from unfolding and aggregating.[7] Furthermore, they can interact with hydrophobic patches on the protein surface, thereby increasing their solubility and stability.
2.3. Solubilization and Wetting:
Polysorbate 60 also functions as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dissolution and bioavailability.[6][8] As a wetting agent, it facilitates the dispersion of solid particles in liquid vehicles, which is crucial for the formulation of uniform suspensions.[8]
Quantitative Data on Stabilization Efficacy
The concentration of Polysorbate 60 is a critical parameter that directly influences the stability of a pharmaceutical formulation. Typically, it is used at concentrations ranging from 1% to 5%.[8] The following tables summarize quantitative data from studies investigating the impact of Polysorbate 60 on formulation stability.
Table 1: Effect of Polysorbate 60 Concentration on the Stability of Oil-in-Water Emulsions
| Formulation Parameter | Polysorbate 60 Concentration (% w/w) | Observation | Reference |
| Droplet Size | 0.15 | Larger initial droplet size with a distribution that changes over time. | [9] |
| 0.30 | Smaller and more uniform initial droplet size with minimal change over time. | [9] | |
| Rheology (Viscosity) | 0.15 | Faster decay in Newtonian viscosity over time, indicating lower stability. | [9] |
| 0.30 | Slower decay in Newtonian viscosity, suggesting improved long-term stability. | [9] |
Table 2: Influence of Polysorbate 60 on the Bioavailability of a Morin-Loaded Nanoemulsion
| Formulation | Polysorbate 60 Concentration (g) | Median Droplet Diameter (nm) | Zeta Potential (mV) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| MCT-LL810 (0.18) | 0.18 | 150.3 ± 3.2 | -30.5 ± 1.2 | Lower (not specified) | [10][11] |
| MCT-LL810 (0.24) | 0.24 | 196.5 ± 5.8 | -31.2 ± 1.5 | Highest | [10][11] |
MCT: Medium Chain Triglycerides, LL-810: Low-saponification-degree Polyvinyl Alcohol
Experimental Protocols for Evaluating Stabilizer Function
A robust evaluation of Polysorbate 60's stabilizing effect requires a combination of analytical techniques and stability studies.
4.1. Protocol for Assessing Emulsion Stability
This protocol outlines a typical approach for evaluating the physical stability of an oil-in-water emulsion stabilized with Polysorbate 60.
-
Preparation of Emulsions:
-
Prepare a series of emulsions with varying concentrations of Polysorbate 60 (e.g., 0.5%, 1%, 2%, 5% w/w).
-
The oil phase (containing the API if applicable) and the aqueous phase (containing Polysorbate 60 and other water-soluble excipients) are heated separately to a specified temperature (e.g., 70°C).
-
The two phases are then mixed under high shear homogenization for a defined period to form the emulsion.
-
The emulsion is cooled to room temperature with gentle stirring.
-
-
Initial Characterization (Time = 0):
-
Visual Inspection: Observe for any signs of phase separation, creaming, or flocculation.
-
Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to determine the mean droplet size and polydispersity index (PDI).
-
Zeta Potential Measurement: Measure the zeta potential to assess the electrostatic stability of the droplets.
-
Rheological Measurements: Determine the viscosity and flow behavior of the emulsion using a rheometer.
-
-
Long-Term Stability Study:
-
Store the emulsion samples under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 1, 3, 6, and 12 months), repeat the characterization tests mentioned in step 2.
-
-
Forced Degradation Studies:
-
Subject the emulsion to stress conditions such as centrifugation, freeze-thaw cycles, and thermal cycling to accelerate instability.
-
Analyze the samples after each stress condition to assess the robustness of the formulation.
-
4.2. Protocol for Dynamic Light Scattering (DLS) Analysis of Emulsions
DLS is a key technique for measuring the size distribution of droplets in an emulsion.
-
Sample Preparation:
-
Dilute the emulsion with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.01% to 0.1% v/v.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a temperature-controlled cell.
-
Set the measurement temperature to the desired value (e.g., 25°C).
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
The instrument software will calculate the autocorrelation function of the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) from the diffusion coefficient.
-
The results are typically presented as a size distribution histogram or a table showing the mean diameter and PDI.
-
Degradation of Polysorbate 60 and Its Impact on Stability
The stability of Polysorbate 60 itself is a critical factor in the long-term stability of the pharmaceutical preparation. The two primary degradation pathways are hydrolysis and oxidation.[7]
-
Hydrolysis: The ester linkage in the Polysorbate 60 molecule is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (e.g., lipases that may be present as impurities from the manufacturing process of biopharmaceuticals).[7][12] This degradation leads to the formation of free fatty acids, which can cause the formation of visible or subvisible particles in the formulation, compromising its quality and potentially leading to adverse effects.[7]
-
Oxidation: The polyoxyethylene chains can undergo auto-oxidation, leading to the formation of peroxides, aldehydes, and other reactive species. These degradation products can potentially interact with the API, leading to its degradation.
Analytical methods such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to quantify Polysorbate 60 and monitor its degradation products.[1][2]
Visualization of Key Concepts
Diagram 1: Mechanism of Emulsion Stabilization by Polysorbate 60
Caption: Polysorbate 60 at the oil-water interface.
Diagram 2: Experimental Workflow for Emulsion Stability Assessment
Caption: Workflow for evaluating emulsion stability.
Diagram 3: Degradation Pathways of Polysorbate 60
Caption: Major degradation routes for Polysorbate 60.
Conclusion
This compound (Polysorbate 60) is a versatile and highly effective stabilizer in pharmaceutical preparations. Its ability to form stable oil-in-water emulsions, protect sensitive biopharmaceuticals from degradation, and enhance the solubility of poorly soluble drugs makes it an invaluable excipient for formulation scientists. A thorough understanding of its mechanism of action, the impact of its concentration, and its degradation pathways is essential for the development of robust and stable pharmaceutical products. The experimental protocols and analytical techniques discussed in this guide provide a framework for the comprehensive evaluation of Polysorbate 60's performance as a stabilizer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel High-Throughput Assay for Polysorbate Quantification in Biopharmaceutical Products by Using the Fluorescent Dye DiI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alphachem.biz [alphachem.biz]
- 5. revivalabs.com [revivalabs.com]
- 6. matangiindustries.com [matangiindustries.com]
- 7. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 8. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]
- 11. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Solution: A Technical Guide to the Solubility of Polysorbate 60 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Polysorbate 60, a widely used nonionic surfactant, in a variety of organic solvents. Understanding these properties is critical for the formulation of stable and effective products across the pharmaceutical, cosmetic, and food industries. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Polysorbate 60 Solubility
Polysorbate 60 is a hydrophilic surfactant, a characteristic quantified by its high hydrophilic-lipophilic balance (HLB) value of approximately 14.9.[1][2][3] This value indicates a strong affinity for aqueous phases and dictates its utility as an oil-in-water emulsifier.[1][3] Its solubility in organic solvents is a nuanced interplay of solvent polarity, hydrogen bonding capabilities, and the molecular structure of the solvent itself.
Qualitative and Semi-Quantitative Solubility of Polysorbate 60
While extensive quantitative data is not always readily available in public literature, a clear qualitative and semi-quantitative understanding of Polysorbate 60's solubility has been established. It is generally characterized as soluble in a range of polar organic solvents and insoluble in non-polar hydrocarbon-based solvents.
The following table summarizes the known solubility characteristics of Polysorbate 60 in various organic solvents.
| Solvent Category | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[2][4][5] |
| Methanol | Soluble[2][5] | |
| Isopropanol | Soluble[2] | |
| Esters | Ethyl Acetate | Soluble[2][5][6] |
| Aromatic Hydrocarbons | Toluene | Soluble[2][6] |
| Oils | Mineral Oil | Insoluble[2] |
| Vegetable Oils | Insoluble[7] | |
| Water | Water | 5-10 g/100 mL at 23 °C[8] |
Experimental Protocol for Determining Polysorbate 60 Solubility
The following protocol outlines a standardized method for determining the solubility of Polysorbate 60 in an organic solvent. This method is based on the principle of saturation and visual observation of dissolution.
Materials:
-
Polysorbate 60
-
Selected organic solvent of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps (B75204) (e.g., 15 mL conical tubes)
-
Vortex mixer
-
Water bath or incubator for temperature control
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Evaporating dish or pre-weighed container
-
Oven or vacuum oven for solvent evaporation
Procedure:
-
Preparation of Solvent: Equilibrate the organic solvent to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled water bath or incubator.
-
Addition of Solute: Accurately weigh a specific amount of the organic solvent (e.g., 10 g) into a vial. To this, add a small, accurately weighed amount of Polysorbate 60 (e.g., 0.1 g).
-
Mixing: Securely cap the vial and vortex the mixture for 2-3 minutes to facilitate dissolution.
-
Equilibration: Place the vial in the temperature-controlled environment for a period of 24 hours to ensure equilibrium is reached. Intermittent shaking or agitation during this period is recommended.
-
Observation: After the equilibration period, visually inspect the solution. If the Polysorbate 60 has completely dissolved, add another accurately weighed increment of Polysorbate 60 and repeat steps 3 and 4.
-
Saturation Point: Continue adding Polysorbate 60 in small increments until a saturated solution is achieved, indicated by the presence of undissolved solute that persists after thorough mixing and equilibration.
-
Separation of Saturated Solution: Carefully pipette the supernatant (the clear, saturated solution) and filter it using a 0.45 µm syringe filter to remove any undissolved particles.
-
Determination of Solute Mass: Accurately weigh a pre-tared evaporating dish. Transfer a known mass of the clear, saturated filtrate to the evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent from the filtrate in a fume hood, followed by drying in an oven at a temperature below the decomposition point of Polysorbate 60 until a constant weight is achieved.
-
Calculation of Solubility: The solubility is calculated as the mass of the dried Polysorbate 60 residue divided by the mass of the solvent in the filtrate, typically expressed in g/100 g of solvent or g/100 mL of solvent.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Polysorbate 60.
Caption: Workflow for determining Polysorbate 60 solubility.
This guide provides a foundational understanding of the solubility of Polysorbate 60 in organic solvents, offering both established knowledge and a practical framework for further experimental investigation. For specific applications, it is always recommended to perform solubility testing under the precise conditions of the intended formulation.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. Polysorbate 60 Tween 60 | 9005-67-8 | E435 - HUANA [huanachemical.com]
- 3. ezcheminc.com [ezcheminc.com]
- 4. avenalab.com [avenalab.com]
- 5. digicollections.net [digicollections.net]
- 6. Polysorbate 60 - PCC Group Product Portal [products.pcc.eu]
- 7. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 8. POLYSORBATE 60 (TWEEN 60) - Ataman Kimya [atamanchemicals.com]
The Impact of Ethoxylation on the Surfactant Properties of Polyoxyethylene Sorbitan Monostearate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60, is a nonionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties.[1][2] Its versatility stems from its amphiphilic molecular structure, which comprises a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail. The efficacy of Polysorbate 60 as a surfactant is critically influenced by the degree of ethoxylation—the number of ethylene (B1197577) oxide (EO) units in the polyoxyethylene chains. This technical guide provides an in-depth analysis of how varying the degree of ethoxylation impacts the key surfactant properties of polyoxyethylene sorbitan monostearate, offering valuable insights for formulation scientists and researchers in drug development.
The Ethoxylation Process of Sorbitan Monostearate
The synthesis of this compound is a multi-step process. It begins with the dehydration of sorbitol to form sorbitan. The sorbitan is then esterified with stearic acid to produce sorbitan monostearate. The final and most critical step is ethoxylation, where ethylene oxide is added to the sorbitan monostearate molecule. This reaction is typically catalyzed by an alkali and occurs at elevated temperatures and pressure.[3] The number of moles of ethylene oxide added per mole of sorbitan monostearate determines the length of the polyoxyethylene chains and, consequently, the surfactant's properties.[4]
Impact of Ethoxylation on Surfactant Properties
The degree of ethoxylation directly governs the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn influences its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsification performance.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A higher HLB value corresponds to a more hydrophilic surfactant, which is more soluble in water and suitable for forming oil-in-water (O/W) emulsions. The HLB of non-ionic surfactants with polyoxyethylene as the hydrophilic portion can be calculated using Griffin's formula:
HLB = E / 5
Where 'E' is the weight percentage of the oxyethylene content.
As the number of ethylene oxide units increases, the molecular weight of the hydrophilic portion of the molecule increases, leading to a higher HLB value. For instance, Polysorbate 61, which has approximately 4 ethylene oxide units, is more lipophilic with a lower HLB value compared to Polysorbate 60, which contains around 20 ethylene oxide units and is consequently more hydrophilic.[5]
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter as it indicates the minimum concentration required for the surfactant to exert its full effect, such as solubilizing a poorly soluble drug. For nonionic surfactants, an increase in the length of the polyoxyethylene chain generally leads to an increase in the CMC. This is because the larger hydrophilic head group requires a greater number of surfactant monomers to aggregate to overcome the steric hindrance and form a stable micelle.
Surface Tension Reduction
Surfactants function by adsorbing at the interface between two immiscible phases (e.g., air-water or oil-water), thereby reducing the interfacial tension. The effectiveness of a surfactant in reducing surface tension is indicated by the surface tension value at its CMC (γcmc). While the addition of ethylene oxide units increases the hydrophilicity of the molecule, it can also influence the packing of the surfactant molecules at the interface.
Emulsification and Stabilization
The primary role of polysorbates in many formulations is to act as emulsifiers, creating and stabilizing a dispersion of one immiscible liquid in another. The type of emulsion formed (oil-in-water or water-in-oil) is largely determined by the HLB of the surfactant. Surfactants with higher HLB values, resulting from a higher degree of ethoxylation, are effective at forming and stabilizing oil-in-water emulsions.[2]
Quantitative Data Summary
The following tables summarize the impact of the degree of ethoxylation on the key surfactant properties of this compound.
Table 1: Impact of Ethoxylation on Hydrophilic-Lipophilic Balance (HLB)
| Surfactant | Common Name | Approx. No. of Ethylene Oxide (EO) Units | HLB Value | Reference |
| Polyoxyethylene (4) Sorbitan Monostearate | Polysorbate 61 | 4 | 9.6 | [5] |
| Polyoxyethylene (20) Sorbitan Monostearate | Polysorbate 60 | 20 | 14.9 | [2][6] |
Table 2: General Trend of Ethoxylation on Critical Micelle Concentration (CMC) of Nonionic Surfactants
| Degree of Ethoxylation | Impact on CMC |
| Increasing | Increases |
Experimental Protocols
Synthesis of this compound with a Controlled Degree of Ethoxylation
Objective: To synthesize a series of polyoxyethylene sorbitan monostearates with varying numbers of ethylene oxide units.
Materials:
-
Sorbitan monostearate
-
Ethylene oxide
-
Potassium hydroxide (B78521) (catalyst)
-
Nitrogen gas
-
High-pressure stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
-
Charge the calculated amount of sorbitan monostearate into the autoclave.
-
Add a catalytic amount of potassium hydroxide (e.g., 1% by weight of the sorbitan monostearate).
-
Seal the reactor and purge with nitrogen gas to remove air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 130-150°C) with continuous stirring.
-
Introduce a predetermined amount of ethylene oxide gas into the reactor. The amount of ethylene oxide will determine the average degree of ethoxylation.
-
Maintain the reaction at the set temperature and pressure until the pressure stabilizes, indicating the consumption of ethylene oxide.
-
Cool the reactor and purge with nitrogen gas to remove any unreacted ethylene oxide.
-
Neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid).
-
The resulting product can be purified further if necessary.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Objective: To determine the CMC of a surfactant using a fluorescent probe.
Principle: Certain fluorescent probes, such as pyrene (B120774), exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change can be monitored by observing the ratio of the intensities of specific vibronic bands in the emission spectrum.
Materials:
-
Surfactant solutions of varying concentrations
-
Pyrene stock solution in a volatile solvent (e.g., acetone)
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC range.
-
Add a small aliquot of the pyrene stock solution to each volumetric flask and evaporate the solvent completely.
-
Add the surfactant solutions to the flasks and agitate to ensure complete dissolution of the pyrene. The final pyrene concentration should be very low (micromolar range).
-
Measure the fluorescence emission spectrum of each solution (e.g., excitation at 335 nm, emission scanned from 350 to 450 nm).
-
Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.
Measurement of Surface Tension by the Du Noüy Ring Method
Objective: To measure the surface tension of surfactant solutions.
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.
Materials:
-
Tensiometer with a Du Noüy ring
-
Surfactant solutions of varying concentrations
-
Beaker
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution in a clean beaker on the sample stage of the tensiometer.
-
Immerse the Du Noüy ring in the solution.
-
Slowly raise the ring towards the surface. A liquid lamella will be formed between the ring and the liquid surface.
-
Continue to raise the ring until the lamella breaks. The tensiometer will record the maximum force exerted just before the lamella ruptures.
-
The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.
-
To determine the CMC, measure the surface tension of a series of surfactant solutions of increasing concentration. Plot the surface tension versus the logarithm of the concentration. The CMC is the concentration at which the surface tension plateaus.
Evaluation of Emulsification Performance
Objective: To assess the ability of a surfactant to form and stabilize an emulsion.
Procedure for Emulsification Index (E24):
-
Mix a defined ratio of oil and an aqueous solution of the surfactant (e.g., 1:1 v/v) in a graduated cylinder.
-
Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:
E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100
A higher E24 value indicates better emulsification and stability.
Logical Relationships and Signaling Pathways
The following diagram illustrates the relationship between the degree of ethoxylation and its impact on the key surfactant properties.
Conclusion
The degree of ethoxylation is a critical parameter in tailoring the surfactant properties of this compound for specific pharmaceutical applications. By increasing the number of ethylene oxide units, the hydrophilicity and, consequently, the HLB value of the surfactant are increased, making it a more effective emulsifier for oil-in-water systems. This also generally leads to an increase in the critical micelle concentration. A thorough understanding of these relationships allows formulation scientists to select or design surfactants with the optimal balance of properties for achieving desired product performance and stability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP2239292B1 - Process for the production of polyoxyethylene sorbitan fatty acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
Methodological & Application
Application Notes and Protocols for Polyoxyethylene Sorbitan Monostearate in Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a non-ionic surfactant and emulsifier widely utilized in the formulation of nanoparticle drug delivery systems. Its amphipathic nature, comprising a hydrophilic polyoxyethylene head and a lipophilic stearic acid tail, makes it an invaluable excipient for stabilizing nanoparticle suspensions, enhancing drug solubility, and improving the bioavailability of therapeutic agents.
Key Functions and Applications:
-
Emulsifier and Stabilizer: Polysorbate 60 is crucial in the formation and stabilization of various nanoparticle types, including nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. It reduces the interfacial tension between oil and water phases, preventing nanoparticle aggregation and ensuring long-term stability of the formulation.
-
Solubilizing Agent: For poorly water-soluble drugs, Polysorbate 60 can significantly enhance their solubility by forming micelles that encapsulate the hydrophobic drug molecules, thereby improving drug loading and bioavailability.
-
Bioavailability Enhancer: By facilitating the absorption of drugs across biological membranes, Polysorbate 60 can lead to a significant increase in the systemic bioavailability of orally administered drugs. This is partly attributed to its ability to inhibit the efflux pump P-glycoprotein (P-gp).[1]
-
P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane protein that actively transports a wide range of drugs out of cells, leading to multidrug resistance in cancer therapy and poor absorption of certain drugs. Polysorbate 60 can inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered drugs and overcoming drug resistance.[1] The proposed mechanism involves the binding of the polysorbate molecule to the drug-binding domain of P-gp, which inhibits the protein's function.
Quantitative Data Summary:
The following tables summarize typical physicochemical characteristics of nanoparticles formulated with Polysorbate 60 or similar polysorbates, demonstrating its impact on key formulation parameters.
Table 1: Physicochemical Properties of Nanoemulsions Formulated with Polysorbate 60 (Tween 60) and Sorbitan Monostearate (Span 60)
| Formulation (Oil Phase: Canola Oil) | Surfactant Ratio (Span 60:Tween 60) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE1 | 1:1 | 150.3 ± 5.2 | 0.25 ± 0.03 | -25.4 ± 1.8 |
| NE2 | 1:2 | 135.8 ± 4.1 | 0.21 ± 0.02 | -28.1 ± 2.1 |
| NE3 | 1:3 | 120.5 ± 3.7 | 0.18 ± 0.02 | -30.5 ± 2.5 |
Data presented is representative and may vary based on the specific formulation and processing parameters.
Table 2: Characteristics of Solid Lipid Nanoparticles (SLNs) with Polysorbate 60
| Formulation | Lipid Matrix | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN1 | Glyceryl Monostearate | Curcumin | 185.2 ± 6.8 | 0.28 | -22.4 ± 1.5 | 85.3 ± 4.2 |
| SLN2 | Stearic Acid | Paclitaxel | 210.4 ± 8.1 | 0.31 | -19.8 ± 1.9 | 78.9 ± 3.7 |
| SLN3 | Compritol® 888 ATO | Quercetin | 162.7 ± 5.5 | 0.25 | -25.1 ± 2.0 | 90.1 ± 3.5 |
Data is illustrative of typical values found in the literature.
Experimental Protocols
Herein, we provide detailed protocols for the preparation and characterization of nanoparticles using Polysorbate 60.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of drug-loaded SLNs using the hot homogenization technique, where Polysorbate 60 acts as a surfactant.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)
-
Drug (lipophilic)
-
Polysorbate 60 (Tween 60)
-
Purified Water
-
High-Shear Homogenizer
-
High-Pressure Homogenizer (optional, for smaller particle sizes)
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a beaker placed in a water bath.
-
Dissolve the lipophilic drug in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve Polysorbate 60 in purified water to the desired concentration (e.g., 1-5% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (if available) at an appropriate pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles) to reduce the particle size.
-
Alternatively, continue high-shear homogenization for an extended period (e.g., 15-30 minutes).
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion to room temperature or below by placing it in an ice bath under gentle stirring. The lipid will solidify, forming the SLNs.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method, also known as the solvent displacement method, is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles, with Polysorbate 60 serving as a stabilizer.
Materials:
-
Biodegradable Polymer (e.g., PLGA, PCL)
-
Drug (hydrophobic)
-
Organic Solvent (e.g., Acetone, Acetonitrile)
-
Polysorbate 60 (Tween 60)
-
Purified Water
-
Magnetic Stirrer
-
Rotary Evaporator
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of Polysorbate 60 (e.g., 0.5-2% w/v) in purified water.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (or overnight) at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process under reduced pressure.
-
-
Purification and Collection:
-
The nanoparticle suspension can be centrifuged to collect the nanoparticles, which are then washed with purified water to remove any unencapsulated drug and excess surfactant.
-
-
Storage:
-
The purified nanoparticles can be resuspended in purified water or a suitable buffer and stored at 4°C.
-
Protocol 3: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for assessing the quality and stability of the nanoparticle formulation and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Instrumentation:
-
Zetasizer (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with purified water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the Zetasizer.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, and viscosity).
-
Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.
-
Measurements should be performed in triplicate.
-
B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol determines the amount of drug successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 4: In Vitro Drug Release Study
The dialysis bag method is commonly used to evaluate the drug release profile from nanoparticles over time.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking water bath or incubator
-
Magnetic stirrer
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis tubing and soak it in the release medium for at least 30 minutes to ensure it is fully hydrated.
-
-
Sample Loading:
-
Pipette a known volume of the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium.
-
Place the beaker in a shaking water bath maintained at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.
-
Visualizations
References
Application Notes and Protocols for Polysorbate 60 in the Stabilization of Protein Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 60, a non-ionic surfactant, is a polyoxyethylene derivative of sorbitan (B8754009) monostearate.[1] It is utilized in the pharmaceutical industry to enhance the solubility and stability of active pharmaceutical ingredients (APIs), including protein therapeutics.[2] Like other polysorbates, it protects proteins from aggregation, denaturation, and surface adsorption, which are critical challenges in the development of stable biopharmaceutical formulations.[3][4] While Polysorbate 20 and 80 are more commonly cited in the literature for protein stabilization, Polysorbate 60 offers an alternative with a different fatty acid ester (stearic acid), which may provide unique stability characteristics for specific proteins.[1][5]
These application notes provide a comprehensive overview of the use of Polysorbate 60 for stabilizing protein therapeutics, including its mechanism of action, formulation considerations, and detailed experimental protocols for evaluation.
Mechanism of Action
The primary role of Polysorbate 60 in stabilizing protein therapeutics is to prevent interfacial damage and aggregation.[3][6] Proteins are susceptible to unfolding and aggregating at interfaces, such as the air-water and solid-water interfaces encountered during manufacturing, storage, and administration.[4] Polysorbate 60, being surface-active, preferentially adsorbs to these interfaces, thereby preventing the protein from doing so.[4]
The proposed mechanisms of stabilization by polysorbates include:
-
Competitive Adsorption: Polysorbates have a high affinity for interfaces and outcompete proteins for binding sites, thus minimizing protein unfolding and aggregation.[4]
-
Protein-Surfactant Interactions: Polysorbates can interact with the hydrophobic regions of proteins, preventing protein-protein interactions that can lead to aggregation.[4]
Formulation Considerations
The optimal concentration of Polysorbate 60 is protein-specific and must be determined empirically. While general concentration ranges for Polysorbate 60 in cosmetic formulations are between 1% and 5%, the concentrations used in parenteral protein formulations are typically much lower.[7] For protein therapeutics, the concentration of polysorbates is generally kept low to minimize potential side effects and is often in the range of 0.001% to 0.1% (w/v).
Key factors to consider during formulation development include:
-
Protein Concentration: Higher protein concentrations may require higher concentrations of Polysorbate 60 for adequate stabilization.
-
Presence of Other Excipients: The interaction of Polysorbate 60 with other formulation components should be evaluated.
-
Degradation: Polysorbates are susceptible to degradation by hydrolysis and oxidation, which can be catalyzed by heat, light, and residual host cell proteins (HCPs) like esterases or lipases.[3][8][9] The degradation products, such as free fatty acids, can lead to the formation of particles.[9] The use of high-purity, "super-refined" Polysorbate 60 with low levels of peroxides and other impurities is recommended to enhance the stability of the formulation.[10]
Data Presentation
The following tables provide examples of how to structure quantitative data from protein stability studies involving Polysorbate 60. Note: The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Effect of Polysorbate 60 Concentration on Protein Aggregation (Size Exclusion Chromatography)
| Polysorbate 60 Concentration (% w/v) | Main Peak (% Area) | High Molecular Weight Species (% Area) |
| 0 (Control) | 95.2 | 4.8 |
| 0.01 | 98.5 | 1.5 |
| 0.02 | 99.1 | 0.9 |
| 0.05 | 99.3 | 0.7 |
Table 2: Particle Analysis of Protein Formulations with Polysorbate 60 (Micro-Flow Imaging)
| Polysorbate 60 Concentration (% w/v) | Particle Count (≥10 µm) per mL | Particle Count (≥25 µm) per mL |
| 0 (Control) | 1500 | 250 |
| 0.01 | 350 | 40 |
| 0.02 | 150 | 15 |
| 0.05 | 80 | 5 |
Table 3: Thermal Stability of Protein in the Presence of Polysorbate 60 (Differential Scanning Calorimetry)
| Polysorbate 60 Concentration (% w/v) | Melting Temperature (Tm) in °C |
| 0 (Control) | 70.5 |
| 0.01 | 71.2 |
| 0.02 | 71.5 |
| 0.05 | 71.6 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the stabilizing effect of Polysorbate 60 on a protein therapeutic.
Preparation of Protein Formulations
Objective: To prepare protein formulations with varying concentrations of Polysorbate 60 for stability testing.
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
Polysorbate 60 (high-purity, pharmaceutical grade)
-
Formulation buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at a specific pH)
-
Sterile, low-protein-binding vials
Procedure:
-
Prepare a stock solution of the formulation buffer.
-
Prepare a stock solution of Polysorbate 60 (e.g., 1% w/v) in the formulation buffer.
-
Dialyze or buffer-exchange the protein into the formulation buffer.
-
Determine the protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Prepare the final formulations by adding the required volume of the Polysorbate 60 stock solution to the protein solution to achieve the target concentrations (e.g., 0.01%, 0.02%, 0.05% w/v).
-
Prepare a control formulation without Polysorbate 60.
-
Adjust the final volume with the formulation buffer and gently mix.
-
Filter the formulations through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF).
-
Aseptically fill the formulations into sterile vials.
Forced Degradation Studies
Objective: To assess the ability of Polysorbate 60 to protect the protein against various stress conditions.
a) Agitation Stress:
-
Place vials containing the protein formulations on an orbital shaker.
-
Agitate the samples at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, withdraw samples for analysis of aggregation and particle formation.
b) Thermal Stress:
-
Incubate vials with the protein formulations at elevated temperatures (e.g., 40°C and 50°C).[11]
-
Withdraw samples at specified time points (e.g., 1, 2, 4 weeks) for analysis of aggregation, degradation, and structural integrity.
c) Freeze-Thaw Stress:
-
Subject the protein formulations to multiple freeze-thaw cycles.
-
A typical cycle involves freezing at -80°C for at least 4 hours, followed by thawing at room temperature.
-
Repeat for a defined number of cycles (e.g., 3-5 cycles).
-
After the final thaw, analyze the samples for aggregation and particle formation.
Analytical Methods for Stability Assessment
a) Size Exclusion Chromatography (SEC-HPLC)
-
Purpose: To quantify soluble aggregates (e.g., dimers, trimers) and fragments.
-
Method:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., the formulation buffer).
-
Inject a defined amount of the protein sample.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas to determine the percentage of the monomer and high molecular weight species.
-
b) Micro-Flow Imaging (MFI)
-
Purpose: To quantify sub-visible particles (typically 1-100 µm).
-
Method:
-
Calibrate the MFI instrument according to the manufacturer's instructions.
-
Run the protein samples through the fluidics system.
-
The instrument captures images of particles and analyzes their size and morphology.
-
Report the particle concentration in different size ranges (e.g., ≥10 µm and ≥25 µm).
-
c) Dynamic Light Scattering (DLS)
-
Purpose: To determine the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.
-
Method:
-
Place the protein sample in a suitable cuvette.
-
Measure the scattered light at a fixed angle (e.g., 90°).
-
The instrument's software calculates the size distribution and polydispersity index (PDI).
-
d) Circular Dichroism (CD) Spectroscopy
-
Purpose: To assess the secondary and tertiary structure of the protein.
-
Method:
-
For far-UV CD (secondary structure), use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
For near-UV CD (tertiary structure), use a cuvette with a longer path length (e.g., 1 cm).
-
Scan the appropriate wavelength range (e.g., 190-250 nm for far-UV, 250-350 nm for near-UV).
-
Compare the spectra of the stressed samples to that of the control to detect conformational changes.
-
Visualization of Workflows
Experimental Workflow for Protein Stability Testing
Caption: Workflow for evaluating protein stability with Polysorbate 60.
Logical Relationship in Formulation Development
Caption: Iterative process of formulation development with Polysorbate 60.
Conclusion
Polysorbate 60 is a valuable excipient for the stabilization of protein therapeutics. While it is less characterized in the literature for this specific application compared to Polysorbates 20 and 80, the fundamental principles of its stabilizing action are similar. A systematic approach involving formulation screening, forced degradation studies, and a comprehensive suite of analytical techniques is crucial for determining the optimal concentration and ensuring the long-term stability of the protein therapeutic. The protocols and guidelines presented here provide a solid framework for researchers and drug development professionals to effectively utilize Polysorbate 60 in their formulation strategies. It is imperative to conduct thorough experimental validation for each specific protein therapeutic to ensure the safety, efficacy, and stability of the final drug product.
References
- 1. Polysorbate 20 vs 60 vs 80: Key Differences, HLB Values & Applications Explained-www.topinchem.com [topinchem.com]
- 2. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Polysorbate 20, 40, 60 & 80 | Uses & Applications | Venus Ethoxyethers [venus-goa.com]
- 6. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ezcheminc.com [ezcheminc.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. crodapharma.com [crodapharma.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) as a Supplement in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] In the realm of biopharmaceutical production, surfactants are critical supplements in mammalian cell culture media. They primarily serve to protect cells from hydrodynamic shear stress encountered in bioreactors, thereby maintaining cell viability and enhancing recombinant protein production. While Polysorbate 80 and Pluronic F-68 are more extensively documented for this purpose, Polysorbate 60 also presents potential benefits due to its surface-active properties.[3][4]
These application notes provide a comprehensive overview of the role of Polysorbate 60 as a supplement in mammalian cell culture media. This document outlines its physicochemical properties, mechanism of action, and protocols for its preparation and application in experimental settings.
Physicochemical Properties
Polysorbate 60 is a synthetic compound produced by the ethoxylation of sorbitan esterified with stearic acid.[5][6] It is a hydrophilic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 14.9, making it suitable for forming oil-in-water emulsions.[1] Its chemical structure consists of a sorbitan ring, a polyoxyethylene chain, and a stearic acid tail. While structurally similar to other polysorbates like Polysorbate 20 (monolaurate) and Polysorbate 80 (monooleate), the difference in the fatty acid chain (stearic acid in Polysorbate 60) influences its emulsifying and stabilizing properties, making direct substitution inadvisable.[3]
Mechanism of Action
The primary role of Polysorbate 60 in mammalian cell culture is to protect cells from shear stress generated by agitation and gas sparging in bioreactors. The proposed mechanism of this protective effect is multifaceted:
-
Interaction with the Cell Membrane: Polysorbate 60, being amphipathic, is thought to interact with the cell membrane, potentially inserting its lipophilic tail into the lipid bilayer. This interaction is believed to increase the fluidity and elasticity of the membrane, rendering it more resilient to mechanical forces.
-
Reduction of Surface Tension: By reducing the surface tension at the gas-liquid interface of bubbles, Polysorbate 60 diminishes the shear forces exerted on cells upon bubble rupture.
-
Prevention of Cell-Bubble Aggregation: Surfactants can prevent the direct attachment of cells to gas bubbles, which is a major cause of cell damage in sparged bioreactors.
It is important to note that at high concentrations, polysorbates can have cytotoxic effects by disrupting cell membranes. Therefore, optimizing the working concentration is crucial.
Applications in Mammalian Cell Culture
The primary application of Polysorbate 60 in mammalian cell culture is as a shear-protective agent, particularly in stirred-tank and sparged bioreactors used for large-scale production of recombinant proteins, such as monoclonal antibodies. Its benefits include:
-
Enhanced Cell Viability and Growth: By mitigating shear-induced cell death, Polysorbate 60 can lead to higher viable cell densities and extended culture duration.
-
Improved Protein Titer: Increased cell viability and longevity often translate to higher yields of the desired recombinant protein.
-
Stabilization of Recombinant Proteins: Polysorbates can also help to prevent the aggregation and surface adsorption of secreted proteins, thereby maintaining their biological activity and quality.[7][8]
Data Summary
Quantitative data specifically for Polysorbate 60 in mammalian cell culture is not as extensively published as for Polysorbate 20 and 80. However, based on available literature for related polysorbates and general surfactant use, the following table provides typical concentration ranges and their expected effects. Researchers should use this as a starting point and perform optimization studies for their specific cell line and process.
| Surfactant | Typical Concentration Range (% w/v) | Key Effects in Mammalian Cell Culture | References |
| Polysorbate 60 | 0.01 - 0.1 | Expected to provide shear protection and enhance cell viability. Optimization is critical to avoid cytotoxicity. | [9] |
| Polysorbate 20 | 0.004 - 0.2 | Shear protection, reduction of protein aggregation. | [7] |
| Polysorbate 80 | 0.001 - 0.2 | Shear protection, stabilization of monoclonal antibodies, potential to increase bioavailability of certain molecules. | [7][10] |
Experimental Protocols
Protocol for Preparation of Polysorbate 60 Stock Solution (10% w/v)
Materials:
-
Polysorbate 60 (cell culture grade)
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile biosafety cabinet, weigh 5 g of Polysorbate 60.
-
Transfer the Polysorbate 60 to a sterile 50 mL conical tube.
-
Add approximately 40 mL of high-purity water to the conical tube.
-
Gently vortex or invert the tube until the Polysorbate 60 is completely dissolved. This may take some time as Polysorbate 60 can be viscous. Gentle warming to 37°C can aid dissolution.
-
Bring the final volume to 50 mL with high-purity water.
-
Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Label the tube clearly as "10% (w/v) Polysorbate 60 Stock," including the preparation date and your initials.
-
Store the stock solution at 2-8°C for up to 3 months.
Protocol for Optimizing Polysorbate 60 Concentration in a CHO Cell Fed-Batch Culture
Objective: To determine the optimal concentration of Polysorbate 60 for maximizing viable cell density and recombinant protein titer in a CHO cell fed-batch culture.
Materials:
-
CHO cell line producing a recombinant protein
-
Chemically defined basal and feed media
-
Sterile 10% (w/v) Polysorbate 60 stock solution
-
Shake flasks or small-scale bioreactors (e.g., ambr® 15)
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for metabolites)
-
Method for quantifying protein titer (e.g., ELISA, HPLC)
Experimental Design:
-
Control Group: No Polysorbate 60 supplementation.
-
Test Groups: Supplementation with a range of final Polysorbate 60 concentrations (e.g., 0.01%, 0.025%, 0.05%, 0.075%, and 0.1% w/v).
-
Each condition should be run in triplicate.
Procedure:
-
Cell Seeding: Seed shake flasks or bioreactors with CHO cells at a density of 0.5 x 10^6 viable cells/mL in the basal medium.
-
Supplementation: Add the appropriate volume of the 10% Polysorbate 60 stock solution to each test flask/bioreactor to achieve the desired final concentrations. For example, to a 100 mL culture, add 100 µL for 0.01%, 250 µL for 0.025%, and so on. Add an equivalent volume of sterile water to the control group.
-
Culture Maintenance: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Fed-Batch Strategy: Implement your standard feeding strategy for the duration of the culture (e.g., daily bolus feeds).
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure viable cell density and viability using a cell counter.
-
Measure key metabolite concentrations (e.g., glucose, lactate, glutamine, ammonia).
-
At the end of the culture (e.g., day 14 or when viability drops below 60%), harvest the supernatant and measure the recombinant protein titer.
-
-
Data Analysis:
-
Plot viable cell density and viability over time for each condition.
-
Calculate the integral of viable cell density (IVCD) for each condition.
-
Compare the final protein titers across all conditions.
-
Determine the Polysorbate 60 concentration that results in the highest IVCD and protein titer without significant negative impacts on cell metabolism.
-
Visualizations
Caption: Proposed mechanism of shear protection by Polysorbate 60.
Caption: Workflow for optimizing Polysorbate 60 concentration.
References
- 1. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 2. matangiindustries.com [matangiindustries.com]
- 3. Polysorbate 20 vs 60 vs 80: Key Differences, HLB Values & Applications Explained-www.topinchem.com [topinchem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysorbate: Production, Types, and Applications [cnchemsino.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 9. ezcheminc.com [ezcheminc.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Formulating Stable Nanoemulsions with Polysorbate 60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) nanoemulsions using Polysorbate 60 as a non-ionic surfactant. This document outlines detailed protocols for high-energy and low-energy emulsification methods, along with characterization techniques to ensure nanoemulsion stability and quality.
Introduction to Nanoemulsions and Polysorbate 60
Nanoemulsions are colloidal dispersions of two immiscible liquids, where the dispersed droplets have a size typically in the range of 20-500 nm.[1] Due to their small droplet size, nanoemulsions offer several advantages, including enhanced bioavailability of poorly soluble drugs, improved stability, and optical transparency.[2] Polysorbate 60 (also known as Tween 60) is a hydrophilic, non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries to create stable oil-in-water emulsions.[3][4] With a Hydrophilic-Lipophilic Balance (HLB) value of 14.9, Polysorbate 60 is well-suited for stabilizing O/W nanoemulsions.[2]
Key Formulation Components
The successful formulation of a stable nanoemulsion depends on the careful selection and optimization of its components:
-
Oil Phase: The choice of oil depends on the solubility of the active pharmaceutical ingredient (API) and the desired application. Common examples include medium-chain triglycerides (MCT), soybean oil, castor oil, and various essential oils.
-
Aqueous Phase: Typically purified water or a buffer solution.
-
Surfactant: Polysorbate 60 is the primary emulsifier. Its concentration is a critical parameter influencing droplet size and stability.
-
Co-surfactant/Co-emulsifier (Optional): Short-chain alcohols, glycols, or other surfactants like sorbitan (B8754009) esters (e.g., Span 80) can be used to further reduce interfacial tension and improve stability. In some formulations, polymers like polyvinyl alcohol (PVA) can also act as a stabilizer.[3][4]
Data Presentation: Influence of Polysorbate 60 on Nanoemulsion Properties
The following table summarizes the impact of Polysorbate 60 (Tween 60) concentration on the physicochemical properties of morin-loaded nanoemulsions prepared with medium-chain triglycerides (MCT) and polyvinyl alcohol (PVA).
| Formulation Code | Polysorbate 60 (g) | Median Droplet Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| MCT (0.24) | 0.24 | 384 ± 6 | -31.0 ± 1.2 | Not Reported |
| MCT-LL810 (0.18) | 0.18 | 320 ± 9 | -30.7 ± 2.9 | Not Reported |
| MCT-LL810 (0.24) | 0.24 | 379 ± 13 | -31.9 ± 2.1 | Not Reported |
Data extracted from a study on morin-loaded nanoemulsions.[3] A zeta potential of approximately -30 mV suggests good physical stability due to electrostatic repulsion between droplets.[3][5] Generally, an increase in surfactant concentration leads to a decrease in particle size and polydispersity index (PDI) up to a certain point.[6][7]
Experimental Protocols
Protocol 1: High-Energy Method - High-Pressure Homogenization (HPH)
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[8]
Materials and Equipment:
-
Oil phase (e.g., MCT oil)
-
Aqueous phase (e.g., purified water)
-
Polysorbate 60
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Phases: a. Prepare the oil phase by dissolving the lipophilic active ingredient in the selected oil. b. Prepare the aqueous phase by dissolving Polysorbate 60 and any other water-soluble components in purified water with gentle stirring.
-
Formation of Coarse Emulsion: a. Heat both the oil and aqueous phases to 50-55°C.[9] b. Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: a. Immediately pass the coarse emulsion through the high-pressure homogenizer. b. Set the desired pressure (e.g., 500 to 5,000 psi) and number of cycles (typically 3-7 cycles).[8][9] c. Collect the resulting nanoemulsion.
-
Cooling and Storage: a. Allow the nanoemulsion to cool to room temperature. b. Store in a sealed container at the desired temperature.
Protocol 2: High-Energy Method - Ultrasonication
This method employs high-frequency sound waves to create cavitation, which implodes and breaks down large droplets into nano-sized ones.[8]
Materials and Equipment:
-
Oil phase
-
Aqueous phase
-
Polysorbate 60
-
Probe sonicator
-
Beakers and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Phases: a. Prepare the oil and aqueous phases as described in Protocol 1.
-
Formation of Pre-emulsion: a. Combine the oil and aqueous phases in a beaker and mix with a magnetic stirrer for 10-15 minutes to form a pre-emulsion.
-
Ultrasonication: a. Place the beaker containing the pre-emulsion in an ice bath to dissipate heat generated during sonication. b. Immerse the probe of the sonicator into the pre-emulsion. c. Apply ultrasonic energy at a specific power (e.g., 50-70% amplitude) and for a defined duration (e.g., 5-15 minutes).[10] The processing can be done in continuous or pulse mode.
-
Cooling and Storage: a. Allow the nanoemulsion to reach room temperature. b. Store in a sealed container.
Protocol 3: Low-Energy Method - Phase Inversion Temperature (PIT)
This method relies on the temperature-dependent solubility of non-ionic surfactants like Polysorbate 60 to induce a phase inversion from a W/O to an O/W emulsion, resulting in very small droplets.[11]
Materials and Equipment:
-
Oil phase
-
Aqueous phase
-
Polysorbate 60
-
Hot plate with magnetic stirrer and temperature probe
-
Ice bath or cooling system
Procedure:
-
Component Mixing: a. Combine the oil phase, aqueous phase, and Polysorbate 60 in a single beaker.
-
Heating and Phase Inversion: a. Place the beaker on a hot plate and begin stirring. b. Gradually heat the mixture while monitoring the temperature. As the temperature increases, the hydrophilic nature of Polysorbate 60 decreases, causing a phase inversion from an O/W to a W/O emulsion. This transition temperature is the Phase Inversion Temperature (PIT).[8] c. Heat the mixture to a few degrees above the PIT.
-
Rapid Cooling (Shock): a. Once the PIT is surpassed, rapidly cool the emulsion by transferring the beaker to an ice bath or using a cooling jacket while maintaining stirring. b. This rapid cooling forces a re-inversion back to an O/W emulsion, trapping the oil in very fine droplets.
-
Storage: a. Store the resulting nanoemulsion in a sealed container at the desired temperature.
Characterization and Stability Testing
To ensure the quality and stability of the formulated nanoemulsion, the following characterization techniques are recommended:
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Purpose: To determine the mean droplet diameter and the width of the droplet size distribution. A PDI value below 0.3 generally indicates a narrow and uniform size distribution.
-
-
Zeta Potential Measurement:
-
Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Purpose: To visualize the shape and morphology of the nanoemulsion droplets.
-
-
Stability Studies:
-
Centrifugation: Centrifuge the nanoemulsion (e.g., at 3000-5000 rpm for 30 minutes) to check for phase separation, creaming, or sedimentation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing and thawing (e.g., -20°C to 25°C) to assess its stability against temperature fluctuations.
-
Long-Term Storage: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor changes in particle size, PDI, and zeta potential over time.
-
References
- 1. Ultrasmall Solid-Lipid Nanoparticles via the Polysorbate Sorbitan Phase-Inversion Temperature Technique: A Promising Vehicle for Antioxidant Delivery into the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]
- 4. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoemulsion preparation [protocols.io]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Utilizing Polyoxyethylene Sorbitan Monostearate (Tween 60) for Solubilizing Hydrophobic Drugs in In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Tween 60, is a non-ionic surfactant widely employed in pharmaceutical formulations to enhance the solubility of hydrophobic compounds.[1][2] Its amphipathic nature, possessing both hydrophilic and lipophilic properties, allows it to form micelles in aqueous solutions. These micelles can encapsulate poorly soluble drugs, facilitating their dispersion in aqueous media commonly used for in vitro assays.[3] This document provides detailed application notes and protocols for the effective utilization of Tween 60 in solubilizing hydrophobic drugs for various research applications.
Key Properties of Polyoxyethylene Sorbitan Monostearate (Tween 60):
| Property | Value | Reference |
| Synonyms | Polysorbate 60, Tween 60 | [4] |
| CAS Number | 9005-67-8 | [4] |
| Molecular Formula | C₆₄H₁₂₆O₂₆ | [4] |
| Molecular Weight | ~1312 g/mol | [4] |
| HLB Value | 14.9 | [2] |
| Appearance | Pale-yellow oily liquid or semi-gel | [4] |
| Solubility | Soluble in water, ethanol, methanol, and isopropanol | [4] |
Data Presentation: Solubilization Capacity of Tween Surfactants
The following tables summarize the reported solubility of representative hydrophobic drugs in the presence of Tween surfactants. While data for Tween 60 is not always available, the provided information for other Tweens can serve as a valuable reference for estimating starting concentrations.
Table 1: Solubility of Paclitaxel in Aqueous Media with Tween Surfactants
| Medium | Paclitaxel Solubility (µg/mL) | Reference(s) |
| Deionized Water | < 0.1 | [1][5] |
| 0.1% Tween 80 in PBS | 25.8 - 62.5 | [3] |
| 1% Tween 80 in PBS | 500 | [3] |
| 2% Tween 80 in PBS | 150 - 365 | [3] |
Table 2: Solubility of Quercetin in Aqueous Media with Tween Surfactants
| Medium | Quercetin Solubility | Reference(s) |
| Water | 0.1648 mg/ml | [6] |
| 0.6% Tween 80 | Significantly Increased | [7] |
| Niosomes with Tween 60/Span 60 | 78.9% Encapsulation Efficiency | [8] |
Experimental Protocols
Protocol for Preparing a Stock Solution of a Hydrophobic Drug with Tween 60
This protocol outlines the steps for preparing a concentrated stock solution of a hydrophobic drug using Tween 60 as a solubilizing agent.
Materials:
-
Hydrophobic drug powder
-
This compound (Tween 60)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for initial dissolution)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Initial Dissolution (Optional): For highly insoluble compounds, it may be beneficial to first dissolve the drug in a minimal amount of an organic solvent like DMSO.
-
Accurately weigh the desired amount of the hydrophobic drug.
-
Add a small volume of DMSO to the drug powder and vortex until fully dissolved. The goal is to create a concentrated primary stock.
-
-
Preparation of Tween 60 Solution:
-
Prepare a sterile aqueous solution of Tween 60 at a concentration typically ranging from 1% to 10% (w/v) in deionized water or PBS. For example, to make a 10% solution, dissolve 1 g of Tween 60 in a final volume of 10 mL of water. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the viscous Tween 60.[9]
-
-
Mixing Drug and Tween 60:
-
While vortexing the Tween 60 solution, slowly add the dissolved drug (from step 1) or the drug powder directly.
-
Continue vortexing for several minutes to ensure thorough mixing and micelle formation.
-
-
Heating and Sonication (Optional):
-
If the drug does not fully dissolve, gentle heating (e.g., 37-50°C) or sonication in a water bath for 10-15 minutes can be applied to facilitate solubilization.[10] Avoid excessive heat that could degrade the drug.
-
-
Final Volume Adjustment and Sterilization:
-
Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing cell viability using the MTT assay when treating cells with a hydrophobic drug solubilized in Tween 60.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hydrophobic drug stock solution (prepared as in Protocol 3.1)
-
Tween 60 vehicle control (Tween 60 in medium at the same final concentration as the drug treatment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the hydrophobic drug stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control containing the same final concentration of Tween 60 as the highest drug concentration being tested.
-
Remove the old medium from the cells and add the drug dilutions and vehicle control. Include a "cells only" control with fresh medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Potential Issues and Mitigation Strategies
The use of surfactants like Tween 60 can sometimes interfere with in vitro assays. It is crucial to include proper controls to account for these potential effects.
| Potential Issue | Mitigation Strategy | Reference(s) |
| Direct Cytotoxicity of Tween 60 | Determine the non-toxic concentration of Tween 60 for your specific cell line by performing a dose-response experiment with the vehicle control. | |
| Interference with Colorimetric/Fluorometric Readouts | Include a "no-cell" control with the drug and Tween 60 to check for any direct interaction with the assay reagents. Subtract any background absorbance or fluorescence. | [11][12] |
| Alteration of Cell Membrane Permeability | Be aware that surfactants can affect membrane integrity. Consider performing a lactate (B86563) dehydrogenase (LDH) assay in parallel to assess membrane damage. | |
| Interaction with Assay Enzymes | For enzyme-based assays, run a control with the enzyme, substrate, and Tween 60 to check for any inhibitory or enhancing effects of the surfactant on enzyme activity. | |
| Precipitation of Drug upon Dilution | Prepare working solutions by serially diluting the stock solution in pre-warmed medium. Avoid large dilution factors in a single step. |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Hydrophobic drugs often target intracellular signaling pathways. Below are diagrams of two common pathways, PI3K/Akt and MAPK/ERK, which are frequent targets in drug discovery.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
Experimental Workflow
The following diagram illustrates a typical workflow for screening the efficacy of a hydrophobic drug in an in vitro cell-based assay.
Caption: A generalized workflow for in vitro screening of hydrophobic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for mitigating risk posed by biotin interference on clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cospheric.com [cospheric.com]
- 9. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Polysorbate 60 as an Excipient in Parenteral Drug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 60 is a non-ionic surfactant and emulsifying agent widely utilized as an excipient in the development of parenteral drug formulations.[1] Its primary functions are to stabilize biologic drug products, such as monoclonal antibodies (mAbs), and to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the effective use of Polysorbate 60 in parenteral formulations, with a focus on ensuring product quality, stability, and safety.
Physicochemical Properties and Functions
Polysorbate 60, also known as polyoxyethylene (20) sorbitan (B8754009) monostearate, is a hydrophilic surfactant.[2] Its amphipathic nature, possessing both a hydrophilic polyoxyethylene sorbitan head and a hydrophobic fatty acid tail, allows it to adsorb at interfaces (e.g., air-water, liquid-solid) and form micelles in aqueous solutions.[1][3] These properties are central to its function in parenteral formulations.
Key Functions:
-
Stabilization of Biologics: Polysorbate 60 protects proteins from aggregation and denaturation at interfaces by competitively adsorbing to surfaces, thereby preventing the protein from unfolding.[4]
-
Solubilization of Poorly Soluble Drugs: Above its critical micelle concentration (CMC), Polysorbate 60 forms micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous-based parenteral formulations.[5]
-
Prevention of Surface Adsorption: It minimizes the loss of API due to adsorption onto the surfaces of manufacturing equipment, filters, and the final drug product container.[1]
Quantitative Data for Formulation Development
The selection of an appropriate Polysorbate 60 concentration is critical for optimal formulation performance. The following tables summarize key quantitative data to guide formulation development.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 0.00367 mM | [6] |
Table 1: Critical Micelle Concentration of Polysorbate 60. The CMC is the concentration at which surfactant molecules begin to form micelles.[6] Formulations often use Polysorbate 60 at concentrations above the CMC to ensure micelle formation for solubilization and stability.
| Parameter | Concentration Range (% w/v) | Reference |
| Typical Concentration in Parenteral Biologics | 0.001 - 0.1% | [7] |
| Concentration to Inhibit Agitation-Induced Aggregation | 0.01 - 0.1% | [4] |
Table 2: Recommended Concentration Ranges of Polysorbate 60 in Parenteral Formulations. The optimal concentration is product-specific and should be determined through stability studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in evaluating and implementing Polysorbate 60 in their parenteral drug formulations.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescence Micelle Assay
This protocol describes the determination of the CMC of Polysorbate 60 using a fluorescent probe, such as pyrene (B120774), which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[8]
Materials:
-
Polysorbate 60
-
Pyrene stock solution (0.2 mM in ethanol)
-
High-purity water
-
Fluorescence Spectrometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of Polysorbate 60 solutions in high-purity water with concentrations ranging from below to above the expected CMC (e.g., 0.0001 mM to 0.1 mM).
-
To 1 mL of each Polysorbate 60 solution, add 1.5 µL of the 0.2 mM pyrene stock solution and mix thoroughly.[8]
-
Record the fluorescence emission spectrum of each sample immediately after mixing. Set the excitation wavelength to 334 nm and record the emission spectrum from 350 nm to 450 nm.[8]
-
Extract the fluorescence intensities at the first (~372 nm) and third (~383 nm) vibronic bands (I1 and I3).[8]
-
Plot the ratio of I3/I1 against the logarithm of the Polysorbate 60 concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[6]
Protocol 2: Quantification of Polysorbate 60 in a Parenteral Formulation using HPLC-CAD
This protocol provides a method for the quantification of intact Polysorbate 60 in the presence of a protein API using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).[9][10]
Materials:
-
Parenteral formulation containing Polysorbate 60 and a protein API
-
Polysorbate 60 reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a CAD detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the parenteral formulation, add 200 µL of ACN to precipitate the protein.
-
Vortex the sample for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: ACN with 0.1% TFA
-
Gradient: A suitable gradient to separate Polysorbate 60 from other excipients and formulation components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
CAD Settings:
-
Follow the manufacturer's recommendations for the specific CAD instrument.
-
-
Calibration:
-
Prepare a series of calibration standards of Polysorbate 60 in the formulation buffer (without the API).
-
Process the standards using the same protein precipitation method.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared sample supernatant.
-
Quantify the amount of Polysorbate 60 in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Forced Degradation Study for a Parenteral Formulation Containing Polysorbate 60
Forced degradation studies are essential to understand the degradation pathways of Polysorbate 60 and its potential impact on the stability of the API.[11][12]
Stress Conditions:
-
Acid Hydrolysis: Incubate the formulation in 0.1 M HCl at 40°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Incubate the formulation in 0.1 M NaOH at 40°C for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Add 0.1% hydrogen peroxide to the formulation and incubate at room temperature for a specified period.[13]
-
Thermal Degradation: Store the formulation at elevated temperatures (e.g., 50°C and 70°C) for a specified period.
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
Analysis:
-
At each time point, analyze the stressed samples for:
-
Polysorbate 60 content (using HPLC-CAD as per Protocol 2).
-
Formation of degradation products (e.g., free fatty acids) using appropriate analytical techniques like LC-MS.
-
API stability (e.g., aggregation by size-exclusion chromatography, charge variants by ion-exchange chromatography).
-
Appearance of sub-visible and visible particles.
-
Protocol 4: Analysis of Sub-Visible Particles using Light Obscuration
This protocol follows the general principles outlined in USP <788> for the enumeration of sub-visible particles in parenteral products.[2][6]
Materials:
-
Light Obscuration Particle Counter
-
Particle-free water
-
Parenteral formulation sample
Procedure:
-
Instrument Setup and Calibration:
-
Calibrate the instrument using USP Particle Count Reference Standard.
-
Ensure the system is clean and free of contaminating particles by flushing with particle-free water.
-
-
Sample Preparation:
-
Carefully invert the sample container 20 times to ensure a homogeneous suspension of particles. Avoid introducing air bubbles.
-
-
Measurement:
-
Withdraw at least three aliquots of not less than 5 mL each.[14]
-
Discard the data from the first aliquot.
-
The instrument will count the number of particles at ≥10 µm and ≥25 µm.
-
-
Data Analysis:
-
Calculate the average number of particles per mL for each size range from the analyzed aliquots.
-
Compare the results to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, Ph. Eur.).
-
Visualizations
Caption: Mechanism of Protein Stabilization by Polysorbate 60.
Caption: Parenteral Formulation Development Workflow with Polysorbate 60.
Caption: Major Degradation Pathways of Polysorbate 60.
Conclusion
Polysorbate 60 is a critical excipient in the development of stable and effective parenteral drug formulations. A thorough understanding of its physicochemical properties, appropriate concentration selection, and potential degradation pathways is essential. The application notes and protocols provided herein offer a framework for the systematic evaluation and use of Polysorbate 60, ultimately contributing to the development of high-quality parenteral drug products. It is imperative to conduct comprehensive stability and compatibility studies for each specific drug product to ensure its safety and efficacy throughout its shelf life.[15][16]
References
- 1. agilent.com [agilent.com]
- 2. Complexities of Particulate Matter Measurement in Parenteral Formulations of Small-Molecule Amphiphilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. uspnf.com [uspnf.com]
- 7. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Item - A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. usp.org [usp.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Application Note: A Systematic Approach to Determining the Optimal Concentration of Polysorbate 60 in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Polysorbate 60, also known as Polyoxyethylene (20) sorbitan (B8754009) monostearate, is a versatile non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries.[1][2] Its primary functions include acting as an emulsifying agent for oil-in-water (O/W) emulsions, a solubilizer for poorly water-soluble ingredients, and a stabilizer to prevent phase separation and maintain product consistency.[3][4][5] The concentration of Polysorbate 60 is a critical formulation parameter that significantly impacts product stability, efficacy, texture, and shelf-life.[1][6] An insufficient amount can lead to emulsion instability, while an excessive concentration may result in undesirable changes in viscosity or potential irritation in topical products.
This application note provides a systematic methodology for determining the optimal concentration of Polysorbate 60. The protocols outlined herein guide the user through a series of experiments, from determining fundamental properties like the Critical Micelle Concentration (CMC) to comprehensive stability testing of the final formulation.
1. Theoretical Background
1.1 Hydrophilic-Lipophilic Balance (HLB) The HLB system is a semi-empirical scale used to select emulsifiers. Values range from 1 to 20, where lower values indicate a more lipophilic (oil-loving) character and higher values indicate a more hydrophilic (water-loving) character.[7] Polysorbate 60 has an HLB value of approximately 14.9, making it highly suitable for creating stable oil-in-water emulsions.[1][8][9]
1.2 Critical Micelle Concentration (CMC) The CMC is the concentration of a surfactant above which micelles spontaneously form.[10] Below the CMC, surfactant molecules exist individually or adsorb at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles, which can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous systems.[11] Determining the CMC is crucial as solubilization efficiency significantly increases at concentrations above this value.[12] The reported CMC for Polysorbate 60 is approximately 0.00367 mM to 0.012 mM.[8][11]
2. Experimental Workflow
The process of determining the optimal Polysorbate 60 concentration is a multi-step process that involves screening, characterization, and stability testing.
Caption: Overall workflow for determining the optimal Polysorbate 60 concentration.
3. Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
-
Objective: To determine the CMC of Polysorbate 60 in the aqueous phase of the formulation.
-
Materials: Tensiometer (Du Noüy ring or Wilhelmy plate), high-purity water, Polysorbate 60, precision balance, volumetric flasks.
-
Methodology:
-
Prepare a stock solution of Polysorbate 60 (e.g., 1 mg/mL) in high-purity water.
-
Create a series of dilutions from the stock solution, covering a concentration range from below to above the expected CMC (e.g., 0.001 to 100 µg/mL).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure temperature is constant.
-
Plot the surface tension (mN/m) as a function of the logarithm of Polysorbate 60 concentration.
-
The CMC is identified as the concentration at which the surface tension curve breaks and plateaus.
-
Protocol 2: Preparation of Trial Emulsions
-
Objective: To prepare a series of O/W emulsions with varying concentrations of Polysorbate 60.
-
Materials: Oil phase (specific to the formulation), aqueous phase (water or buffer), Polysorbate 60, high-shear homogenizer, beakers, heating/stirring plate.
-
Methodology:
-
Define the fixed oil phase percentage (e.g., 20% v/v).
-
Prepare the aqueous phase for several trial formulations, each containing a different concentration of Polysorbate 60. A typical range to screen is 1% to 5% (w/w of the total formulation).[6]
-
Heat the oil phase and aqueous phase separately to the same temperature (typically 70-75°C).
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenize for a fixed period (e.g., 5-10 minutes) at a constant speed.
-
Allow the emulsions to cool to room temperature with gentle stirring.
-
Label each formulation clearly with its corresponding Polysorbate 60 concentration.
-
Protocol 3: Initial Characterization of Emulsions
-
Objective: To perform an initial assessment of the quality of the prepared emulsions.
-
Methodology:
-
A. Macroscopic Evaluation:
-
Visually inspect each emulsion immediately after preparation and after 24 hours.
-
Record observations such as color, uniformity, and signs of instability like creaming (oily layer at the top) or sedimentation.
-
-
B. Microscopic Evaluation:
-
Place a small drop of each emulsion on a microscope slide.
-
Observe under a light microscope (e.g., at 400x magnification).
-
Note the uniformity of droplet size and distribution. Look for any signs of droplet coalescence (flocculation).
-
-
C. Particle Size Analysis (Dynamic Light Scattering - DLS):
-
Dilute a sample of each emulsion in the aqueous phase to an appropriate concentration for DLS analysis.
-
Measure the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution (a value < 0.3 is generally considered acceptable).
-
Perform at least three measurements for each sample and record the average.
-
-
Protocol 4: Accelerated Stability Testing
-
Objective: To predict the long-term stability of the formulations by subjecting them to stress conditions.
-
Methodology:
-
A. Centrifugation Test:
-
Fill centrifuge tubes with each emulsion.
-
Centrifuge at a set force (e.g., 3000 x g) for a fixed time (e.g., 30 minutes).
-
Measure the volume or height of any separated layers (creamed oil or separated water). A stable emulsion will show no phase separation.
-
-
B. Thermal Stress Test (Freeze-Thaw Cycles):
-
Place samples of each formulation in a freezer (-10°C to -20°C) for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat for 3-5 cycles.
-
After the final cycle, perform macroscopic evaluation and particle size analysis (Protocol 3) and compare the results to the initial data. Significant changes in particle size or appearance indicate instability.
-
-
4. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: CMC Determination Data
| Polysorbate 60 Conc. (log µg/mL) | Surface Tension (mN/m) |
|---|---|
| -0.30 (0.5) | 65.2 |
| 0.00 (1.0) | 58.1 |
| 0.30 (2.0) | 50.4 |
| 0.60 (4.0) | 42.5 |
| 0.90 (8.0) | 42.3 |
| 1.20 (16.0) | 42.4 |
| 2.00 (100.0) | 42.3 |
(Example data; CMC is approximated at the inflection point, ~4 µg/mL)
Table 2: Emulsion Characterization and Stability Results
| Polysorbate 60 Conc. (%) | Initial Z-Average (nm) | Initial PDI | Centrifugation Result (24h) | Appearance after 3 Freeze-Thaw Cycles |
|---|---|---|---|---|
| 1.0 | 1250 | 0.55 | Phase Separation | Coalescence |
| 2.0 | 680 | 0.32 | Slight Creaming | Stable |
| 3.0 | 450 | 0.21 | No Separation | Stable, uniform |
| 4.0 | 435 | 0.20 | No Separation | Stable, uniform |
| 5.0 | 440 | 0.23 | No Separation | Stable, uniform |
(Example data suggesting an optimal range between 3.0% and 4.0%)
5. Interpreting Results and Final Selection
The optimal concentration of Polysorbate 60 is not a single value but rather a range that provides the desired stability and physical characteristics. The relationship between experimental outcomes helps define this range.
Caption: Relationship between Polysorbate 60 concentration and formulation properties.
The determination of the optimal Polysorbate 60 concentration is a critical step in developing stable and effective formulations. By following a systematic approach that includes preparing trial formulations, conducting thorough characterization, and performing accelerated stability tests, researchers can identify a working concentration range. The ideal concentration will produce an emulsion with a small and uniform droplet size that remains stable under stress conditions, without using an excessive amount of the surfactant.[6][13] For pharmaceutical products, further studies on the interaction with the active ingredient and its bioavailability may be required.[14][15]
References
- 1. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 2. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 3. matangiindustries.com [matangiindustries.com]
- 4. POLYSORBATE 60 (E 435) - Ataman Kimya [atamanchemicals.com]
- 5. alphachem.biz [alphachem.biz]
- 6. ezcheminc.com [ezcheminc.com]
- 7. scribd.com [scribd.com]
- 8. POLYSORBATE 60 - Ataman Kimya [atamanchemicals.com]
- 9. irosurfactant.com [irosurfactant.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the influence of excipient batch variation on the structure, consistency and physical stability of polysorbate 60-based topical vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Polysorbate 60 - CD Formulation [formulationbio.com]
Application Notes and Protocols for Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) as a Wetting Agent in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene sorbitan (B8754009) monostearate, commonly known as Polysorbate 60 or Tween 60, is a nonionic surfactant widely utilized across various industries, including pharmaceuticals, food, cosmetics, and agriculture.[1][2] In agrochemical formulations, its primary function is to act as a wetting agent, emulsifier, and dispersant.[2] As a wetting agent, Polysorbate 60 enhances the efficacy of pesticides, herbicides, and fungicides by improving the spreading and adherence of the spray solution onto plant surfaces. This is achieved by reducing the surface tension of the liquid, allowing for more uniform coverage, especially on waxy or hairy leaves.[1]
These application notes provide detailed protocols and data for utilizing Polyoxyethylene sorbitan monostearate as a wetting agent in the development of effective agrochemical formulations.
Data Presentation: Performance of this compound
The effectiveness of a wetting agent is primarily determined by its ability to reduce surface tension and the contact angle of the formulation on a target surface. Below is a summary of the performance data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (20) sorbitan monostearate | |
| Synonyms | Polysorbate 60, Tween 60 | [1] |
| Appearance | Yellowish, viscous liquid or semi-solid | [1] |
| HLB Value | 14.9 | [1] |
| Solubility | Soluble in water and ethanol |
Surface Tension of Aqueous Solutions
The ability of Polysorbate 60 to reduce the surface tension of water is a key indicator of its performance as a wetting agent. The Critical Micelle Concentration (CMC) is the concentration at which the surfactant begins to form micelles, and the surface tension of the solution generally does not decrease further.
| Concentration (mol·dm⁻³) | Surface Tension at 293 K (mN·m⁻¹) | Surface Tension at 303 K (mN·m⁻¹) | Surface Tension at 313 K (mN·m⁻¹) |
| 1.00E-06 | 68.2 | 66.5 | 64.8 |
| 2.00E-06 | 65.1 | 63.5 | 61.8 |
| 4.00E-06 | 61.3 | 59.8 | 58.2 |
| 6.00E-06 | 58.5 | 57.1 | 55.5 |
| 8.00E-06 | 56.2 | 54.8 | 53.3 |
| 1.00E-05 | 54.3 | 52.9 | 51.5 |
| 2.00E-05 | 48.5 | 47.3 | 46.0 |
| 4.00E-05 | 42.8 | 41.7 | 40.6 |
| 6.00E-05 | 39.7 | 38.7 | 37.6 |
| 8.00E-05 | 37.8 | 36.8 | 35.8 |
| 1.00E-04 | 36.5 | 35.5 | 34.5 |
| CMC (mol·dm⁻³) | ~2.18E-05 | ~2.51E-05 | ~2.81E-05 |
Data adapted from: Zdziennicka, A.; Szymczyk, K.; Jańczuk, B. Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures. J. Solution Chem. 2018 , 47, 1636–1653.
Contact Angle and Wetting Time
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound as a wetting agent are provided below.
Protocol 1: Surface Tension Measurement (Wilhelmy Plate Method)
This protocol describes the measurement of the surface tension of aqueous solutions of Polysorbate 60.
Materials and Equipment:
-
Tensiometer with a Wilhelmy plate (platinum)
-
Glass vessel
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Distilled or deionized water
-
This compound (Polysorbate 60)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of Polysorbate 60 and dissolve it in a volumetric flask with distilled water to prepare a stock solution of a desired high concentration (e.g., 1 g/L).
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., from 10⁻⁶ to 10⁻³ mol·dm⁻³).
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Plate Preparation: Clean the Wilhelmy plate by rinsing it with distilled water and then flaming it to red heat to remove any organic contaminants.
-
Measurement:
-
Pour a test solution into the glass vessel.
-
Immerse the Wilhelmy plate into the solution.
-
The instrument will measure the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value in mN/m.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the Polysorbate 60 concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).
Protocol 2: Contact Angle Measurement on Leaf Surfaces
This protocol details the measurement of the static contact angle of Polysorbate 60 solutions on plant leaves.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Microsyringe or automated dosing system
-
Light source
-
Plant leaves (e.g., cabbage for a waxy surface, bean for a less waxy surface)
-
Double-sided tape or a leaf holder
-
Test solutions of Polysorbate 60 at various concentrations
Procedure:
-
Leaf Preparation: Carefully excise a healthy, mature leaf from the plant. Mount the leaf on the goniometer stage using double-sided tape, ensuring the surface is flat and horizontal.
-
Instrument Setup: Position the camera and light source to obtain a clear profile of the droplet on the leaf surface.
-
Droplet Deposition: Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the test solution onto the leaf surface.
-
Image Capture: Immediately after the droplet is stable, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the goniometer software to analyze the captured image and measure the contact angle at the three-phase (solid-liquid-gas) interface.
-
Replication: Repeat the measurement at several different locations on the leaf and on multiple leaves to ensure reproducibility.
-
Data Analysis: Calculate the average contact angle and standard deviation for each concentration of Polysorbate 60 on each type of leaf surface.
Protocol 3: Draves Wetting Time Test
This protocol is used to evaluate the wetting efficiency of Polysorbate 60 solutions.[3][4][5]
Materials and Equipment:
-
Draves skein (standard 5g cotton skein)
-
Anchor (3g) and hook (1.5g) assembly
-
500 mL graduated cylinder
-
Stopwatch
-
Test solutions of Polysorbate 60 at various concentrations
Procedure:
-
Solution Preparation: Prepare the test solutions of Polysorbate 60 in the 500 mL graduated cylinder.
-
Skein Assembly: Attach the Draves skein to the hook and anchor assembly.
-
Wetting Test:
-
Hold the skein assembly by the top of the hook.
-
Simultaneously drop the skein into the graduated cylinder and start the stopwatch.
-
The anchor will pull the skein into the solution.
-
Observe the skein. The wetting time is the time it takes for the skein to become saturated with the solution and sink.
-
Stop the stopwatch when the skein begins to sink.
-
-
Replication: Repeat the test at least three times for each concentration and calculate the average wetting time.
-
Data Analysis: Plot the average wetting time as a function of the Polysorbate 60 concentration.
Conclusion
This compound (Polysorbate 60) is a highly effective wetting agent for use in agrochemical formulations. Its ability to significantly reduce the surface tension of aqueous solutions enhances the spreading and coverage of pesticide sprays on plant surfaces, leading to improved efficacy. The provided protocols offer standardized methods for researchers to quantify the performance of Polysorbate 60 and optimize its concentration in their specific formulations. While the provided data offers a strong starting point, it is recommended that researchers generate their own data for contact angle and wetting time on the specific target plant species for their application to ensure optimal performance.
References
Application Notes and Protocols for Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) in Vaccine Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxyethylene sorbitan (B8754009) monostearate, also known as Polysorbate 60 or Tween 60, is a non-ionic surfactant and emulsifier used in a variety of pharmaceutical applications, including vaccine formulations. As a member of the polysorbate family, it plays a critical role in the stability and efficacy of vaccine adjuvants, particularly in oil-in-water (O/W) emulsions. These adjuvants are designed to enhance the immune response to a co-administered antigen, leading to a more robust and durable protective immunity. This document provides detailed application notes and experimental protocols for the use of Polysorbate 60 in the formulation of vaccine adjuvants.
Application Notes
Role of Polysorbate 60 in Vaccine Adjuvants
Polysorbate 60 serves several key functions in vaccine adjuvant formulations:
-
Emulsifier: In oil-in-water emulsion adjuvants, such as those similar to MF59 and AS03 (which primarily use Polysorbate 80), Polysorbate 60 is crucial for the formation and stabilization of small, uniform oil droplets within the aqueous phase. This creates a stable emulsion that can effectively deliver the antigen to the immune system.
-
Stabilizer: It prevents the aggregation of protein antigens and other vaccine components, maintaining their native conformation and preventing loss of immunogenicity. Polysorbate 60 achieves this by reducing interfacial tension and preventing adsorption of the antigen to surfaces.
-
Solubilizing Agent: It can enhance the solubility of certain vaccine components, ensuring a homogenous formulation.
Mechanism of Action of Polysorbate 60-Containing Adjuvants
Oil-in-water emulsions containing Polysorbate 60 are believed to enhance the immune response through several mechanisms:
-
Depot Effect: While less pronounced than in water-in-oil emulsions, O/W adjuvants can create a localized depot at the injection site, allowing for the slow release of the antigen and prolonged interaction with immune cells.[1]
-
Immune Cell Recruitment: The emulsion can induce a local inflammatory response, leading to the recruitment of antigen-presenting cells (APCs) such as dendritic cells and macrophages to the site of injection.[1][2]
-
Enhanced Antigen Uptake and Presentation: The small oil droplets can be readily taken up by APCs, facilitating the processing and presentation of the antigen to T cells.[1]
-
Cytokine and Chemokine Induction: These adjuvants can stimulate the production of various cytokines and chemokines, which help to shape the nature and magnitude of the adaptive immune response.[1][3]
Considerations for Formulation Development
-
Concentration: The concentration of Polysorbate 60 must be optimized to ensure the formation of a stable emulsion with the desired particle size. Higher concentrations of surfactant can lead to smaller and more stable emulsion droplets.[4]
-
Purity and Grade: The purity of Polysorbate 60 can impact the stability of the formulation. The presence of impurities such as residual peroxides or free fatty acids can lead to degradation of the adjuvant and the antigen.
-
Interaction with Other Components: The interaction of Polysorbate 60 with the oil phase (e.g., squalene), other surfactants (if used), and the antigen should be carefully evaluated to ensure compatibility and stability.
-
Comparison with Other Polysorbates: Polysorbate 60 is derived from stearic acid, while Polysorbate 80 is derived from oleic acid and Polysorbate 20 from lauric acid. These differences in fatty acid composition can influence their emulsifying properties and stability. While Polysorbate 80 is more commonly documented in licensed adjuvants, Polysorbate 60 offers a viable alternative with potentially different stability and immunogenicity profiles that should be empirically determined.
Data Presentation
Table 1: Representative Composition of an Oil-in-Water Emulsion Adjuvant
| Component | Example Concentration (w/v) | Function |
| Squalene (B77637) | 4.3% | Oil Phase |
| Polysorbate 60 | 0.5% | Primary Emulsifier |
| Sorbitan Trioleate (Span 85) | 0.5% | Co-emulsifier |
| Citrate (B86180) Buffer | 10 mM | Aqueous Phase, pH control |
Note: This composition is based on the well-characterized MF59 adjuvant which uses Polysorbate 80. The concentration of Polysorbate 60 may require optimization.
Table 2: Key Quality Attributes and Typical Specifications for a Polysorbate 60-Based Emulsion Adjuvant
| Parameter | Method | Typical Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.25 |
| pH | pH meter | 6.0 - 7.0 |
| Zeta Potential | Electrophoretic Light Scattering | -30 to -50 mV |
| Visual Appearance | Visual Inspection | Homogeneous, milky-white liquid |
| Stability (Accelerated) | DLS, pH, visual inspection after storage at elevated temperatures (e.g., 40°C) for a defined period. | No significant change in particle size, pH, or visual appearance. |
Experimental Protocols
Protocol 1: Preparation of a Polysorbate 60-Based Oil-in-Water Emulsion Adjuvant
This protocol describes the preparation of a squalene-based oil-in-water emulsion using Polysorbate 60.
Materials:
-
Squalene
-
Polysorbate 60
-
Sorbitan trioleate (Span 85)
-
Sodium citrate dihydrate
-
Citric acid monohydrate
-
Water for Injection (WFI)
Equipment:
-
High-shear mixer (e.g., Silverson)
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Sterile filters (0.22 µm)
-
Autoclave
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve sodium citrate dihydrate and citric acid monohydrate in WFI to create a 10 mM citrate buffer with a target pH of 6.5.
-
Add Polysorbate 60 to the citrate buffer to a final concentration of 0.5% (w/v) and dissolve completely.
-
Sterilize the aqueous phase by autoclaving or sterile filtration.
-
-
Prepare the Oil Phase:
-
Dissolve sorbitan trioleate in squalene to a final concentration of 0.5% (w/v).
-
Sterilize the oil phase by passing it through a 0.22 µm solvent-compatible filter.
-
-
Create a Coarse Emulsion:
-
In a sterile vessel, combine the aqueous phase and the oil phase.
-
Homogenize the mixture using a high-shear mixer at approximately 10,000 rpm for 10-20 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at 20,000 - 30,000 psi for a sufficient number of passes (typically 5-10) to achieve the desired particle size and polydispersity.
-
-
Final Sterile Filtration:
-
Pass the final emulsion through a 0.22 µm sterile filter into a sterile container.
-
-
Vaccine Formulation:
-
The final vaccine is prepared by aseptically mixing the emulsion adjuvant with the antigen solution at the desired ratio.
-
Protocol 2: Characterization of the Emulsion Adjuvant
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a sample of the emulsion in the aqueous phase buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Stability Assessment:
-
Method: Monitor changes in particle size, PDI, pH, and visual appearance over time at different storage temperatures (e.g., 4°C, 25°C, and 40°C).
-
Procedure:
-
Aliquot the emulsion into sterile vials and store them at the specified temperatures.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial from each temperature and analyze for particle size, PDI, pH, and visual signs of instability (e.g., creaming, phase separation).
-
Protocol 3: Evaluation of Immunogenicity
This protocol describes a general method for evaluating the immunogenicity of a vaccine formulated with the Polysorbate 60-based adjuvant in a murine model.
1. Animal Immunization:
-
Procedure:
-
Divide mice (e.g., BALB/c) into groups (e.g., n=5-10 per group).
-
Immunize mice via the desired route (e.g., intramuscularly) with:
-
Antigen alone
-
Antigen + Polysorbate 60 emulsion adjuvant
-
Adjuvant alone (control)
-
PBS (control)
-
-
Administer a booster immunization at a specified time point (e.g., day 21).
-
2. Measurement of Antibody Response (ELISA):
-
Procedure:
-
Collect blood samples at various time points post-immunization (e.g., pre-bleed, day 20, day 35).
-
Prepare serum and perform an enzyme-linked immunosorbent assay (ELISA) to determine antigen-specific IgG, IgG1, and IgG2a antibody titers.
-
3. Measurement of T-cell Response (ELISpot):
-
Procedure:
-
At a specified time point post-immunization (e.g., day 35), euthanize the mice and isolate splenocytes.
-
Perform an enzyme-linked immunosorbent spot (ELISpot) assay to enumerate antigen-specific IFN-γ and IL-4 secreting T-cells.
-
Mandatory Visualizations
Caption: Workflow for the preparation and evaluation of a Polysorbate 60-based adjuvant.
Caption: General signaling pathway for oil-in-water emulsion adjuvants.
References
Troubleshooting & Optimization
Technical Support Center: Investigating the Degradation Pathways of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental investigation of Polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) degradation in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Polysorbate 60 degradation.
| Problem | Possible Causes | Recommended Solutions |
| Visible Particle Formation in Solution | Enzymatic Hydrolysis: Residual host cell proteins (e.g., lipases) from the manufacturing process of biologics can cleave the ester bonds of Polysorbate 60, releasing poorly soluble free fatty acids (stearic acid) that precipitate.[1][2] Chemical Hydrolysis: More prevalent at pH extremes (acidic or alkaline conditions) and elevated temperatures, leading to the release of free fatty acids.[3] | Enzymatic Hydrolysis: - Implement robust downstream purification steps (e.g., hydrophobic interaction chromatography) to remove residual lipases.[2] - Perform lipase (B570770) activity assays on the drug substance to assess the risk of enzymatic degradation. Chemical Hydrolysis: - Maintain the formulation pH within a stable range (typically 5-7) where chemical hydrolysis is negligible at refrigerated temperatures.[4] - Avoid prolonged exposure to high temperatures. |
| Inconsistent Polysorbate 60 Quantification | Protein Interference: High concentrations of proteins in the sample can interfere with analytical methods like HPLC-CAD/ELSD.[5] Method Variability: Inconsistent sample preparation, such as incomplete protein precipitation, can lead to variable results.[6] | Protein Interference: - Implement a protein precipitation step before analysis. A common method is to use a mixture of methanol (B129727) and ethanol. - Utilize online solid-phase extraction (SPE) to separate the polysorbate from the protein matrix before detection.[7] Method Variability: - Develop and strictly follow a standardized sample preparation protocol. - Use an internal standard to account for variations in sample preparation and injection volume. |
| Unexpected Peaks in Chromatogram | Oxidative Degradation: Exposure to oxygen, light, or trace metal ions can lead to the formation of various byproducts, including aldehydes, ketones, and shorter-chain fatty acid esters.[8] Raw Material Impurities: Commercial Polysorbate 60 is a heterogeneous mixture and can contain impurities from the manufacturing process.[9] | Oxidative Degradation: - Use high-purity polysorbates with low peroxide values. - Protect solutions from light and consider using antioxidants if compatible with the formulation. - Use chelating agents to sequester metal ions. Raw Material Impurities: - Characterize the raw material batch thoroughly before use. - Compare the chromatogram of the degraded sample to that of a non-degraded control to distinguish degradation products from inherent impurities. |
| Low Recovery of Polysorbate 60 | Adsorption to Surfaces: Polysorbates can adsorb to manufacturing equipment, such as filters and tubing, leading to a decrease in the effective concentration in the final product.[1] | Adsorption to Surfaces: - Qualify and validate all manufacturing components for their potential to adsorb polysorbates. - Monitor the polysorbate concentration at various stages of the manufacturing process to identify any significant losses. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Polysorbate 60 in aqueous solutions?
The two main degradation pathways for Polysorbate 60 are hydrolysis and oxidation.[1][8]
-
Hydrolysis: This involves the cleavage of the fatty acid ester bond, releasing free fatty acids (primarily stearic acid for Polysorbate 60) and polyoxyethylene sorbitan. Hydrolysis can be chemically driven by pH and temperature or enzymatically catalyzed by residual host cell proteins like lipases.[1][2][3]
-
Oxidation: This degradation pathway is often initiated by factors such as light, temperature, and the presence of trace metal ions or peroxides.[8][10] Oxidation can occur at the polyoxyethylene chains, leading to the formation of various byproducts like aldehydes, ketones, and short-chain organic acids.[8]
2. How can I detect and quantify the degradation of Polysorbate 60?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method. Due to the lack of a strong UV chromophore in polysorbates, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are commonly employed.[11][12] Mass Spectrometry (MS) can also be coupled with HPLC for identification and quantification of degradation products.[1]
-
Fluorescence Micelle Assay (FMA): This method can be used to monitor the overall polysorbate content.[13]
-
Gas Chromatography (GC): GC can be used to analyze the fatty acid composition after derivatization.[11]
3. What are the typical stress conditions for a forced degradation study of Polysorbate 60?
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[14] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[14]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[14]
-
Oxidation: 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[14]
-
Thermal Degradation: Heating the sample at temperatures ranging from 40°C to 80°C.[14]
-
Photostability: Exposing the sample to a combination of UV and visible light.[14]
4. What is the acceptable level of degradation in a forced degradation study?
The goal is typically to achieve 5-20% degradation of the drug substance.[14] Excessive degradation can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the product under normal storage conditions.[14]
Quantitative Data Summary
The following tables summarize the impact of pH and temperature on the degradation of polysorbates. While specific kinetic data for Polysorbate 60 is limited in publicly available literature, the general trends observed for polysorbates are applicable.
Table 1: Effect of pH on Polysorbate Hydrolysis
| pH | Temperature (°C) | Observation |
| < 3 | Varies | Acid-catalyzed hydrolysis is observed.[8] |
| 5 - 7 | 2 - 8 | Chemical hydrolysis is generally negligible.[4] |
| > 7.6 | Varies | Base-catalyzed hydrolysis is observed.[8] |
| > 12 | 40 | Polysorbates are more prone to degradation under strong alkaline conditions.[3] |
Table 2: Effect of Temperature on Polysorbate Degradation
| Temperature (°C) | Condition | Observation |
| 2 - 8 | Typical Storage | Degradation is generally slow, but enzymatic hydrolysis can still occur over the product's shelf life.[4] |
| 40 - 80 | Forced Degradation | Increased temperature accelerates both hydrolysis and oxidation.[14] |
| 50 - 60 | Forced Degradation (if no degradation at RT) | Recommended for chemical degradation studies when no degradation is observed at room temperature.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Polysorbate 60
Objective: To induce and identify the degradation products of Polysorbate 60 under various stress conditions.
Materials:
-
Polysorbate 60 solution (e.g., 1 mg/mL in water or a relevant buffer)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC system with CAD or ELSD
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the Polysorbate 60 solution and 1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Polysorbate 60 solution and 1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the Polysorbate 60 solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the Polysorbate 60 solution in a temperature-controlled chamber at a high temperature (e.g., 80°C).
-
At specified time points, withdraw aliquots and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the Polysorbate 60 solution to a light source providing both UV and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with a non-degraded control to identify degradation products.
-
Protocol 2: HPLC-CAD Method for Analysis of Polysorbate 60 and its Degradation Products
Objective: To separate and quantify intact Polysorbate 60 and its major degradation products.
Instrumentation and Columns:
-
HPLC system with a Charged Aerosol Detector (CAD).
-
A C18 reversed-phase column is commonly used.
Mobile Phase (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used to separate the various components.
Procedure:
-
Sample Preparation:
-
If the sample contains protein, perform a protein precipitation step (e.g., add a cold mixture of methanol/ethanol, centrifuge, and collect the supernatant).
-
Dilute the sample to an appropriate concentration with the initial mobile phase composition.
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 20 µL
-
Gradient program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic components.
-
-
CAD Settings:
-
Follow the manufacturer's recommendations for settings such as nebulizer temperature and gas flow rate.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to intact Polysorbate 60 and its degradation products (e.g., free stearic acid) by comparing with reference standards.
-
Visualizations
Caption: Hydrolysis degradation pathway of Polysorbate 60.
Caption: Oxidative degradation pathway of Polysorbate 60.
Caption: General experimental workflow for Polysorbate 60 degradation analysis.
References
- 1. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 2. spin.atomicobject.com [spin.atomicobject.com]
- 3. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 5. casss.org [casss.org]
- 6. Item - A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. sketchviz.com [sketchviz.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting emulsion instability and phase separation in Polysorbate 60 formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion instability and phase separation in formulations containing Polysorbate 60.
Frequently Asked Questions (FAQs)
FAQ 1: What is Polysorbate 60 and why is it used in emulsions?
Polysorbate 60, also known as Tween 60, is a non-ionic surfactant and emulsifying agent widely used in the pharmaceutical, cosmetic, and food industries.[1] It is synthesized from sorbitol, stearic acid, and ethylene (B1197577) oxide.[2] Its primary function is to stabilize emulsions, which are mixtures of immiscible liquids like oil and water, by reducing the interfacial tension between them.[2] Polysorbate 60 is particularly effective in forming stable oil-in-water (O/W) emulsions due to its high hydrophilic-lipophilic balance (HLB) value of approximately 14.9.[1] This high HLB value indicates its strong affinity for water, allowing it to create a protective layer around oil droplets and prevent them from coalescing.[2]
FAQ 2: My Polysorbate 60 emulsion is showing signs of instability (creaming, coalescence, phase separation). What are the common causes?
Emulsion instability in Polysorbate 60 formulations can arise from several factors:
-
Incorrect Polysorbate 60 Concentration: Using too little Polysorbate 60 may not provide sufficient coverage for the oil droplets, leading to coalescence. Conversely, excessive amounts can lead to other instability issues. The typical usage level for Polysorbate 60 is between 1% and 5%.[3]
-
Inappropriate HLB Value: While Polysorbate 60 is excellent for O/W emulsions, if the overall HLB of the emulsifier system does not match the required HLB of the oil phase, instability can occur.[4]
-
High Electrolyte Concentration: The presence of salts can disrupt the hydration layer around the emulsifier, reducing electrostatic repulsion and leading to flocculation and coalescence.[5]
-
Extreme pH: Although Polysorbate 60 is stable over a broad pH range (typically 3-9), extreme pH values can lead to the chemical degradation of the surfactant through hydrolysis, compromising its emulsifying properties.[3]
-
Temperature Fluctuations: Elevated temperatures can decrease the viscosity of the continuous phase, accelerating creaming and sedimentation.[6] It can also affect the solubility of Polysorbate 60, potentially leading to phase inversion.[7] Freezing and thawing cycles can also disrupt the emulsion structure.
-
Polysorbate Degradation: Polysorbates can degrade via hydrolysis (enzymatic or chemical) and oxidation, leading to the formation of free fatty acids and other byproducts that can cause particle formation and destabilize the emulsion.[8]
FAQ 3: How does the concentration of Polysorbate 60 affect emulsion stability?
The concentration of Polysorbate 60 is a critical factor in achieving a stable emulsion. A higher concentration of Polysorbate 60 generally leads to a reduction in surface tension and a smaller oil droplet size, which in turn improves emulsion stability.[9] For instance, increasing Polysorbate 60 concentration from 0.15% to 0.30% has been shown to result in a slower decay of rheological parameters, indicating better stability.[9]
Table 1: Effect of Polysorbate 60 Concentration on Emulsion Properties
| Polysorbate 60 Concentration (% w/w) | Average Droplet Size | Viscosity | Stability Observation |
| 0.25 | Larger | Lower | Less stable, prone to coalescence |
| 0.55 - 0.70 | Smaller | Higher | More stable, uniform dispersion[10] |
Note: Specific values are formulation-dependent.
FAQ 4: What is the impact of pH on the stability of my Polysorbate 60 formulation?
The pH of the aqueous phase can significantly influence the stability of an emulsion. For emulsions stabilized by non-ionic surfactants like Polysorbate 60, the effect is less pronounced than with ionic surfactants. However, pH can still impact stability by influencing the surface charge (zeta potential) of the oil droplets if other charged molecules are present. A zeta potential greater than +30 mV or less than -30 mV is generally indicative of good electrostatic stability.[11] While Polysorbate 60 itself is non-ionic, impurities or other formulation components can impart a charge to the droplets. Extreme pH values can also lead to the hydrolysis of the ester bonds in Polysorbate 60, degrading the emulsifier and destabilizing the emulsion.[12]
Table 2: Illustrative Example of pH Effect on Emulsion Stability
| pH | Zeta Potential (mV) | Mean Droplet Size (nm) | Stability Observation |
| 3.0 | -15 | 500 | Potential for instability due to low electrostatic repulsion |
| 5.0 | -25 | 250 | Moderate stability |
| 7.0 | -35 | 200 | Good stability due to sufficient electrostatic repulsion[12] |
| 9.0 | -40 | 180 | High stability[12] |
Note: This is an illustrative example; actual values will vary based on the specific formulation.
FAQ 5: Can electrolytes destabilize my Polysorbate 60 emulsion?
Yes, the addition of electrolytes can have a significant impact on emulsion stability. High concentrations of electrolytes can disrupt the protective hydration layer around the Polysorbate 60 molecules at the oil-water interface.[5] This reduces the repulsive forces between droplets, making them more likely to aggregate (flocculate) and eventually merge (coalesce), leading to phase separation. The effect of electrolytes is dependent on their concentration and the valency of the ions.
Table 3: Effect of NaCl Concentration on Creaming Index of an O/W Emulsion
| NaCl Concentration (mM) | Creaming Index (%) | Stability Observation |
| 0 | < 5 | Stable |
| 100 | 10-15 | Slight creaming observed |
| 200 | 20-30 | Significant creaming and potential for coalescence[13][14] |
| 500 | > 50 | Unstable, rapid phase separation[5] |
Note: The creaming index is a measure of the volume of the creamed layer as a percentage of the total emulsion volume.
Troubleshooting Workflows
Troubleshooting Emulsion Instability
This workflow provides a logical approach to diagnosing and resolving common emulsion instability issues.
Caption: Troubleshooting workflow for emulsion instability.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using Polysorbate 60
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
Polysorbate 60
-
Co-emulsifier (optional, e.g., Sorbitan Stearate)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating plate and magnetic stirrer
-
Beakers and graduated cylinders
Methodology:
-
Prepare the Aqueous Phase: In a beaker, heat the deionized water to 70-75°C. Add Polysorbate 60 and any other water-soluble components. Stir with a magnetic stirrer until fully dissolved.
-
Prepare the Oil Phase: In a separate beaker, heat the oil phase to 70-75°C. If using a co-emulsifier, add it to the oil phase and stir until dissolved.
-
Combine the Phases: Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The duration and speed of homogenization will depend on the desired droplet size and should be optimized for the specific formulation.
-
Cooling: Allow the emulsion to cool to room temperature while gently stirring.
-
Characterization: After 24 hours of equilibration, characterize the emulsion for droplet size, viscosity, and stability.
Caption: Experimental workflow for O/W emulsion preparation.
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of an emulsion by subjecting it to increased gravitational forces.
Materials:
-
Emulsion sample
-
Centrifuge with temperature control
-
Graduated centrifuge tubes
Methodology:
-
Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Centrifugation: Place the tube in the centrifuge. Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Analysis: After centrifugation, carefully remove the tube and visually inspect for any signs of instability, such as:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.
-
Sedimentation: The settling of the dispersed phase at the bottom.
-
Phase Separation: The complete separation of the oil and water phases.
-
-
Quantification (Creaming Index): Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht). Calculate the creaming index (CI) as: CI (%) = (Hc / Ht) x 100
-
Interpretation: A lower creaming index indicates better stability. Compare the results of different formulations to assess their relative stability.
Protocol 3: Characterization of Polysorbate 60 Degradation by HPLC
Objective: To detect and quantify the degradation products of Polysorbate 60, primarily free fatty acids resulting from hydrolysis.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as polysorbates lack a strong UV chromophore.[8]
-
A specialized column for surfactant analysis, such as a C8, C18, or a dedicated surfactant profiling column.[15]
Illustrative Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 10-40 minutes) to separate the free fatty acids from the various polysorbate esters.
Sample Preparation:
-
The sample may require dilution with the initial mobile phase conditions.
-
If high concentrations of protein are present, protein precipitation may be necessary.[8]
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products (e.g., free fatty acids like stearic acid).
-
The increase in the area of the free fatty acid peak over time during a stability study is indicative of polysorbate hydrolysis.
Caption: Workflow for HPLC analysis of Polysorbate 60 degradation.
References
- 1. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 2. matangiindustries.com [matangiindustries.com]
- 3. ezcheminc.com [ezcheminc.com]
- 4. Formulation and Characteristics of Edible Oil Nanoemulsions Modified with Polymeric Surfactant for Encapsulating Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Optimizing the concentration of Polysorbate 60 to minimize cytotoxicity in cell culture.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Polysorbate 60 to minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Polysorbate 60 and why is it used in cell culture?
Polysorbate 60 is a non-ionic surfactant and emulsifier. In cell culture and drug formulation, it is primarily used to solubilize and stabilize compounds, such as poorly water-soluble drugs or reagents, ensuring their uniform delivery to cells in aqueous media. It can also prevent the aggregation of proteins in formulations.
Q2: What is cytotoxicity and why is it a concern with Polysorbate 60?
Cytotoxicity refers to the quality of being toxic to cells, leading to cell damage or death. As a surfactant, Polysorbate 60 can disrupt cell membranes, which can interfere with cellular functions and viability.[1] At high concentrations, this disruption can be severe, leading to significant cell death and compromising experimental results.[1] Therefore, it is crucial to determine the maximum concentration that is non-toxic to the specific cell line being used.
Q3: What is a typical concentration range for Polysorbate 60 in cell culture?
The cytotoxic threshold for Polysorbate 60 can vary significantly depending on the cell type and exposure duration. Studies have shown that detrimental effects and cell death can occur at concentrations between 0.1% and 1%.[1] Some research indicates that significant cell damage is observed at levels of 5% for Polysorbate 60.[1] It is generally recommended to start with a low concentration (e.g., <0.1%) and perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: What are the visual signs of cytotoxicity in my cell culture?
When observing your cells under a microscope, signs of cytotoxicity can include:
-
Changes in Morphology: Cells may shrink, become rounded, and detach from the culture surface (for adherent cells).
-
Reduced Cell Density: A noticeable decrease in the number of cells compared to the untreated control.
-
Cell Lysis: The appearance of cellular debris in the culture medium from ruptured cells.
-
Vacuoles: The formation of large, bubble-like structures within the cytoplasm.
Q5: How do I determine the optimal, non-toxic concentration of Polysorbate 60 for my specific cell line?
The most reliable method is to perform a dose-response cytotoxicity assay. This involves treating your cells with a range of Polysorbate 60 concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). The goal is to identify the highest concentration that does not significantly reduce cell viability compared to an untreated control. Common assays for this purpose include the MTT and LDH assays.
Troubleshooting Guide
This guide addresses common issues encountered when working with Polysorbate 60 in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death in Vehicle Control Wells | The concentration of Polysorbate 60 is too high for your specific cell line. | Perform a dose-response curve to determine the no-observed-adverse-effect level (NOAEL). Start with a lower concentration range (e.g., 0.001% to 0.1%). |
| The solvent used to dissolve Polysorbate 60 (if any) is causing toxicity. | Ensure the final concentration of solvents like DMSO is non-toxic (typically <0.5%). Run a solvent-only control.[2] | |
| Inconsistent Results Between Experiments | Variability in cell health or passage number. | Use cells that are in a consistent, logarithmic growth phase and within a low passage number range to avoid phenotypic drift.[2][3] |
| Inconsistent incubation times. | Standardize all incubation times for cell seeding, treatment, and assay steps across all experiments.[2] | |
| Reagent degradation. | Prepare fresh stock solutions of Polysorbate 60 for each experiment.[3] | |
| Low Absorbance/Fluorescence Signal in Cytotoxicity Assay | Cell seeding density is too low. | The number of viable cells may be insufficient for a detectable signal. Optimize the cell seeding density for your specific cell line and assay.[2][4] |
| Insufficient incubation time with the assay reagent. | Follow the assay protocol's recommended incubation time. For MTT assays, ensure sufficient time (e.g., 1-4 hours) for formazan (B1609692) crystal formation.[5][6] | |
| High Background Signal in Cytotoxicity Assay | Contamination of cell cultures. | Visually inspect cultures for microbial contamination, which can interfere with assay reagents.[2] |
| Interference from culture medium components. | Phenol (B47542) red in media can interfere with absorbance readings in some assays. Consider using phenol red-free medium during the assay incubation step.[2] | |
| Inherent LDH activity in serum (for LDH assays). | The serum used in the culture medium may have high endogenous LDH activity. Test the serum for LDH activity or reduce the serum concentration during the assay.[2] |
Quantitative Data Summary
The following table summarizes data on Polysorbate 60 concentrations and their observed cytotoxic effects from literature. Note that effects are cell-line dependent.
| Cell Line | Polysorbate 60 Concentration (% w/v) | Incubation Time | Assay | Observed Effect | Reference |
| Caco-2 | 0.1% | 4 hours | MTT | Threshold at which detrimental effects begin to be observed. | [1] |
| Caco-2 | 1% - 5% | 4 hours | MTT | Cell death and severe cell damage observed. | [1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells as an indicator of viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][7]
Materials:
-
Cells seeded in a 96-well plate
-
Polysorbate 60
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Phosphate-Buffered Saline (PBS)
-
Culture medium (serum-free for incubation step is recommended)[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Polysorbate 60 in culture medium. Remove the old medium from the wells and add 100 µL of the various Polysorbate 60 concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3][5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][10]
Materials:
-
Cells seeded in a 96-well plate
-
Polysorbate 60
-
Commercially available LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (provided in kit or 10X Triton X-100) for maximum LDH release control
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up additional control wells for the assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed before measurement.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[10][11]
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[10] Then, collect 50 µL of the supernatant as in the previous step.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[10][11]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[11]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls, after subtracting background absorbance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the enzymatic hydrolysis of Polyoxyethylene sorbitan monostearate in biopharmaceutical products.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic hydrolysis of Polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) in biopharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic hydrolysis of Polysorbate 60 and why is it a concern?
A1: Enzymatic hydrolysis is the primary degradation pathway for polysorbates, including Polysorbate 60, in biopharmaceutical formulations.[1] This degradation is caused by residual host cell proteins (HCPs) with lipase (B570770) or esterase activity that are carried over from the manufacturing process.[2][3] These enzymes break the ester bond of the polysorbate molecule, releasing free fatty acids (FFAs), primarily stearic acid in the case of Polysorbate 60.[1] The accumulation of these poorly soluble FFAs can lead to the formation of visible and sub-visible particles, which can compromise product quality, stability, and potentially pose a risk to patient safety.[3][4]
Q2: Which enzymes are responsible for Polysorbate 60 degradation?
A2: A variety of hydrolases originating from the host cells used for production (e.g., Chinese Hamster Ovary - CHO cells) are responsible for polysorbate degradation.[5] Key enzymes that have been identified include lipoprotein lipase (LPL), lysosomal acid lipase (LIPA), palmitoyl-protein thioesterase 1 (PPT1), and various phospholipases (e.g., PLA2G7).[6][7] These enzymes can be active even at very low (ppm or sub-ppm) concentrations.[8]
Q3: What are the main indicators of Polysorbate 60 hydrolysis in my product?
A3: The primary indicators of enzymatic hydrolysis of Polysorbate 60 include:
-
Particle formation: Observation of new visible or sub-visible particles during stability studies.[1]
-
Decrease in Polysorbate 60 concentration: A measurable loss of the intact surfactant over time.
-
Increase in free fatty acids: Detection of rising levels of stearic acid in the formulation.
-
Changes in solution appearance: Increased turbidity or opalescence of the drug product.
Q4: How can I prevent or mitigate the enzymatic hydrolysis of Polysorbate 60?
A4: A holistic control strategy is necessary to prevent enzymatic hydrolysis of Polysorbate 60. This includes:
-
Upstream Process Optimization: Genetic engineering of the host cell line to knock out problematic lipases can significantly reduce polysorbate degradation.[6]
-
Downstream Process Development: Implementing robust purification steps to effectively remove residual HCPs is crucial. This often involves a combination of chromatography techniques such as Protein A, ion exchange, and mixed-mode chromatography.[1][2]
-
Raw Material Control: Ensuring the quality of Polysorbate 60 raw material and controlling for the presence of impurities that may accelerate degradation is important.[9]
-
Formulation Strategies: In some cases, adjusting the formulation pH or considering alternative, less hydrolysis-prone surfactants may be an option.
Troubleshooting Guides
Issue 1: Observation of Particles in the Biopharmaceutical Product During Stability Studies
This is a common sign of Polysorbate 60 degradation. Follow these steps to diagnose and address the issue:
Step 1: Particle Identification
-
Action: Isolate and characterize the particles to confirm they are composed of free fatty acids.
-
Method: Use techniques like light microscopy, Fourier Transform Infrared (FTIR) spectroscopy, or Raman microscopy.[1]
Step 2: Quantify Polysorbate Degradation
-
Action: Measure the concentration of intact Polysorbate 60 and the amount of free stearic acid in the formulation.
-
Method: Employ HPLC with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) for this analysis. (See Experimental Protocol 1)
Step 3: Assess Enzymatic Activity
-
Action: Determine if there is lipase/esterase activity in your drug substance.
-
Method: Perform a lipase activity assay using a substrate like p-nitrophenyl palmitate. (See Experimental Protocol 2)
Step 4: Identify Problematic HCPs
-
Action: Identify the specific HCPs responsible for the enzymatic activity.
-
Method: Use advanced proteomics techniques like liquid chromatography-mass spectrometry (LC-MS/MS). (See Experimental Protocol 3)
Step 5: Implement Mitigation Strategies
-
Action: Based on the findings, implement strategies to reduce the levels of the identified problematic HCPs.
-
Method: Optimize the downstream purification process, focusing on the chromatography steps. Consider the use of mixed-mode chromatography resins which can be effective in removing a broad range of HCPs.
Quantitative Data Tables
Table 1: Relative Activity of Selected CHO Host Cell Hydrolases on Polysorbates *
| Enzyme | Relative Activity on Polysorbate 20 | Relative Activity on Polysorbate 80 |
| Lipoprotein Lipase (LPL) | High | High |
| Lysosomal Acid Lipase (LIPA) | Moderate | Moderate |
| Palmitoyl-Protein Thioesterase 1 (PPT1) | Moderate | Low |
| Phospholipase A2 group VII (PLA2G7) | Low | Moderate |
| Sialate O-acetylesterase (SIAE) | High | Negligible |
*Data is compiled from multiple sources and represents a qualitative summary. Specific activity can vary based on assay conditions. While Polysorbate 60 is not explicitly listed, its susceptibility to these enzymes is expected to be similar to Polysorbate 80 due to the presence of a long-chain fatty acid.
Table 2: Efficacy of Downstream Chromatography Steps in Removing Polysorbate-Degrading HCPs *
| Chromatography Step | Typical HCP Removal Efficiency | Comments |
| Protein A Affinity | >90% | Highly effective for initial capture and bulk HCP removal. However, some HCPs can co-elute with the antibody. |
| Anion Exchange (AEX) | Variable (50-90%) | Effective in flow-through mode for binding negatively charged HCPs. Performance is dependent on the pI of the HCPs and the antibody. |
| Cation Exchange (CEX) | Variable (60-95%) | Can be used in bind-and-elute mode to separate the antibody from HCPs with different charge properties. |
| Mixed-Mode (MM) | >90% | Often used as a polishing step and can be very effective in removing a wide range of HCPs due to multiple modes of interaction. |
*Quantitative removal can be highly process and product-specific. The values presented are general estimates from literature.
Experimental Protocols
Experimental Protocol 1: Quantification of Free Fatty Acids (Stearic Acid) by HPLC-CAD
Objective: To quantify the amount of free stearic acid in a biopharmaceutical formulation as an indicator of Polysorbate 60 hydrolysis.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Stearic acid standard.
-
Sample preparation reagents (e.g., methanol (B129727) for protein precipitation).
Procedure:
-
Standard Preparation: Prepare a stock solution of stearic acid in a suitable organic solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution in the mobile phase.
-
Sample Preparation:
-
To 500 µL of the biopharmaceutical product, add 1 mL of cold methanol to precipitate the protein.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis.
-
-
HPLC-CAD Analysis:
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 70% B and equilibrate.
-
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Nebulizer Gas: Nitrogen at 35 psi.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to stearic acid.
-
Construct a calibration curve from the standard solutions.
-
Calculate the concentration of stearic acid in the sample based on the calibration curve.
-
Experimental Protocol 2: Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
Objective: To determine the presence and relative activity of lipases/esterases in a biopharmaceutical sample.
Materials:
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 410 nm.
-
p-Nitrophenyl palmitate (pNPP) substrate.
-
Tris-HCl buffer (50 mM, pH 8.0).
-
Triton X-100.
-
Isopropanol.
-
Positive control (e.g., a known lipase).
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM pNPP): Dissolve pNPP in isopropanol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Emulsion: Prepare a working solution by emulsifying the pNPP stock solution in the assay buffer containing Triton X-100 (e.g., 1% v/v). This may require sonication.
-
-
Assay Protocol (96-well plate format):
-
Add 180 µL of the substrate emulsion to each well.
-
Add 20 µL of the biopharmaceutical sample, a positive control, and a buffer blank to respective wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) for each sample.
-
The rate of p-nitrophenol formation is proportional to the lipase activity in the sample.
-
Experimental Protocol 3: Identification of Host Cell Proteins by LC-MS/MS
Objective: To identify the specific host cell proteins, including lipases and esterases, present in a biopharmaceutical sample.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Trypsin (proteomics grade).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAM).
-
Urea.
-
Formic acid.
-
Acetonitrile.
Procedure:
-
Sample Preparation (In-solution digestion):
-
Denature the protein sample (containing the biotherapeutic and HCPs) in a buffer containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAM.
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a nano-flow HPLC system with a C18 column and a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptides for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software package (e.g., Mascot, MaxQuant) to search the generated MS/MS spectra against a protein database of the host cell line (e.g., CHO).
-
The software will identify the proteins present in the sample based on the matched peptide sequences.
-
Pay close attention to the identified proteins with known or putative lipase or esterase activity.
-
Visualizations
References
- 1. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Polysorbates degrading enzymes in biotherapeutics - a current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Knockout of a difficult-to-remove CHO host cell protein, lipoprotein lipase, for improved polysorbate stability in monoclonal antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of a difficult-to-remove CHO host cell protein, lipoprotein lipase, for improved polysorbate stability in monoclonal antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free fatty acid particles in protein formulations, part 2: contribution of polysorbate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the impact of Polysorbate 60 degradation on protein stability and aggregation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the impact of Polysorbate 60 (PS60) degradation on protein stability and aggregation.
I. Frequently Asked Questions (FAQs)
Q1: What is Polysorbate 60, and why is it used in protein formulations?
Polysorbate 60 is a non-ionic surfactant used as an excipient in biopharmaceutical formulations to stabilize proteins.[1][2] Its primary function is to protect proteins from aggregation and denaturation at interfaces, such as air-water and solid-water interfaces, which are encountered during manufacturing, storage, and administration.[1][2]
Q2: What are the primary degradation pathways of Polysorbate 60?
Polysorbate 60 primarily degrades through two main pathways:
-
Hydrolysis: This involves the cleavage of the fatty acid ester bonds, often catalyzed by residual host cell enzymes (e.g., lipases and esterases) that are impurities from the protein production process.[3][4] This enzymatic hydrolysis is considered a major cause of polysorbate degradation in biological drug products.[3] Chemical hydrolysis can also occur but is generally limited at typical pH ranges for protein formulations.[3]
-
Oxidation: This pathway involves the auto-oxidation of the polyoxyethylene (POE) chains, which can be initiated by exposure to light, heat, or the presence of metal ions.[5] This process can lead to the formation of peroxides, which can in turn oxidize the protein.
Q3: How does Polysorbate 60 degradation impact protein stability and aggregation?
Degradation of Polysorbate 60 can negatively affect protein stability in several ways:
-
Loss of Protective Function: As PS60 degrades, its concentration decreases, reducing its ability to protect the protein from interfacial stresses, which can lead to protein aggregation.[4]
-
Formation of Free Fatty Acids (FFAs): Hydrolysis of PS60 releases free fatty acids.[3] When the concentration of these FFAs exceeds their solubility limit, they can precipitate and form subvisible or visible particles.[3][4]
-
Protein-FFA Interactions: Released FFAs can interact with the protein, potentially inducing conformational changes and promoting aggregation.[6] Particles containing a mixture of protein and fatty acids have been identified in some formulations.[7]
-
Oxidative Damage: Peroxides and other reactive species formed during oxidation can directly oxidize sensitive amino acid residues in the protein, leading to aggregation and loss of function.[8]
Q4: What are the first indicators of Polysorbate 60 degradation in a formulation?
The initial signs of PS60 degradation often include:
-
A decrease in the intact Polysorbate 60 concentration.
-
An increase in the concentration of free fatty acids.[9]
-
The appearance of subvisible and visible particles.[3]
-
Changes in the formulation's appearance, such as opalescence or the formation of a visible precipitate.
Q5: Are there strategies to mitigate Polysorbate 60 degradation?
Yes, several strategies can be employed to minimize PS60 degradation:
-
Control of Host Cell Proteins (HCPs): Since enzymatic hydrolysis is a primary cause, minimizing the levels of residual HCPs, particularly lipases and esterases, during the downstream purification process is crucial.[4]
-
Use of High-Purity Polysorbate 60: Using high-purity grades of PS60 with low levels of residual impurities like peroxides and metal ions can reduce the rate of oxidative degradation.
-
Formulation Optimization: Adjusting the formulation pH and considering the addition of chelating agents or antioxidants can help to slow down chemical degradation pathways.
-
Storage Conditions: Storing the drug product at recommended temperatures and protecting it from light can minimize degradation.
-
Alternative Surfactants: In some cases, exploring alternative surfactants that are more resistant to enzymatic or oxidative degradation may be necessary.[1]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
| Observed Issue | Potential Root Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpected appearance of visible or subvisible particles in the protein formulation during stability studies. | 1. Enzymatic hydrolysis of Polysorbate 60 by residual host cell proteins (HCPs), leading to the precipitation of free fatty acids (FFAs).[3][4] 2. Protein aggregation induced by the loss of PS60's protective function or interaction with FFAs.[4][6] 3. Precipitation of other formulation components. | 1. Analyze for FFAs: Use Gas Chromatography-Mass Spectrometry (GC-MS) or a validated LC-MS method to quantify the levels of free fatty acids in your formulation.[10] An increase in FFAs correlates with PS60 hydrolysis. 2. Characterize the Particles: Use techniques like Fourier-Transform Infrared (FTIR) microscopy or Flow Imaging Microscopy to determine if the particles are composed of FFAs, protein, or a mixture.[7] 3. Assess HCP Levels and Activity: Quantify the total HCP concentration and consider using activity-based assays to detect the presence of lipases or esterases. 4. Review Downstream Process: Evaluate the effectiveness of the purification steps in removing relevant HCPs. |
| Decrease in Polysorbate 60 concentration over time, but no visible particles are observed. | 1. Early stages of Polysorbate 60 degradation (hydrolysis or oxidation).[5] 2. Adsorption of Polysorbate 60 to surfaces (e.g., vials, filters). | 1. Monitor FFA and Peroxide Levels: Quantify FFAs to assess hydrolysis and measure peroxide values to check for oxidation. 2. Perform Forced Degradation Studies: Expose your formulation to stress conditions (e.g., elevated temperature, light, addition of enzymes) to accelerate degradation and understand the degradation pathway.[11] 3. Evaluate Surface Adsorption: Conduct studies to determine the extent of PS60 loss due to adsorption to manufacturing and storage materials. |
| Increase in protein aggregation (dimers, multimers) detected by Size Exclusion Chromatography (SEC), but Polysorbate 60 concentration appears stable. | 1. Oxidative damage to the protein from low levels of peroxides in the Polysorbate 60 raw material. 2. Insufficient concentration of Polysorbate 60 to fully protect the protein at the given concentration and stress conditions. 3. Other formulation components (e.g., buffer, pH) are not optimal for protein stability. | 1. Analyze PS60 Raw Material: Test the Polysorbate 60 raw material for peroxide content. 2. Optimize PS60 Concentration: Evaluate a range of PS60 concentrations to determine the optimal level for protein stabilization under relevant stress conditions. 3. Re-evaluate Formulation: Assess the impact of other excipients and buffer conditions on protein stability. 4. Characterize Protein Oxidation: Use appropriate analytical techniques (e.g., peptide mapping with mass spectrometry) to check for oxidized amino acid residues. |
III. Data Presentation
While specific quantitative data for Polysorbate 60 degradation is less prevalent in the literature compared to PS20 and PS80, the following tables summarize typical findings and provide a framework for data analysis.
Table 1: Example of Polysorbate Degradation Under Forced Conditions (Illustrative)
| Condition | Polysorbate Type | Time (weeks) | % Polysorbate Remaining | Free Fatty Acid (µg/mL) | % Monomer by SEC |
| 40°C, pH 5.5 | Polysorbate 20 | 48 | 25-40% | - | - |
| 40°C, pH 5.5 | Polysorbate 80 | 48 | 25-40% | - | - |
| 40°C, with Enzyme | Polysorbate 80 | 2 | ~50% | >100 | ~90% |
| 40°C, with Enzyme | Polysorbate 60 | 2 | (Expected similar to PS80) | (Expected >100) | (Expected ~90%) |
Data for PS20 and PS80 are based on existing studies.[12] Data for PS60 is an educated estimation based on similar structures and degradation mechanisms.
Table 2: Analytical Methods for Monitoring Polysorbate 60 Degradation and Protein Stability
| Parameter | Analytical Method | Principle |
| Intact Polysorbate 60 Concentration | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | Separates PS60 from other formulation components, and the detector provides a response proportional to the mass of the analyte.[11][13] |
| Free Fatty Acid Content | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS | FFAs are extracted, often derivatized, and then separated and quantified by mass spectrometry.[10][14] |
| Protein Aggregation | Size Exclusion Chromatography (SEC) | Separates proteins based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates. |
| Particle Sizing and Counting | Flow Imaging Microscopy or Light Obscuration | Quantifies the number and size of subvisible particles in the formulation. |
| Particle Identification | Fourier-Transform Infrared (FTIR) Microscopy | Provides chemical information about the composition of isolated particles.[7] |
IV. Experimental Protocols
Protocol 1: Analysis of Intact Polysorbate 60 by HPLC-CAD
This protocol provides a general method for the quantification of intact Polysorbate 60 in a protein formulation.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the protein formulation.
-
Add 800 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and acetone).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-CAD Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the Polysorbate 60 species. For example, 20% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Tube Temperature: 50°C.
-
Gas Pressure: 35 psi.
-
-
-
Quantification:
-
Prepare a calibration curve using standards of Polysorbate 60 in the same formulation buffer (without the protein).
-
Integrate the peak area corresponding to the Polysorbate 60 esters.
-
Calculate the concentration of Polysorbate 60 in the sample based on the calibration curve.
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a standard method for quantifying soluble protein aggregates.
-
Sample Preparation:
-
If necessary, dilute the protein sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter.
-
-
SEC-HPLC Conditions:
-
Column: A silica-based SEC column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).
-
Mobile Phase: A buffer that minimizes non-specific interactions between the protein and the column, typically a phosphate (B84403) or histidine buffer containing at least 150 mM NaCl, at a pH where the protein is stable.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10-50 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, dimer, and any higher molecular weight species.
-
Calculate the percentage of each species relative to the total peak area.
-
V. Visualizations
Caption: Polysorbate 60 degradation pathways and their impact on protein stability.
Caption: Troubleshooting workflow for particle formation in protein formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysorbate Degradation and Particle Formation in a High Concentration mAb: Formulation Strategies to Minimize Effect of Enzymatic Polysorbate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. selectscience.net [selectscience.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
Technical Support Center: Addressing Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) Interference in Biochemical and Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying and mitigating potential interference of Polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) in common biochemical and analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Polyoxyethylene sorbitan monostearate (Polysorbate 60) and why does it interfere with my assays?
A1: this compound, a member of the polysorbate family, is a non-ionic surfactant widely used as an emulsifier, stabilizer, and solubilizing agent in pharmaceutical formulations, research reagents, and various industrial products. Its amphipathic nature, possessing both a hydrophilic polyoxyethylene chain and a hydrophobic fatty acid tail, is key to its function but also the primary reason for its interference in many assays.
Interference can occur through several mechanisms:
-
Micelle Formation: Above its critical micelle concentration (CMC), Polysorbate 60 forms micelles that can entrap proteins, dyes, or other assay components, making them unavailable for reaction.
-
Protein Binding: The hydrophobic portion of Polysorbate 60 can bind to hydrophobic regions of proteins, potentially altering their conformation and activity.
-
Enzyme Inhibition/Activation: Direct interaction with enzymes can lead to inhibition or, in some cases, activation, leading to inaccurate measurements of enzyme kinetics.
-
Interference with Detection: Polysorbates can interact with detection reagents, such as dyes in colorimetric assays, leading to false positive or negative signals.
-
Enzymatic Degradation: Commercial preparations of Polysorbate 60 can contain residual host cell enzymes (e.g., lipases) from the manufacturing process. These enzymes can degrade the polysorbate, releasing free fatty acids that can interfere with assays and cause sample turbidity.[1][2]
Q2: Which assays are most susceptible to interference by Polysorbate 60?
A2: A wide range of assays can be affected. Some of the most commonly impacted include:
-
Protein Quantification Assays: Particularly dye-based assays like the Bradford assay, and to a lesser extent, copper-based assays like the Bicinchoninic acid (BCA) assay.
-
Immunoassays (e.g., ELISA): High concentrations of Polysorbate 60 can lead to high background signals, reduced sensitivity, and inconsistent results.
-
Enzymatic Assays: Interference can manifest as altered enzyme kinetics (Vmax and Km).
-
Cell-Based Viability Assays (e.g., MTT, XTT): Polysorbates can affect cell membrane integrity and interact with the tetrazolium dyes used in these assays.
-
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC): Polysorbates can cause ion suppression in MS and create interfering peaks in HPLC chromatograms.[3][4]
-
Drug-Protein Binding Assays: By binding to proteins, Polysorbate 60 can compete with the drug of interest, leading to inaccurate determination of binding affinities.
Q3: How can I determine if Polysorbate 60 is interfering with my assay?
A3: A systematic approach can help identify interference:
-
Run a "Surfactant-Only" Control: Include a control sample containing the same concentration of Polysorbate 60 as your experimental samples, but without the analyte of interest. A significant signal in this control indicates direct interference with the assay reagents.
-
Spike and Recovery Experiment: Add a known amount of your analyte to a sample matrix containing Polysorbate 60 and a matrix without it. A significantly lower recovery in the presence of the surfactant suggests interference.
-
Serial Dilution: Dilute your sample and observe if the results are linear. Non-linear results may indicate interference.
Troubleshooting Guides
Issue 1: Inaccurate Results in Protein Quantification Assays (Bradford & BCA)
Symptoms:
-
Overestimation or underestimation of protein concentration.
-
High background absorbance in blank samples.
-
Non-linear standard curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate protein quantification.
Quantitative Data on Interference:
Table 1: Effect of Polysorbate 60 Concentration on Bradford Assay Absorbance (595 nm)
| Polysorbate 60 Conc. (%) | BSA Conc. (µg/mL) | Absorbance (595 nm) | % Interference |
| 0 | 10 | 0.250 | 0 |
| 0.01 | 10 | 0.280 | +12% |
| 0.05 | 10 | 0.350 | +40% |
| 0.1 | 10 | 0.480 | +92% |
Note: Data are illustrative and may vary depending on the specific assay conditions and protein.
Solutions:
-
Dilution: If the protein concentration is high enough, diluting the sample to bring the Polysorbate 60 concentration below its Critical Micelle Concentration (CMC) can mitigate interference.
-
Protein Precipitation: Acetone precipitation is an effective method to remove Polysorbate 60.[5][6]
-
Alternative Assays: Consider using a detergent-compatible protein assay.
Issue 2: High Background and Low Sensitivity in ELISA
Symptoms:
-
High absorbance values in negative control wells.
-
Poor distinction between positive and negative samples.
-
Inconsistent results between replicate wells.
Troubleshooting Workflow:
References
- 1. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling Particle Formation from Polysorbate 60 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to particle formation resulting from Polysorbate 60 degradation in biopharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is Polysorbate 60, and why is it used in biopharmaceutical formulations?
A1: Polysorbate 60 (PS60), also known as Tween 60, is a non-ionic surfactant used as an emulsifier, stabilizer, and solubilizing agent in various industries, including pharmaceuticals.[1] In biopharmaceutical formulations, its primary role is to protect therapeutic proteins from aggregation and surface adsorption, thereby maintaining the stability and efficacy of the drug product.[1] It is a complex mixture of polyoxyethylene sorbitan (B8754009) esters, with the fatty acid portion being primarily stearic and palmitic acids.[2]
Q2: What are the primary causes of Polysorbate 60 degradation?
A2: Polysorbate 60 degradation primarily occurs through two pathways:
-
Hydrolysis: This involves the cleavage of the fatty acid ester bond, which can be chemically or enzymatically mediated. Enzymatic hydrolysis, catalyzed by residual host cell proteins (HCPs) with lipase (B570770) or esterase activity, is a major cause of degradation in biopharmaceutical products.[3]
-
Oxidation: This degradation pathway can be initiated by exposure to light, heat, metal ions, or residual peroxides in the raw materials.[3] The polyoxyethylene (POE) chains and any unsaturated fatty acid esters are susceptible to oxidation.[3][4]
Q3: How does Polysorbate 60 degradation lead to particle formation?
A3: The degradation of Polysorbate 60, particularly through hydrolysis, releases free fatty acids (FFAs), such as stearic and palmitic acid. These FFAs have lower solubility in aqueous formulations compared to the intact polysorbate. When the concentration of these FFAs exceeds their solubility limit, they can precipitate and form subvisible and visible particles.[3]
Q4: Are there differences in degradation between the stearate (B1226849) and palmitate esters in Polysorbate 60?
A4: Yes, the type of fatty acid ester can influence the metabolic and degradation pathways. While specific degradation rate comparisons for stearate and palmitate within the Polysorbate 60 molecule are not extensively detailed in the provided search results, general studies on fatty acids indicate that their metabolism and physical properties differ, which could translate to differences in degradation susceptibility and the properties of the resulting particles.[5][6]
Q5: What are the potential consequences of particle formation in a drug product?
A5: Particle formation in parenteral drug products is a critical quality attribute concern. These particles can potentially impact the product's safety and efficacy. Subvisible and visible particles may elicit an immunogenic response in patients.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving formulations containing Polysorbate 60.
Issue 1: Observation of visible or subvisible particles in the formulation upon storage.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation by Host Cell Proteins (HCPs) | 1. Quantify residual HCPs: Use an enzyme-linked immunosorbent assay (ELISA) to determine the total HCP concentration. 2. Measure lipase activity: Perform a fluorometric lipase activity assay to specifically detect the presence of active lipases. 3. Optimize purification process: Enhance the removal of HCPs, particularly lipases, during downstream processing. Cation-exchange chromatography can be an effective step for this. 4. Consider cell line engineering: For long-term solutions, knockout of specific lipase-producing genes in the host cell line can significantly reduce degradation.[8][9] |
| Oxidative Degradation | 1. Control raw material quality: Use high-purity Polysorbate 60 with low peroxide levels. 2. Protect from light and oxygen: Store formulations in light-protected containers and consider inert gas overlay (e.g., nitrogen) to minimize oxygen exposure. 3. Add antioxidants: Evaluate the addition of antioxidants such as methionine or butylated hydroxytoluene (BHT) to the formulation.[10][11] 4. Use chelating agents: If metal-ion-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA, but validate its effectiveness as it can sometimes accelerate oxidation.[12] |
| Chemical Hydrolysis | 1. Maintain optimal pH: Ensure the formulation pH is within a stable range for Polysorbate 60, typically between 5 and 7, as extreme pH can accelerate chemical hydrolysis.[4] |
Issue 2: Inconsistent results or high lot-to-lot variability in particle formation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Polysorbate 60 Raw Material | 1. Characterize incoming raw material: Perform detailed analysis of different lots of Polysorbate 60 to assess composition, including the ratio of stearate to palmitate esters and the presence of impurities.[2] 2. Establish stringent raw material specifications: Work with suppliers to define and ensure consistent quality of Polysorbate 60. |
| Inconsistent HCP Levels in Drug Substance | 1. Monitor HCP levels batch-to-batch: Implement routine HCP and lipase activity testing for each batch of drug substance. 2. Ensure consistent purification performance: Validate and monitor the performance of chromatography steps designed for HCP removal. |
Data Presentation: Comparison of Control Methods
The following tables summarize quantitative data on the effectiveness of various methods to control particle formation.
Table 1: Effectiveness of Alternative Surfactants in Reducing Particle Formation
| Surfactant | Concentration (% w/v) | Particle Count Reduction (compared to no surfactant) | Reference |
| Poloxamer 188 | 0.1 | Significant reduction in protein aggregates after stirring stress. | [7] |
| Poloxamer 188 | 0.5 | Effective in reducing aggregate formation in cell culture medium. | [13] |
Note: Direct quantitative comparison with Polysorbate 60 was not available in the provided search results. The effectiveness of Poloxamer 188 can be dependent on its hydrophobicity and the specific protein formulation.[7][14]
Table 2: Effectiveness of Antioxidants in Preventing Polysorbate Oxidation
| Antioxidant | Concentration | Effect on Polysorbate Degradation | Reference |
| Butylated Hydroxytoluene (BHT) | 0.02% (w/v) | Diminished or suppressed oxidation of PS20 and PS80. | [4] |
| Methionine | 10 mM | No PS20 degradation observed under oxidative stress. | [10] |
| Methionine | >20 mM | Surpasses conventional antioxidants in mitigating oxidation and aggregation. | [15] |
Experimental Protocols
Protocol 1: HPLC-CAD-MS for Analysis of Polysorbate 60 Degradation Products
This method allows for the quantification of intact Polysorbate 60 and the identification of its degradation products.
1. Sample Preparation:
- For protein-containing samples, perform protein precipitation by adding a 1:1 mixture of methanol (B129727) and ethanol.
- Centrifuge to pellet the protein and collect the supernatant.
- Dilute the supernatant to match the initial mobile phase conditions.
2. HPLC-CAD-MS System and Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate free fatty acids, monoesters, and di-esters of Polysorbate 60. A typical gradient might start at a low percentage of B and ramp up to a high percentage over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- CAD Detector: Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 40 °C.
- MS Detector: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 300-2000.
3. Data Analysis:
- Quantify intact Polysorbate 60 by integrating the peak area of the monoester cluster.
- Identify degradation products (e.g., free stearic and palmitic acids) by their retention times and mass-to-charge ratios.
Protocol 2: Fluorometric Lipase Activity Assay
This protocol provides a method to quantify the activity of residual HCP lipases in a sample.
1. Materials:
- Substrate: 4-Methylumbelliferyl oleate (B1233923) (4-MUO) stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., Triton X-100) and calcium chloride.
- Standard: 4-Methylumbelliferone (4-MU) for standard curve generation.
- Plate: Black, opaque 96-well microplate.
- Instrumentation: Fluorescence microplate reader.
2. Procedure:
- Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer in the 96-well plate.
- Sample Preparation: Dilute the protein sample in assay buffer.
- Reaction Initiation: Add the 4-MUO substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[1]
- Calculation: Calculate the lipase activity in the samples by comparing their fluorescence to the 4-MU standard curve.
Protocol 3: Subvisible Particle Analysis by Flow Imaging Microscopy (FIM)
This protocol outlines the general procedure for analyzing subvisible particles using a flow imaging microscope (e.g., FlowCam).
1. Instrument Setup and Calibration:
- Select the appropriate flow cell and objective based on the expected particle size range (e.g., 10x objective for particles from 2 µm to 100 µm).
- Calibrate the instrument for size and concentration using NIST-traceable size standards.
2. Sample Analysis:
- Ensure the sample is well-mixed by gentle inversion. Avoid vigorous shaking to prevent the introduction of air bubbles.
- Run a blank (formulation buffer) to establish a baseline.
- Analyze the sample. A typical sample volume is 100-250 µL.[1][14]
3. Data Analysis:
- Use the instrument's software to count and size particles.
- Utilize morphological parameters (e.g., aspect ratio, circularity, intensity) to differentiate between particle types, such as protein aggregates, silicone oil droplets, and fibers.[1][16]
- Generate particle size distribution and concentration data.
Visualizations
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. researchgate.net [researchgate.net]
- 3. bebpa.org [bebpa.org]
- 4. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. palmitic acid stearic: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knockout of a difficult-to-remove CHO host cell protein, lipoprotein lipase, for improved polysorbate stability in monoclonal antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 12. Mechanistic understanding of metal-catalyzed oxidation of polysorbate 80 and monoclonal antibody in biotherapeutic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-Polydimethylsiloxane Particles in Liquid Vial Monoclonal Antibody Formulations Containing Poloxamer 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kenelec.com.au [kenelec.com.au]
- 15. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fluidimaging.com [fluidimaging.com]
Optimizing homogenization techniques for creating stable emulsions with Polysorbate 60.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for creating stable oil-in-water (O/W) emulsions using Polysorbate 60.
Troubleshooting Guide
Q1: My emulsion is separating shortly after homogenization (creaming or coalescence). What are the likely causes and how can I fix it?
A1: Emulsion instability, manifesting as creaming (the rising of dispersed droplets) or coalescence (the merging of droplets), is a common issue.[1] The primary causes often relate to insufficient homogenization energy, improper emulsifier concentration, or an unbalanced formulation.
Immediate Troubleshooting Steps:
-
Increase Homogenization Energy: Insufficient shear force during homogenization can result in large oil droplets that are more prone to separation.[2] Increasing the homogenization speed and/or time can significantly reduce droplet size and improve stability.[3][4]
-
Optimize Polysorbate 60 Concentration: An inadequate amount of emulsifier will fail to sufficiently cover the surface of the oil droplets, leading to coalescence.[1] The typical concentration range for Polysorbate 60 in O/W emulsions is 1-5%.[5] If you are at the lower end of this range, consider a stepwise increase.
-
Evaluate Your Oil-to-Water Ratio: A high concentration of the oil phase can increase the likelihood of droplet collision and coalescence. If permissible for your formulation, try reducing the oil phase percentage.
-
Incorporate a Stabilizer: Polysorbate 60 is an excellent emulsifier, but for some systems, a secondary stabilizer or thickener (e.g., xanthan gum, cetearyl alcohol) can be beneficial.[5][6] These agents increase the viscosity of the continuous (water) phase, which slows down the movement of oil droplets and hinders creaming.[1]
Q2: I've increased the homogenization speed and time, but my emulsion still isn't stable. What should I investigate next?
A2: If increasing homogenization energy doesn't resolve the instability, the issue may lie with the formulation's chemistry or the processing conditions.
Secondary Troubleshooting Steps:
-
Check for pH Imbalance: Polysorbate 60 is effective over a broad pH range (typically 3-9).[5] However, extreme pH values can affect the stability of other ingredients in your formulation, which in turn can disrupt the emulsion. Verify that the pH of your aqueous phase is within the desired range for all components.
-
Consider Temperature Effects: For emulsions containing solid or waxy components in the oil phase, the temperature during homogenization is critical. Both the oil and water phases should be heated sufficiently (typically with the water phase being 2-3°C warmer) to ensure all components are liquid and can be properly emulsified.[7] Premature crystallization of waxy materials can lead to a grainy texture and instability.[8]
-
Re-evaluate Emulsifier Choice: Polysorbate 60 has a high Hydrophilic-Lipophilic Balance (HLB) value of approximately 14.9, making it ideal for O/W emulsions.[9] However, the specific oil phase used has a "required HLB." If there is a significant mismatch, combining Polysorbate 60 with a low-HLB co-emulsifier (like sorbitan (B8754009) stearate) can create a more stable system.[5]
Q3: My final emulsion has a grainy or lumpy texture. How can I achieve a smoother consistency?
A3: A grainy texture often points to the premature solidification of high-melting-point ingredients in the oil phase.
Troubleshooting for Texture:
-
Ensure Adequate Heating: As mentioned previously, both phases must be heated above the melting point of all waxy components before and during homogenization.[8]
-
Maintain Temperature During Homogenization: A drop in temperature during the homogenization process can cause some components to crystallize. Using a water bath or jacketed vessel can help maintain the target temperature.[1]
-
Cooling Process: Rapid, uncontrolled cooling can sometimes lead to the formation of larger crystalline structures. A slower, controlled cooling process while gently stirring may be necessary for some formulations.
Frequently Asked Questions (FAQs)
Q4: What is a typical starting concentration for Polysorbate 60 in a new O/W emulsion formulation?
A4: A good starting point for Polysorbate 60 is typically between 1% and 5% of the total formulation weight.[5] For initial trials, beginning at 2-3% is often effective. The optimal concentration will depend on the type and percentage of the oil phase.
Q5: How do homogenization speed and time affect the final droplet size of the emulsion?
A5: Generally, increasing the homogenization speed and time leads to a smaller average droplet size due to the higher shear energy input.[3][4] This reduction in droplet size is a key factor in enhancing the long-term stability of the emulsion by minimizing the effects of gravity (creaming).[2] However, there is a point of diminishing returns, and excessive homogenization can sometimes be detrimental.[3]
Q6: What type of homogenizer is recommended for creating stable emulsions with Polysorbate 60?
A6: High-shear mixers, such as rotor-stator homogenizers, are highly effective for producing O/W emulsions.[2][4] They are capable of generating the significant mechanical force required to break down the oil phase into fine droplets.[2] For even smaller droplet sizes, high-pressure homogenizers can be used.[10]
Q7: Can I prepare a stable emulsion with Polysorbate 60 without a homogenizer?
A7: While Polysorbate 60 is an effective emulsifier, achieving a stable, long-lasting emulsion with a small droplet size typically requires high mechanical shear.[1] Simple stirring or mixing is unlikely to provide enough energy to create a stable dispersion, and the resulting emulsion will likely separate quickly.
Data Presentation
Table 1: Effect of Polysorbate 60 Concentration on Emulsion Properties
| Polysorbate 60 Concentration (% w/w) | Average Droplet Size | Observations |
| 0.15% | Larger Droplet Size Range | Droplet size distribution was a function of aging time, suggesting lower stability.[6] |
| 0.30% | Smaller Droplet Size Range | Higher concentration resulted in lower surface tension and a shift to smaller droplets.[6] |
| 1-5% | Generally Optimal Range | Recommended usage level for creating stable O/W emulsions in most cosmetic and pharmaceutical applications.[5] |
Table 2: Impact of Homogenization Parameters on O/W Emulsion Stability
| Homogenizer Type | Speed (rpm) | Time (minutes) | Stability Outcome (Creaming Index*) |
| Rotor-Stator | 8,000 | 2 | Higher Creaming Index (Less Stable)[11] |
| Rotor-Stator | 8,000 | 5 | Lower Creaming Index (More Stable)[11] |
| Rotor-Stator | 32,000 | 2 | Significantly Lower Creaming Index[11] |
| Rotor-Stator | 32,000 | 5 | Lowest Creaming Index (Most Stable)[11] |
| Rotor-Stator | 17,800 | ~8.8 (530s) | Stability Index of 93.8% achieved.[10] |
*A lower creaming index indicates better stability.
Experimental Protocols
Protocol 1: Preparation of a Model O/W Emulsion using a Rotor-Stator Homogenizer
This protocol describes a general method for creating a stable O/W emulsion. Concentrations and specific ingredients should be adapted based on the specific formulation requirements.
Materials:
-
Oil Phase (e.g., mineral oil, caprylic/capric triglycerides)
-
Aqueous Phase (deionized water)
-
Polysorbate 60
-
Preservative (if required)
-
Rotor-stator homogenizer (e.g., IKA ULTRA TURRAX T25)[1]
-
Beakers or jacketed vessel
-
Hot plate with magnetic stirrer
-
Thermometer
Methodology:
-
Phase Preparation:
-
In one beaker, combine all oil-soluble ingredients, including the oil phase. If waxy components are present, heat the mixture on a hot plate to a temperature approximately 5-10°C above the melting point of the highest melting point ingredient (e.g., 75°C).
-
In a separate beaker, combine all water-soluble ingredients, including the deionized water, Polysorbate 60, and any preservatives or stabilizers. Heat the aqueous phase to a temperature slightly higher than the oil phase (e.g., 77-80°C).[7]
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.
-
Once all of the oil phase has been added, immediately begin homogenization with the rotor-stator homogenizer.
-
-
Homogenization:
-
Position the homogenizer head approximately two-thirds below the liquid surface.
-
Start the homogenizer at a low speed and gradually increase to the desired speed (e.g., 8,000 - 18,000 rpm).[1][10]
-
Homogenize for a specified duration (e.g., 5-15 minutes).[1][3] The optimal time will depend on the batch size and desired droplet size.
-
-
Cooling:
-
After homogenization, remove the emulsion from the heat source.
-
Allow the emulsion to cool to room temperature while gently stirring with a magnetic stirrer or overhead mixer. This prevents shock and maintains the integrity of the emulsion structure.
-
-
Final Steps:
-
Once cooled, add any temperature-sensitive ingredients (e.g., fragrances, certain active ingredients).
-
Adjust the final volume with deionized water if necessary and perform quality control checks (e.g., pH, viscosity, droplet size analysis).
-
Visualizations
Caption: Workflow for O/W Emulsion Preparation.
Caption: Troubleshooting Logic for Emulsion Instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rotor Stator Principles Explained | Hockmeyer [hockmeyer.com]
- 4. ezcheminc.com [ezcheminc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Complete Guide to Polysorbate 60 [cnchemsino.com]
- 8. The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate-Loaded Double Emulsions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on the stability of polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of a Polysorbate 60 emulsion?
A1: Polysorbate 60 is a robust non-ionic emulsifier effective over a wide pH range, typically between 3 and 9.[1] However, for optimal performance and long-term stability, it is advisable to formulate within the pH range specified by the supplier. Extreme pH values can lead to the hydrolysis of the ester bonds in Polysorbate 60, breaking it down into its constituent fatty acids and polyoxyethylene sorbitan parts. This degradation can compromise the emulsifying properties and lead to phase separation.
Q2: How does temperature affect the stability of my Polysorbate 60 emulsion?
A2: Temperature has a significant impact on the stability of Polysorbate 60 emulsions. Elevated temperatures can accelerate the degradation of Polysorbate 60 through oxidation and hydrolysis.[2] This can result in a decrease in emulsion viscosity, an increase in droplet size due to coalescence, and eventual phase separation.[3][4] Conversely, low temperatures can cause the waxy components of the emulsion to solidify, potentially leading to instability. Polysorbate 60 itself can solidify at temperatures between 25-31°C.
Q3: What are the common signs of instability in a Polysorbate 60 emulsion?
A3: Common indicators of emulsion instability include:
-
Creaming: The rising of dispersed droplets to the top of the emulsion, forming a concentrated layer. This is a reversible process.
-
Coalescence: The merging of small droplets to form larger ones, leading to an increase in the average droplet size. This is an irreversible process.
-
Flocculation: The clumping together of droplets without merging, which can lead to creaming.
-
Phase Separation: The complete separation of the oil and water phases, indicating a total breakdown of the emulsion.
-
Changes in Viscosity: A significant decrease or increase in the emulsion's viscosity can be a sign of structural changes and instability.
-
Changes in Appearance: A change from a uniform, milky appearance to a grainy or separated look.
Q4: Can I use Polysorbate 60 in combination with other surfactants?
A4: Yes, Polysorbate 60 is often used in combination with other surfactants to enhance emulsion stability. It is particularly effective when used with low HLB (Hydrophile-Lipophile Balance) emulsifiers like sorbitan esters (e.g., Sorbitan Monostearate, Span 60). This combination allows for a more stable and robust emulsion over a wider range of conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation Occurs Shortly After Formulation | - Incorrect pH of the aqueous phase. - Inadequate homogenization. - Insufficient concentration of Polysorbate 60. | - Measure and adjust the pH of the aqueous phase to be within the optimal range for Polysorbate 60 (typically 3-9). - Increase the homogenization time or energy. - Increase the concentration of Polysorbate 60. Consider using it in combination with a co-emulsifier. |
| Creaming is Observed Over Time | - Droplet size is too large. - Insufficient viscosity of the continuous phase. | - Optimize the homogenization process to reduce the average droplet size. - Consider adding a thickening agent to the continuous phase to slow down the movement of droplets. |
| Emulsion Viscosity Decreases Significantly During Storage | - Degradation of Polysorbate 60 due to high temperature or extreme pH. | - Store the emulsion at a controlled, lower temperature. - Ensure the pH of the formulation is within the stable range. - Conduct accelerated stability studies to determine the optimal storage conditions. |
| Increase in Droplet Size Detected During Stability Testing | - Coalescence is occurring. - Potential degradation of the emulsifier. | - Review the emulsifier concentration and consider increasing it. - Investigate the storage conditions (temperature and light exposure) as they can accelerate degradation. - Evaluate the compatibility of all formulation ingredients. |
Data Presentation
The following tables summarize the expected impact of pH and temperature on the stability of a typical oil-in-water emulsion stabilized with Polysorbate 60. Please note that these are illustrative examples, and actual results may vary depending on the specific formulation.
Table 1: Illustrative Impact of pH on Emulsion Stability Metrics (at 25°C)
| pH | Average Droplet Size (μm) | Visual Stability (after 24h) |
| 2 | 15.2 | Phase Separation |
| 4 | 2.5 | Stable |
| 7 | 2.1 | Stable |
| 9 | 2.8 | Stable |
| 11 | 12.7 | Phase Separation |
Table 2: Illustrative Impact of Temperature on Emulsion Stability Metrics (at pH 7)
| Temperature (°C) | Average Droplet Size (μm) after 1 week | Viscosity (cP) after 1 week | Creaming Index (%) after 1 week |
| 4 | 2.3 | 1500 | < 1 |
| 25 | 2.5 | 1450 | < 2 |
| 40 | 4.8 | 1100 | 8 |
| 50 | 8.2 | 750 | 15 |
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
1. Objective: To prepare a stable O/W emulsion using Polysorbate 60 for stability testing.
2. Materials:
- Polysorbate 60
- Mineral Oil (or other suitable oil phase)
- Deionized Water
- pH adjusting agents (e.g., citric acid, sodium hydroxide)
- High-shear homogenizer
3. Procedure:
- Prepare the aqueous phase by dissolving Polysorbate 60 in deionized water. Adjust the pH to the desired level using the appropriate pH adjusting agents.
- Heat both the aqueous and oil phases separately to 70-75°C.
- Slowly add the oil phase to the aqueous phase while mixing with a standard propeller mixer.
- Once all the oil has been added, homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 5 minutes).
- Allow the emulsion to cool to room temperature while stirring gently.
- Store the final emulsion in sealed containers for further analysis.
Protocol 2: Accelerated Stability Testing
1. Objective: To assess the long-term stability of the Polysorbate 60 emulsion under accelerated conditions.
2. Methods:
-
Elevated Temperature Storage:
-
Divide the emulsion into several aliquots and store them at different constant temperatures (e.g., 4°C, 25°C, 40°C, 50°C).[3][4]
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
-
Analyze the samples for changes in average droplet size, viscosity, pH, and visual appearance.
-
-
Centrifugation:
-
Place a known volume of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[5]
-
Measure the volume of any separated layers (oil or aqueous phase).
-
Calculate the creaming index as the percentage of the separated cream layer volume to the total emulsion volume.
-
Visualizations
Caption: Workflow for assessing Polysorbate 60 emulsion stability.
Caption: Degradation pathways of Polysorbate 60 under stress conditions.
References
- 1. ezcheminc.com [ezcheminc.com]
- 2. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. EP1656552B1 - Accelerated stability assessment of dispersions and emulsions - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Mitigating the effects of oxidative degradation of Polysorbate 60 in drug formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of oxidative degradation of Polysorbate 60 in drug formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to Polysorbate 60 oxidative degradation during your experiments.
Issue 1: You observe unexpected particle formation in your formulation.
-
Question: What are the likely causes of particle formation in my Polysorbate 60-containing formulation?
-
Answer: Particle formation is a common indicator of Polysorbate 60 degradation.[1][2] The primary degradation pathways are oxidation and hydrolysis (enzymatic or chemical).[1] Oxidative degradation can be initiated by factors such as exposure to light, elevated temperatures, presence of metal ions, and peroxide impurities in the raw materials.[3] Hydrolysis, often enzyme-mediated, results in the release of free fatty acids, which can precipitate and form particles.[1]
-
-
Question: How can I determine if the particles are due to oxidative degradation?
-
Answer: A systematic investigation is required. First, characterize the particles to identify their composition.[1] Then, analyze the Polysorbate 60 in your formulation for signs of oxidative degradation products.
-
Particle Characterization: Isolate the particles by filtration and analyze them using techniques like Fourier Transform Infrared (FTIR) spectroscopy to identify the presence of free fatty acids.[1]
-
Degradation Product Analysis: Employ analytical methods such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (HPLC-MS) to detect and quantify oxidative degradation products like aldehydes, ketones, and shortened polyoxyethylene (POE) chains.[1][3]
-
-
-
Question: My analysis confirms oxidative degradation. What are the immediate steps to mitigate this?
-
Answer: To mitigate oxidative degradation, you need to control the pro-oxidant factors.
-
Control Light Exposure: Protect your formulation from light by using amber vials or storing it in the dark.[3]
-
Manage Temperature: Store your formulation at recommended temperatures and avoid thermal stress.[4]
-
Minimize Oxygen: Purge the headspace of your vials with an inert gas like nitrogen or argon.
-
Evaluate Raw Materials: Test your Polysorbate 60 raw material for peroxide impurities.[3]
-
-
Issue 2: You detect a loss of Polysorbate 60 concentration over time, but the cause is unclear.
-
Question: How can I differentiate between oxidative and hydrolytic degradation as the cause for the loss of Polysorbate 60?
-
Answer: The degradation product profile can help distinguish between the two pathways.[4]
-
Oxidative Degradation: Characterized by a diverse range of products including aldehydes, ketones, and shortened POE chains.[3][5]
-
Hydrolytic Degradation: Primarily results in the formation of free fatty acids.[1][5]
-
Analytical Approach: Utilize HPLC-MS to identify the specific degradation products in your formulation.[1][6]
-
-
-
Question: What should I investigate if I suspect metal ion-induced oxidation?
-
Answer: Trace metal ions, such as iron (Fe), copper (Cu), and cobalt (Co), can catalyze oxidative degradation.[3][7]
-
Quantify Metal Ions: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the concentration of trace metals in your formulation components.
-
Chelating Agents: Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions.[7] Studies on Polysorbate 80 have shown that EDTA can prevent metal-catalyzed oxidation.[7]
-
High-Purity Excipients: Use high-purity excipients with low levels of elemental impurities.
-
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Polysorbate 60 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Polysorbate 60 oxidative degradation?
A1: The oxidative degradation of Polysorbate 60 primarily occurs via a free radical chain reaction.[3] This process can be initiated by light, heat, or the presence of transition metal ions and peroxides.[3] The reaction involves the formation of a free radical on the polysorbate molecule, which then reacts with oxygen to form a peroxy radical.[3] This peroxy radical can then abstract a hydrogen atom from another polysorbate molecule, propagating the chain reaction and leading to the formation of various degradation products, including aldehydes, ketones, and short-chain organic acids.[3]
Oxidative Degradation Pathway of the Polyoxyethylene (POE) Moiety
Caption: Simplified pathway of radical-induced oxidative degradation of the POE moiety in Polysorbate 60.
Q2: What are the key analytical techniques to monitor Polysorbate 60 oxidative degradation?
A2: A multi-faceted analytical approach is recommended:
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These methods are widely used for the quantitative analysis of polysorbates and can monitor changes in the overall polysorbate content.[3][8] They are valuable for stability-indicating profiles as they can differentiate the intact polysorbate from some degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the specific chemical structures of degradation products, which is crucial for understanding the degradation pathway.[1][6]
-
Fluorescence Micelle Assay (FMA): This method can be used to monitor the overall changes in the total polysorbate content, particularly under stress conditions.[3]
-
Peroxide Value (PV) Titration: This assay quantifies the amount of peroxides in the Polysorbate 60 raw material, which are potential initiators of oxidation.[9][10]
Q3: What are some effective strategies to prevent or minimize Polysorbate 60 oxidation?
A3: A proactive approach during formulation development is key:
-
Raw Material Qualification: Thoroughly test incoming Polysorbate 60 lots for purity and low peroxide values.
-
Use of Antioxidants: Incorporate antioxidants into the formulation. Methionine is a commonly used antioxidant that can mitigate oxidation.
-
Use of Chelating Agents: If metal ion contamination is a concern, consider adding chelating agents like EDTA.[7]
-
Buffer Optimization: The choice of buffer can influence the rate of degradation. For example, some studies on Polysorbate 80 suggest that histidine buffers may be more prone to degradation in the presence of iron compared to acetate, phosphate, or citrate (B86180) buffers.
-
Packaging and Storage: Use appropriate packaging that protects from light and consider an inert gas overlay to minimize oxygen exposure. Store the final product under recommended temperature conditions.
Quantitative Data
Table 1: Influence of Metal Ions on Polysorbate Degradation
| Metal Ion | Concentration | Effect on Polysorbate Degradation | Reference |
| Copper (Cu²⁺) | Not Specified | Induces significant degradation | [7] |
| Cobalt (Co²⁺) | Not Specified | Induces significant degradation | [7] |
| Iron (Fe³⁺) | Not Specified | Induces significant degradation | [7] |
Note: Data is based on studies with Polysorbate 80 and is indicative of potential effects on Polysorbate 60.
Table 2: Common Analytical Methods for Polysorbate 60 Degradation Analysis
| Analytical Method | Purpose | Key Advantages | Key Limitations |
| HPLC-CAD/ELSD | Quantification of intact Polysorbate 60 | Good for stability-indicating profiles | May not identify specific degradation products |
| HPLC-MS | Identification of degradation products | Provides structural information | May require more complex sample preparation |
| Peroxide Value Titration | Quantification of peroxide impurities | Direct measure of a key oxidation initiator | Does not measure other degradation products |
| Fluorescence Micelle Assay | Monitors overall polysorbate content | Useful for screening under stress conditions | Can be affected by other formulation components |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) in Polysorbate 60
This protocol is based on the iodometric titration method.[9][10]
-
Objective: To quantify the peroxide content in a Polysorbate 60 sample.
-
Materials:
-
Polysorbate 60 sample
-
250 mL conical flask with a ground-glass stopper
-
Solvent mixture: 2 volumes of chloroform (B151607) and 3 volumes of glacial acetic acid
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 M Sodium thiosulphate solution (standardized)
-
1% Starch solution (freshly prepared)
-
Deionized water
-
-
Procedure:
-
Weigh approximately 5 g of the Polysorbate 60 sample into the 250 mL conical flask.
-
Add 30 mL of the chloroform/acetic acid solvent mixture and swirl to dissolve the sample completely.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, shake for exactly 1 minute, and then add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 M sodium thiosulphate solution with vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the 1% starch solution, which will produce a blue color.
-
Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged.
-
Record the volume of sodium thiosulphate solution used.
-
Perform a blank determination using the same procedure but without the Polysorbate 60 sample.
-
-
Calculation:
-
Peroxide Value (meq/kg) = (S - B) * N * 1000 / W
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulphate solution
-
W = weight of the sample (g)
-
-
Protocol 2: Analysis of Polysorbate 60 Degradation by HPLC-CAD
This is a general protocol and should be optimized for your specific instrument and formulation.[8][11]
-
Objective: To quantify the amount of intact Polysorbate 60 and detect degradation products.
-
Materials and Equipment:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Polysorbate 60 standard solutions
-
Sample formulation
-
-
Sample Preparation:
-
If your formulation contains proteins, a protein precipitation step is necessary. A common method is to add a mixture of 50% methanol (B129727) and 50% ethanol (B145695) to precipitate the protein.[8]
-
Centrifuge the sample and collect the supernatant for analysis.
-
Dilute the supernatant to be within the calibration range of your assay.
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute the Polysorbate 60 and its degradation products.
-
A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
-
CAD Settings:
-
Follow the manufacturer's recommendations for your specific detector.
-
-
-
Data Analysis:
-
Create a calibration curve using the peak areas of the Polysorbate 60 standard solutions.
-
Quantify the amount of intact Polysorbate 60 in your samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of new peaks or changes in the peak profile, which can indicate the presence of degradation products.
-
References
- 1. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 2. Novel markers to track oxidative polysorbate degradation in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detailed profiling of polysorbate 80 oxidative degradation products and hydrolysates using liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-induced oxidation of polysorbate 80 in the presence of hydrogen peroxide: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. scribd.com [scribd.com]
- 10. iitg.ac.in [iitg.ac.in]
- 11. Item - A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD - Taylor & Francis Group - Figshare [tandf.figshare.com]
Validation & Comparative
A Comparative Analysis of Polysorbate 60 and Polysorbate 80 in Nanoemulsion Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the formulation of nanoemulsion-based drug delivery systems, the choice of surfactant is a critical determinant of the final product's physicochemical properties, stability, and in vivo performance. Among the most commonly used non-ionic surfactants are Polysorbate 60 (Tween® 60) and Polysorbate 80 (Tween® 80). Both are polyoxyethylene sorbitan (B8754009) fatty acid esters, approved for pharmaceutical use, and valued for their emulsifying and solubilizing capabilities. However, subtle differences in their chemical structure—Polysorbate 60 is derived from stearic acid while Polysorbate 80 is derived from oleic acid—can lead to significant variations in nanoemulsion characteristics. This guide provides an objective, data-driven comparison of Polysorbate 60 and Polysorbate 80 to aid researchers in selecting the optimal surfactant for their specific nanoemulsion drug delivery application.
Core Physicochemical Properties
Polysorbates are characterized by their hydrophilic-lipophilic balance (HLB) value, which indicates their relative affinity for water and oil. Both Polysorbate 60 and Polysorbate 80 have high HLB values, making them suitable for forming oil-in-water (o/w) nanoemulsions.
| Property | Polysorbate 60 | Polysorbate 80 | Reference |
| Synonym | Tween® 60 | Tween® 80 | |
| Chemical Name | Polyoxyethylene (20) sorbitan monostearate | Polyoxyethylene (20) sorbitan monooleate | [1][2] |
| Fatty Acid Source | Stearic Acid (C18:0) | Oleic Acid (C18:1, monounsaturated) | [1][2] |
| HLB Value | 14.9 | 15.0 |
The primary structural difference lies in the fatty acid tail: Polysorbate 60 has a saturated stearic acid tail, while Polysorbate 80 has a monounsaturated oleic acid tail. This seemingly minor difference can influence the packing of the surfactant molecules at the oil-water interface, thereby affecting nanoemulsion properties.
Comparative Performance in Nanoemulsion Formulation
Experimental data from various studies highlight the differential impact of Polysorbate 60 and Polysorbate 80 on key nanoemulsion parameters.
Particle Size and Polydispersity Index (PDI)
The particle size of nanoemulsion droplets is a critical factor influencing drug release, bioavailability, and stability. A smaller particle size is often desirable for enhanced absorption and tissue penetration. The PDI is a measure of the heterogeneity of particle sizes in a mixture; a PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoemulsions.
| Formulation Component | Polysorbate 60 | Polysorbate 80 | Key Findings | Reference |
| Morin-loaded nanoemulsion with MCT oil | Smaller dispersed droplet sizes | Larger dispersed droplet sizes | In a preliminary experiment, nanoemulsions with Tween 60 showed smaller droplet sizes, leading to its selection for further study. | |
| Nutmeg oil nanoemulsion (in combination with Span 60) | - | 95.88 nm (PDI < 0.1) | A mixture of Span 60 and Tween 80 produced a stable nanoemulsion with a small droplet size and low PDI. | [3] |
MCT: Medium-Chain Triglycerides
One study directly comparing the two surfactants for a morin-loaded nanoemulsion found that Polysorbate 60 produced smaller droplet sizes than Polysorbate 80. This could be attributed to the more flexible and kinked structure of the unsaturated oleic acid tail in Polysorbate 80, which may lead to less efficient packing at the oil-water interface compared to the linear, saturated stearic acid tail of Polysorbate 60.
Stability
Nanoemulsion stability is paramount for ensuring a consistent therapeutic effect and adequate shelf-life. Instability can manifest as creaming, sedimentation, flocculation, or coalescence.
| Formulation | Polysorbate 60 | Polysorbate 80 | Stability Findings | Reference |
| Nutmeg oil nanoemulsion (with Span 60) | - | Creaming index of 0% and zeta potential > -30 mV, indicating high stability. | The combination of Span 60 and Tween 80 yielded a highly stable nanoemulsion. | [3] |
| Cyclosporine-loaded nanoemulsion with LCT/lecithin (B1663433) | - | No significant change in particle size after 5 months at 40°C/75% RH. | Nanoemulsions formulated with a combination of lecithin and Polysorbate 80 demonstrated excellent long-term stability. | [4] |
LCT: Long-Chain Triglycerides; RH: Relative Humidity
While direct comparative stability studies are limited, formulations with Polysorbate 80 have demonstrated excellent long-term stability, maintaining particle size and optical clarity over extended periods under accelerated storage conditions[4]. The combination of a low HLB surfactant like Span 60 with a high HLB surfactant like Tween 80 has been shown to produce highly stable nanoemulsions with a creaming index of 0%[3].
Impact on Drug Delivery and Bioavailability
Beyond their role as emulsifiers, polysorbates can actively influence the biological fate of the encapsulated drug.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an efflux transporter present in various tissues, including the intestinal epithelium and the blood-brain barrier, which can actively pump drugs out of cells, thereby reducing their bioavailability. Both Polysorbate 60 and Polysorbate 80 have been shown to inhibit P-gp, although the exact mechanisms are still under investigation. It is believed that they can fluidize the cell membrane or directly interact with the transporter protein, thus preventing drug efflux.
A study on morin-loaded nanoemulsions demonstrated that a higher concentration of Polysorbate 60 led to a significant increase in the area under the blood concentration-time curve (AUC), suggesting that the permeated Tween 60 was sufficient to suppress P-gp-mediated efflux[5]. Similarly, Polysorbate 80 is a well-known P-gp inhibitor, and its incorporation into nanoformulations can enhance the oral bioavailability of P-gp substrate drugs.
Caption: Mechanism of P-glycoprotein inhibition by Polysorbates.
Cellular Uptake
The surface properties of nanoemulsions play a crucial role in their interaction with cells and subsequent uptake. While direct comparative studies on the cellular uptake mechanisms of nanoemulsions formulated with Polysorbate 60 versus Polysorbate 80 are scarce, research on Polysorbate 80-coated nanoparticles suggests that it can enhance cellular uptake. One proposed mechanism is that Polysorbate 80 on the nanoparticle surface can adsorb apolipoprotein E (ApoE) from the bloodstream, and this complex is then recognized by the low-density lipoprotein (LDL) receptor on endothelial cells, facilitating receptor-mediated endocytosis[6]. This mechanism is particularly relevant for drug delivery across the blood-brain barrier.
Experimental Protocols
General Nanoemulsion Preparation by High-Pressure Homogenization
This protocol provides a general framework for preparing oil-in-water nanoemulsions using either Polysorbate 60 or Polysorbate 80.
Caption: General workflow for nanoemulsion preparation and characterization.
Materials:
-
Oil Phase (e.g., Medium-Chain Triglycerides, Soybean Oil, Ethyl Oleate)
-
Aqueous Phase (Deionized Water)
-
Surfactant (Polysorbate 60 or Polysorbate 80)
-
Co-surfactant (optional, e.g., Span 80, Propylene Glycol)
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Dynamic Light Scattering (DLS) instrument for particle size and PDI measurement
-
Zeta potential analyzer
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the chosen polysorbate (and co-surfactant, if used) in deionized water. Gently heat if necessary to ensure complete dissolution.
-
Preparation of the Oil Phase: Dissolve the API in the selected oil. Gentle heating and stirring may be required.
-
Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse emulsion.
-
Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer. The optimal pressure and number of cycles will need to be determined empirically for each specific formulation but typically range from 500 to 1500 bar for 3 to 10 cycles.
-
Characterization:
-
Particle Size and PDI: Dilute the nanoemulsion with deionized water and measure the particle size and PDI using DLS.
-
Zeta Potential: Measure the zeta potential of the diluted nanoemulsion to assess its surface charge and predict stability.
-
Drug Loading and Encapsulation Efficiency: To determine the amount of drug encapsulated, separate the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantify the drug in the nanoemulsion phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Conclusion
Both Polysorbate 60 and Polysorbate 80 are highly effective surfactants for the formulation of nanoemulsion-based drug delivery systems. The choice between them is not straightforward and should be based on empirical data for the specific drug and oil system being investigated.
-
Polysorbate 60 , with its saturated fatty acid tail, may offer advantages in achieving smaller droplet sizes in certain formulations.
-
Polysorbate 80 , with its unsaturated fatty acid tail, is well-documented for its ability to enhance drug bioavailability through P-gp inhibition and to potentially facilitate drug transport across the blood-brain barrier.
For researchers and drug development professionals, the optimal selection will depend on the desired product profile. If the primary goal is to achieve the smallest possible particle size, a comparative screening of both surfactants is recommended. If enhancing the bioavailability of a P-gp substrate or targeting the central nervous system is a key objective, Polysorbate 80 may be the more rational starting point. Ultimately, a thorough characterization of nanoemulsions prepared with each surfactant is essential to identify the formulation that best meets the target product profile for safety, efficacy, and stability.
References
- 1. Polysorbate 20 vs 60 vs 80: Key Differences, HLB Values & Applications Explained-www.topinchem.com [topinchem.com]
- 2. Polysorbate 20, 40, 60 & 80 | Uses & Applications | Venus Ethoxyethers [venus-goa.com]
- 3. researchgate.net [researchgate.net]
- 4. US20190201338A1 - Compositions for Nanoemulsion Delivery Systems - Google Patents [patents.google.com]
- 5. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake mechanisms and intracellular distributions of polysorbate 80-modified poly (D,L-lactide-co-glycolide) nanospheres for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Polyoxyethylene sorbitan monostearate versus other non-ionic surfactants for protein stabilization.
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical development, ensuring the stability of protein therapeutics is paramount to maintaining their efficacy and safety. Protein aggregation, a common instability issue, can be mitigated by the inclusion of non-ionic surfactants in formulations. This guide provides a comprehensive comparison of the efficacy of Polyoxyethylene (20) sorbitan (B8754009) monostearate (Polysorbate 60) against other widely used non-ionic surfactants, supported by experimental data and detailed methodologies.
Introduction to Non-Ionic Surfactants in Protein Stabilization
Non-ionic surfactants are indispensable excipients in biopharmaceutical formulations, prized for their ability to prevent protein aggregation and adsorption at interfaces.[1][2][3] These amphipathic molecules possess both hydrophilic and hydrophobic regions, allowing them to interact with both the aqueous solvent and the hydrophobic surfaces of proteins and interfaces. The most prevalent non-ionic surfactants in approved monoclonal antibody formulations are Polysorbate 20 and Polysorbate 80.[4]
The primary mechanisms by which these surfactants stabilize proteins are:
-
Competitive Adsorption: Surfactants preferentially adsorb to hydrophobic interfaces (e.g., air-water, liquid-solid), creating a protective layer that prevents proteins from unfolding and aggregating at these surfaces.[5][6]
-
Chaperone-like Activity: Surfactants can interact with hydrophobic patches on the protein surface, preventing protein-protein interactions that can lead to aggregation.[7]
This guide focuses on comparing the performance of Polysorbate 60 with other common non-ionic surfactants, providing a data-driven basis for formulation decisions.
Comparative Efficacy of Non-Ionic Surfactants
While Polysorbate 20 and Polysorbate 80 are the most extensively studied and utilized surfactants in protein formulations, understanding the relative performance of other polysorbates, such as Polysorbate 60, and alternative surfactants like Poloxamers, is crucial for optimizing formulations for specific proteins and stress conditions.
Data Summary
The following table summarizes the available quantitative data on the efficacy of different non-ionic surfactants in preventing protein aggregation under various stress conditions. It is important to note that direct comparative studies including Polysorbate 60 are limited in the publicly available literature. The data presented here is a compilation from various studies, and direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Surfactant | Protein Model | Stress Condition | Measurement of Aggregation | Efficacy in Preventing Aggregation | Reference |
| Polysorbate 80 | Monoclonal Antibody (mAb) | Agitation | Micro-particle counting | High | [8] |
| Polysorbate 20 | Monoclonal Antibody (mAb) | Agitation | Micro-particle counting | Moderate to High (less effective than PS80 in this study) | [8] |
| Polysorbate 60 | Not specified in direct comparative studies for protein stabilization | - | - | Data not readily available in direct comparison | |
| Poloxamer 188 | Monoclonal Antibody (mAb) | Agitation | Not specified | Can provide suitable protection | [9] |
| Pluronic F-68 | Salmon Calcitonin (sCT) | Thermal (40°C) & Lyophilization | FTIR Spectroscopy | High (preferential surfactant in this study) | [10] |
Note: The lack of extensive data on Polysorbate 60 for protein stabilization highlights a gap in the current literature and suggests the need for further direct comparative studies.
Experimental Protocols
To aid researchers in conducting their own comparative studies, this section provides detailed methodologies for key experiments used to assess protein stability in the presence of non-ionic surfactants.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble protein aggregates, dimers, and monomers based on their hydrodynamic radius.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm)[11]
-
Mobile Phase: Phosphate buffer with an appropriate salt concentration (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8) to minimize secondary interactions.[11][12]
-
Protein samples formulated with and without different non-ionic surfactants.
-
Mobile phase blanks and caffeine (B1668208) standard for system suitability.[13]
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Prepare protein formulations at a known concentration (e.g., 1 mg/mL) with varying concentrations of the non-ionic surfactants to be tested.
-
Include a control sample without any surfactant.
-
Subject the samples to a specific stress condition (e.g., thermal stress, agitation, freeze-thaw cycles).
-
-
Chromatographic Analysis:
-
Inject a fixed volume of each sample onto the equilibrated SEC column.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.
-
-
Data Analysis:
-
Calculate the percentage of aggregate, monomer, and fragment for each sample by dividing the area of each peak by the total peak area.
-
Compare the percentage of aggregates across different surfactant formulations to determine their relative efficacy.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Materials:
-
Differential Scanning Calorimeter (e.g., Malvern Panalytical MicroCal VP-Capillary DSC)[14]
-
Protein samples (typically 0.5-1.0 mg/mL) in the desired buffer with and without different surfactants.[15]
-
Reference buffer (the same buffer used for the protein samples).
Procedure:
-
Sample Preparation:
-
Prepare protein solutions and corresponding reference buffers. Ensure they are degassed to prevent bubble formation.
-
Accurately determine the protein concentration for data normalization.
-
-
Instrument Setup and Calibration:
-
Perform a buffer-buffer baseline scan to ensure instrumental stability.
-
Calibrate the instrument using appropriate standards if necessary.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the reference buffer into the reference cell.
-
Set the experimental parameters:
-
Start Temperature: e.g., 20°C
-
End Temperature: e.g., 100°C
-
Scan Rate: e.g., 60°C/hour[15]
-
-
Initiate the temperature scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the protein unfolding thermogram.
-
Fit the data to an appropriate model (e.g., two-state model) to determine the melting temperature (Tm), which is the peak of the thermogram, and the calorimetric enthalpy (ΔH), which is the area under the peak.[16]
-
A higher Tm indicates greater thermal stability. Compare the Tm values for the protein in the presence of different surfactants.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the size distribution of particles in a solution, providing information on the presence of protein aggregates.
Materials:
-
Dynamic Light Scattering instrument (e.g., Zetasizer Nano series from Malvern Panalytical)[17]
-
Cuvettes suitable for DLS measurements.
-
Protein samples formulated with and without different non-ionic surfactants.
Procedure:
-
Sample Preparation:
-
Prepare protein samples as for SEC analysis.
-
Filter the samples through a low-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the measurement parameters (e.g., scattering angle, number of measurements, duration).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile of the particles in the sample.
-
Determine the average hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Compare the size distributions and PDI values for samples with different surfactants to assess their ability to prevent the formation of large aggregates.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles of protein stabilization, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for screening and selecting optimal non-ionic surfactants.
References
- 1. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Challenges and Innovations in Surfactant-mediated Stabilization of Biologic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. efce.ch.bme.hu [efce.ch.bme.hu]
- 13. lcms.cz [lcms.cz]
- 14. news-medical.net [news-medical.net]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. azom.com [azom.com]
Validation of Polysorbate 60's performance in enhancing the solubility of poorly water-soluble compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Polysorbate 60's efficacy in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Through a detailed comparison with other commonly used solubilizing agents, supported by experimental data, this document serves as a valuable resource for formulation development.
Executive Summary
Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of newly discovered drugs exhibiting this characteristic. Effective solubilization is critical for improving bioavailability and therapeutic efficacy. Polysorbate 60, a non-ionic surfactant, is a widely utilized excipient for enhancing the solubility of these challenging compounds. This guide presents a comparative analysis of Polysorbate 60 against other polysorbates (Polysorbate 80 and Polysorbate 20) and other common solubilizers like Cremophor EL and Solutol HS 15. The data indicates that while Polysorbate 60 is an effective solubilizer, the optimal choice of agent is highly dependent on the specific API and the desired formulation characteristics.
Mechanism of Action: Micellar Solubilization
Polysorbates, including Polysorbate 60, are amphiphilic surfactants that form micelles in aqueous solutions when their concentration exceeds the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.
Comparative Performance Analysis
The selection of an appropriate solubilizing agent is crucial for successful formulation development. The following sections provide a comparative overview of Polysorbate 60's performance against other common excipients, supported by experimental findings.
Polysorbate 60 vs. Other Polysorbates
The primary difference between Polysorbate 20, 60, and 80 lies in the fatty acid ester component of the molecule, which influences their hydrophilic-lipophilic balance (HLB) and solubilization capacity.
A study on the dissolution of spironolactone (B1682167) in solid dispersions provides a direct comparison of the effectiveness of Tween 20, 60, and 80. The results demonstrated that solid dispersions containing either Tween 60 or Tween 80 led to a higher drug release rate compared to those with Tween 20 or the pure drug with PEG 6000 alone[1]. Notably, increasing the amount of Tween 60 or 80 in the formulation further enhanced the release rate[1].
Table 1: Dissolution of Spironolactone from Solid Dispersions with PEG 6000 and Different Tweens
| Formulation | Surfactant (1.5% w/w) | Drug Release after 60 min (%) |
| Pure Spironolactone | None | 55.06 |
| Solid Dispersion (1:1 Drug:PEG 6000) | None | ~70 |
| Solid Dispersion + Tween 20 | Tween 20 | ~75 |
| Solid Dispersion + Tween 60 | Tween 60 | >90 |
| Solid Dispersion + Tween 80 | Tween 80 | >95 |
Data adapted from a study by Saeedi M, et al. (2015).
In another study focusing on morin-loaded nanoemulsions, preliminary experiments showed that nanoemulsions formulated with Tween 60 had smaller dispersed droplet sizes compared to those with Tween 80, leading to its selection for the study[2]. The solubility of morin (B1676745) was found to be 115 mg/g in Tween 60, significantly higher than in the medium-chain triglyceride (MCT) oil phase (0.43 mg/g)[2].
Polysorbate 60 vs. Cremophor EL
Polysorbate 60 vs. Solutol HS 15
Solutol HS 15 (macrogol 15 hydroxystearate) is a non-ionic solubilizer and emulsifier known for its ability to improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that Solutol HS 15 can significantly enhance the solubility of drugs like ritonavir (B1064) and pioglitazone (B448) hydrochloride[3][4]. For instance, Solutol HS 15 alone increased the solubility of ritonavir by 13.57-fold[3]. While a direct comparison with Polysorbate 60 was not found, the data suggests Solutol HS 15 is a potent solubilizing agent.
Experimental Protocols
To ensure the reproducibility and validity of solubility enhancement studies, detailed experimental protocols are essential. The following is a generalized protocol for a phase solubility study, a common method for evaluating the efficacy of solubilizing agents.
Phase Solubility Study Protocol
Objective: To determine the effect of a solubilizing agent (e.g., Polysorbate 60) on the aqueous solubility of a poorly water-soluble drug.
Materials:
-
Poorly water-soluble API
-
Solubilizing agent (e.g., Polysorbate 60)
-
Distilled or deionized water (or a relevant buffer solution)
-
Volumetric flasks
-
Mechanical shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% w/v Polysorbate 60).
-
Equilibration: Add an excess amount of the API to each surfactant solution in separate sealed containers.
-
Shaking: Place the containers in a mechanical shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved API using a validated analytical method.
-
Data Analysis: Plot the solubility of the API (y-axis) against the concentration of the solubilizing agent (x-axis) to generate a phase solubility diagram.
Conclusion
Polysorbate 60 is a proven and effective excipient for enhancing the solubility of poorly water-soluble compounds. Its performance, particularly in solid dispersions and nanoemulsions, demonstrates its utility in modern drug formulation. While comparative data suggests that other surfactants like Polysorbate 80 may offer slightly better performance in some instances, and alternatives like Cremophor EL and Solutol HS 15 present their own advantages, the optimal choice of solubilizer remains drug- and formulation-dependent. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the selection of solubilizing agents to overcome the challenges of poor drug solubility.
References
- 1. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol [jstage.jst.go.jp]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ijpsonline.com [ijpsonline.com]
A comparative study of Polyoxyethylene sorbitan monostearate and Sorbitan monostearate in topical formulations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used non-ionic surfactants, Polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) and Sorbitan monostearate (Span 60), in the context of topical formulation development. Their distinct physicochemical properties dictate their performance as emulsifiers, stabilizers, and permeation enhancers. This document summarizes their key characteristics, presents comparative performance data, and details the experimental protocols necessary for their evaluation.
Section 1: Physicochemical Properties
The fundamental difference between Polysorbate 60 and Span 60 lies in their hydrophilic-lipophilic balance (HLB), which governs their affinity for oil or water phases. Polysorbate 60 is the ethoxylated derivative of Sorbitan monostearate, meaning it has polyethylene (B3416737) glycol chains that make it significantly more hydrophilic.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | Polyoxyethylene Sorbitan Monostearate (Polysorbate 60 / Tween 60) | Sorbitan Monostearate (Span 60) |
| Synonyms | Tween 60, Polyoxyethylene (20) sorbitan monostearate | Span 60, SMS |
| HLB Value | ~14.9[1][3][4][5] | ~4.7[5][6][7][8][9] |
| Chemical Nature | Hydrophilic (water-loving)[10] | Lipophilic (oil-loving)[7][11] |
| Primary Emulsion Type | Oil-in-Water (O/W)[1][4] | Water-in-Oil (W/O)[11] |
| Appearance | Yellow, oily viscous liquid or semi-gel[3][12] | Light cream to tan colored, hard, waxy solid or powder[6][8][9] |
| Solubility | Soluble in water, ethanol, methanol, and ethyl acetate.[3][12][13] Insoluble in mineral and vegetable oils.[3][10] | Insoluble in water; dispersible in hot water.[6][7][8] Soluble in hot ethanol, oils, and other organic solvents.[7][8] |
| Typical Concentration | 1% to 10%[3] | 1% to 10% (often in combination with a high-HLB emulsifier)[3] |
| Functions | O/W emulsifier, solubilizer, dispersant, stabilizer.[1][2][14][15] | W/O emulsifier, co-emulsifier with high-HLB surfactants, thickener, stabilizer.[7][9] |
Section 2: Performance in Topical Formulations
The choice between Polysorbate 60 and Span 60, or their combination, is critical for defining the stability, drug delivery potential, and aesthetic properties of a topical formulation.
Emulsifying Properties and Stability
Due to their opposing HLB values, Polysorbate 60 is highly effective at creating and stabilizing oil-in-water (O/W) emulsions, such as creams and lotions, where small oil droplets are dispersed in a continuous water phase.[1][16] Conversely, Span 60 excels at forming water-in-oil (W/O) emulsions, which are often heavier and more occlusive.[11]
In practice, they are frequently used together. By blending a high-HLB emulsifier like Polysorbate 60 with a low-HLB one like Span 60, formulators can achieve a specific "Required HLB" for the oil phase of the formulation, resulting in maximum emulsion stability.[3][9] This combination approach is crucial for creating stable, well-dispersed systems that resist phase separation, creaming, and coalescence over the product's shelf life.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. expresspharma.in [expresspharma.in]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. brookfieldengineering.com [brookfieldengineering.com]
- 8. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 11. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciensage.info [sciensage.info]
Evaluating alternatives to Polysorbate 60 in biopharmaceutical formulations for improved stability.
A Researcher's Guide to Alternatives for Polysorbate 60 in Biopharmaceutical Formulations
An Objective Comparison for Enhanced Protein Stability
For decades, polysorbates—particularly Polysorbate 20 and 80, and to a lesser extent, Polysorbate 60—have been the go-to non-ionic surfactants for stabilizing protein-based therapeutics.[1][2][3] Their primary function is to protect the active pharmaceutical ingredient (API) from aggregation and adsorption at interfaces, such as air-liquid and liquid-solid surfaces.[4][5][6] However, growing concerns over the intrinsic instability of polysorbates, primarily their susceptibility to degradation via hydrolysis and oxidation, have spurred a search for more robust alternatives.[7][8][9][10]
This degradation can lead to the formation of free fatty acid (FFA) particles, compromising product quality, efficacy, and potentially leading to adverse immune reactions.[8][11][12][13] This guide provides a comprehensive comparison of promising alternatives to Polysorbate 60 and the broader polysorbate family, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal excipients for their formulation challenges.
The Polysorbate Degradation Challenge
Polysorbates are complex mixtures of polyoxyethylene sorbitan (B8754009) fatty acid esters.[1][14] Their instability stems from two primary degradation pathways:
-
Enzymatic Hydrolysis: Residual host cell proteins (HCPs) from the manufacturing process, such as lipases and esterases, can catalyze the hydrolysis of the ester bonds in polysorbates.[10][12][13] This process releases free fatty acids, which can precipitate and form subvisible or visible particles.[10][12][15]
-
Oxidation: The polyoxyethylene (POE) chains of polysorbates are susceptible to auto-oxidation, a process accelerated by light, elevated temperatures, and the presence of metal ions.[10][16][17] This pathway can lead to chain cleavage and the formation of reactive species like peroxides, which can in turn degrade the protein API.[10]
The following diagram illustrates the logical progression of polysorbate degradation and its impact on formulation stability.
Comparative Analysis of Polysorbate Alternatives
Several classes of excipients have emerged as potential alternatives, each with a unique profile. The ideal alternative should provide robust protein stabilization against interfacial stresses without the degradation liabilities of polysorbates. Key alternatives include other surfactants like Poloxamer 188 and various Kolliphor® grades, as well as non-surfactant stabilizers like cyclodextrins and amino acids.[1][7][18]
Quantitative Performance Data
The following table summarizes the performance of key alternatives against a Polysorbate baseline, compiled from various studies. Performance is evaluated based on the ability to prevent protein aggregation under stress conditions (agitation, thermal) and the propensity for degradation.
| Excipient Class | Specific Alternative | Key Performance Metric | Result vs. Polysorbate Baseline | Reference(s) |
| Poloxamer | Poloxamer 188 (Kolliphor® P188 Bio) | Agitation-Induced Aggregation | Comparable or slightly less effective protection than PS20/PS80 at equivalent concentrations. | [7][19] |
| Freeze-Thaw Stability | Can be a promising alternative, especially when combined with sugars like sucrose (B13894) or trehalose. | [7] | ||
| Degradation Profile | Not susceptible to hydrolytic degradation; more stable against oxidation than polysorbates. | [4][9] | ||
| PEG Fatty Esters | Kolliphor® HS 15 | Mechanical Stress (Stirring) | Demonstrates a clear stabilization effect, reducing visible and sub-visible aggregates. | [20] |
| Oxidative Stability | Less oxidative damage observed in a model protein compared to Polysorbate 80. | [20] | ||
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) | Agitation-Induced Aggregation (Bevacizumab) | Reduced the rate of aggregation by approximately half compared to the commercial formulation with PS20. | [21] |
| Thermal Stress (40°C) | Showed protective effects against aggregation over a 4-week period. | [21] | ||
| Mechanism | Believed to interfere with protein self-association rather than acting at interfaces. | [21] | ||
| Novel Surfactants | FM1000 | Interfacial Stabilization Speed | Stabilizes an interface 1-2 orders of magnitude faster than Polysorbate 20/80 and Poloxamer 188. | [22][23] |
| Agitation-Induced Aggregation (IgG, Abatacept) | Improved stabilization and reduced aggregation compared to conventional surfactants due to faster dynamics. | [22][23] | ||
| Amino Acids | Arginine | Thermal & Dilution Aggregation | Has been shown to reduce particle formation for various proteins like lysozyme (B549824) and lactoferrin. | [1] |
| High Concentration Formulations | Can decrease the viscosity of highly concentrated protein solutions. | [1] |
Mechanisms of Protein Stabilization
Surfactants and other stabilizers protect proteins through several mechanisms. The primary mechanism for surfactants is their preferential adsorption to hydrophobic interfaces, preventing the protein from unfolding and aggregating. Some stabilizers may also interact directly with the protein.
Key Experimental Protocols for Stability Assessment
Evaluating the effectiveness of a Polysorbate 60 alternative requires a suite of analytical techniques to monitor protein aggregation, particle formation, and conformational integrity under various stress conditions.
General Experimental Workflow
A typical workflow involves preparing the formulation, subjecting it to forced degradation, and analyzing the outcomes using stability-indicating methods.
Forced Agitation Study
-
Objective: To assess the ability of an excipient to protect a protein from aggregation induced by mechanical stress at the air-water interface.
-
Protocol:
-
Prepare protein solutions (e.g., 1-50 mg/mL monoclonal antibody) in the desired formulation buffer with and without the test excipient (e.g., 0.1% w/v Poloxamer 188) and a Polysorbate control (e.g., 0.04% Polysorbate 20).
-
Dispense equal volumes (e.g., 1 mL) into glass vials, leaving a consistent headspace.
-
Place vials on an orbital shaker set to a specific speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours).
-
At specified time points, withdraw samples and measure turbidity (absorbance at 350 nm), subvisible particle counts (by MFI), and the percentage of high molecular weight species (by SEC).
-
Thermal Stability Assessment (DSC)
-
Objective: To determine the thermal denaturation temperature (Tm) of a protein in different formulations, which is an indicator of its conformational stability.[24]
-
Protocol:
-
Prepare protein samples in the formulations of interest as described above. A buffer-only sample serves as the reference.
-
Load the sample and reference solutions into the cells of a Differential Scanning Calorimeter.
-
Scan the samples over a relevant temperature range (e.g., 25°C to 95°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the heat flow difference between the sample and reference. The peak of the resulting endotherm corresponds to the Tm. A higher Tm indicates greater thermal stability.[25][26]
-
Excipient Degradation Analysis (RP-HPLC)
-
Objective: To quantify the degradation of an ester-containing excipient (like Kolliphor® HS 15) by measuring the formation of degradants.
-
Protocol:
-
Incubate the formulation under stressed conditions (e.g., elevated temperature or spiked with lipases).
-
Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[27][28]
-
Develop a gradient method that separates the intact excipient from its degradation products (e.g., free fatty acids).
-
Quantify the remaining percentage of the intact excipient over time to determine its stability in the formulation. This method is crucial for ester-containing alternatives to ensure they do not suffer from the same hydrolytic instability as polysorbates.[14]
-
References
- 1. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysorbates and their alternatives - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 6. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA [pda.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. The development of novel excipients for the stabilization of proteins against aggregation [dspace.mit.edu]
- 12. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 13. Polysorbates degrading enzymes in biotherapeutics - a current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-line coupling of hydrophobic interaction column with reverse phase column -charged aerosol detector/mass spectrometer to characterize polysorbates in therapeutic protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability of Biologics and the Quest for Polysorbate Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 21. roquette.com [roquette.com]
- 22. Dynamic Properties of Novel Excipient Suggest Mechanism for Improved Performance in Liquid Stabilization of Protein Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. linseis.com [linseis.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polyoxyethylene sorbitan (B8754009) monostearate (Polysorbate 60) is critical in the development and quality control of biopharmaceutical and other complex matrix formulations. Polysorbates are essential excipients used to stabilize proteins and prevent aggregation.[1][2] However, their inherent complexity and lack of a strong UV chromophore make their analysis challenging.[3][4] This guide provides a comparative overview of commonly employed analytical methods, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and cross-validating the most suitable method for their specific application.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for Polysorbate 60 quantification depends on several factors, including the nature of the sample matrix, required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques is a widely adopted approach.[1]
| Analytical Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC with Charged Aerosol Detection (HPLC-CAD) | Separation by HPLC followed by universal detection based on charged aerosol particles. | > 0.99[5] | 92% - 101%[5] | < 5%[5] | 0.0012% (12 µg/mL)[5] | High sensitivity, universal detection for non-volatile analytes, suitable for gradient elution.[3][6] | Response can be influenced by mobile phase composition. |
| HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation by HPLC followed by detection based on light scattering from non-volatile analyte particles. | ≥ 0.9991[4] | 93.0% - 96.8%[4] | 1.0% - 6.0%[4] | 7.0 - 15.0 mg/kg[4] | Universal detection, relatively low cost. | Lower sensitivity compared to CAD and MS, not suitable for volatile analytes or mobile phases. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection, providing structural information. | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | High specificity and sensitivity, provides molecular weight information for characterization of polysorbate heterogeneity and degradation products.[7][8] | Higher complexity and cost, potential for matrix effects. |
| Colorimetric Method (Cobalt-Thiocyanate) | Formation of a colored complex with cobalt thiocyanate (B1210189), measured by spectrophotometry. | ≥ 0.9991[4] | Not explicitly stated in search results | Not explicitly stated in search results | 7.0 - 15.0 mg/kg[4] | Simple, cost-effective, suitable for routine analysis.[4][9] | Lacks specificity, potential for interference from other sample components.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid composition after transesterification of the polysorbate. | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | Not explicitly stated in search results | Provides detailed information on the fatty acid composition of the polysorbate.[1] | Indirect method, requires derivatization, not suitable for intact polysorbate analysis.[1] |
Experimental Workflow for Analytical Method Cross-Validation
Cross-validation is essential when two or more analytical methods are used to generate data within the same or across different studies.[11] It ensures the consistency and reliability of the results, regardless of the method employed. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Polysorbate 60 quantification.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods for quantifying Polysorbate 60.
Detailed Experimental Protocols
The following are generalized experimental protocols based on published methods. Researchers should optimize these protocols for their specific sample matrix and instrumentation.
HPLC-CAD Method for Polysorbate 60 Quantification
This method is suitable for the direct quantification of Polysorbate 60 in the presence of high protein concentrations.[5]
-
Sample Preparation: To a known volume of the sample, add isopropanol (B130326) at a low temperature to precipitate the protein. Centrifuge the sample and collect the supernatant for analysis.
-
Chromatographic Conditions:
-
Column: A C4 reverse-phase (RP) HPLC column is often used.[5]
-
Mobile Phase: A multi-step gradient of methanol (B129727) and water can be employed. The excipients are typically eluted at the void volume, while the protein elutes at a low methanol concentration. Polysorbate 60 is more retained and elutes at a higher methanol concentration.[5]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
CAD Detector Settings:
-
Nebulizer Temperature: Set according to the manufacturer's recommendations.
-
Gas Pressure: Typically nitrogen gas at a pressure of 35-50 psi.
-
-
Calibration: A calibration curve is constructed using a series of Polysorbate 60 standards prepared in a matrix that mimics the sample composition.
LC-MS Method for Polysorbate 60 Characterization
LC-MS is a powerful tool for both quantifying and characterizing the heterogeneous composition of Polysorbate 60.[7][8][12]
-
Sample Preparation: Similar to the HPLC-CAD method, protein precipitation using an organic solvent like acetonitrile (B52724) or isopropanol is a common first step.
-
Chromatographic Conditions:
-
Column: A C18 or C8 RP-HPLC column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer can provide high-resolution mass data for accurate mass measurements.
-
Detection Mode: Data can be acquired in both positive and negative ion modes to detect different adducts of the polysorbate species.
-
-
Data Analysis: The different polyoxyethylene and fatty acid ester components of Polysorbate 60 can be identified and quantified based on their mass-to-charge ratios.
Colorimetric (Cobalt-Thiocyanate) Method
This method offers a simpler, though less specific, approach for Polysorbate 60 quantification.[4][9]
-
Sample Preparation:
-
Isolate the polysorbate from the sample matrix. This can be achieved by protein precipitation with an organic solvent, followed by evaporation of the supernatant.[9]
-
Alternatively, a liquid-liquid extraction can be performed.
-
-
Derivatization:
-
The extracted polysorbate is derivatized using a ferric thiocyanate reagent.[9]
-
The resulting colored complex is then extracted into an organic phase (e.g., chloroform (B151607) or dichloromethane).
-
-
Measurement: The absorbance of the organic phase is measured at a specific wavelength (e.g., 620 nm) using a UV-Vis spectrophotometer.[4]
-
Calibration: A standard curve is prepared using known concentrations of Polysorbate 60.
Conclusion
The choice of an analytical method for quantifying Polysorbate 60 in complex matrices requires careful consideration of the specific analytical needs. HPLC-CAD offers a robust and sensitive method for routine quantification. LC-MS provides unparalleled specificity and detailed structural information, making it ideal for characterization and degradation studies. The colorimetric method, while less specific, can be a cost-effective option for screening purposes. Rigorous cross-validation of these methods is paramount to ensure data integrity and consistency, particularly in regulated environments. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to make informed decisions for their analytical challenges.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Validation, measurement uncertainty, and determination of polysorbate-labeled foods distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in polysorbate characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Composition analysis of two batches of polysorbate 60 using MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of Polysorbate 60 with other polysorbates on human cell lines.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in-vitro cytotoxicity of Polysorbate 60 and other common polysorbates, supported by experimental data.
Polysorbates are a class of non-ionic surfactants widely used as emulsifiers, solubilizers, and stabilizers in the pharmaceutical, cosmetic, and food industries. Their biocompatibility is a critical factor in their application. This guide provides a comparative overview of the cytotoxicity of Polysorbate 60 relative to other commonly used polysorbates, such as Polysorbate 20 and Polysorbate 80, on various human cell lines. Due to a lack of available data, a direct comparison with Polysorbate 40 is not included in this guide.
Quantitative Cytotoxicity Data
The following tables summarize key quantitative data from various studies, offering a comparative look at the cytotoxic effects of different polysorbates on several human cell lines.
| Polysorbate | Cell Line | Assay | Key Findings |
| Polysorbate 60 | Human Fibroblast Cells | Not Specified | LC50 value suggests lower cytotoxicity than Triton X100 and other surfactants, but higher than Polysorbate 80.[1] |
| Caco-2 (Human colorectal adenocarcinoma) | MTT | Severe cell damage observed at a concentration of 5%.[2] | |
| Polysorbate 80 | Human Fibroblast Cells | Not Specified | Ranked as the least cytotoxic among a range of tested surfactants, including Polysorbate 60.[1] |
| BEAS-2B (Human bronchial epithelial) | LDH Release & XTT | Showed toxicity at higher concentrations than Polysorbate 20.[3][4] | |
| HT29, C2BBe1, DLD1 (Intestinal epithelial) | Sytox Green, CellTiter-Blue, -Glo | At a 1% concentration, 90% cell death was observed within 6 hours.[5] | |
| Polysorbate 20 | BEAS-2B (Human bronchial epithelial) | LDH Release & XTT | Appeared to be more toxic than Polysorbate 80.[3][4] |
| Caco-2 (Human colorectal adenocarcinoma) | MTT | Showed increased toxicity and severe cell damage at a 5% concentration.[2] | |
| Polysorbate 85 | Caco-2 (Human colorectal adenocarcinoma) | MTT | Exhibited little interaction with cell membranes and lower toxicity compared to Polysorbate 20 and 60.[2] |
Mechanisms of Cytotoxicity
The cytotoxic effects of polysorbates are thought to be mediated through several mechanisms, primarily related to their surfactant properties. These include:
-
Membrane Disruption: As surfactants, polysorbates can interact with and disrupt the integrity of the cell membrane, leading to increased permeability and ultimately cell lysis. This is supported by findings of increased lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane damage.[3][4]
-
Mitochondrial Dysfunction: Some studies suggest that polysorbates can impair mitochondrial function, a critical aspect of cell viability. This is evidenced by results from assays like the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial dehydrogenase activity.[3][4]
-
Induction of Programmed Cell Death: There is evidence to suggest that polysorbates can induce programmed cell death pathways. For instance, Polysorbate 80 has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in intestinal epithelial cells.[5] Other studies have pointed towards the induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two common cytotoxicity assays used in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: Expose the cells to various concentrations of the polysorbates for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control if applicable.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes into the surrounding culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with polysorbates in a 96-well plate.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in assessing and understanding polysorbate cytotoxicity, the following diagrams are provided.
Caption: A generalized workflow for in-vitro cytotoxicity testing of polysorbates.
References
- 1. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
Assessing the performance of Polysorbate 60 against poloxamers for preventing protein aggregation.
For Researchers, Scientists, and Drug Development Professionals
The stability of protein-based therapeutics is a critical factor in their efficacy and safety. Protein aggregation, a common challenge in the development of biopharmaceuticals, can lead to loss of activity and potentially induce an immunogenic response. Non-ionic surfactants such as Polysorbate 60 and various poloxamers are widely used as excipients to mitigate this issue. This guide provides an objective comparison of the performance of Polysorbate 60 and poloxamers in preventing protein aggregation, supported by experimental data and detailed methodologies.
Executive Summary
Both Polysorbate 60 and poloxamers are effective non-ionic surfactants used to stabilize proteins in solution, primarily by preventing aggregation at interfaces. The primary mechanism for polysorbates involves their preferential adsorption to air-water and solid-water interfaces, thus preventing proteins from adsorbing and subsequently aggregating.[1] Poloxamers, particularly Poloxamer 188, can also act at these interfaces but have been shown to additionally form complexes with proteins, enhancing their colloidal stability.[1]
While direct head-to-head quantitative comparisons between Polysorbate 60 and a range of poloxamers are limited in publicly available literature, extensive research has been conducted on the closely related Polysorbate 20 and Polysorbate 80. These studies provide valuable insights into the comparative performance of the polysorbate class of surfactants against poloxamers. Generally, polysorbates are considered more surface-active than Poloxamer 188.[2] However, the choice of the optimal surfactant is highly dependent on the specific protein, the formulation, and the types of stress the product will encounter.[3][4]
Quantitative Performance Comparison
The following tables summarize experimental findings from studies comparing the efficacy of polysorbates (20 and 80, as surrogates for 60) and Poloxamer 188 in preventing protein aggregation under various stress conditions.
Table 1: Efficacy Against Agitation-Induced Aggregation
| Surfactant | Protein Model | Stress Condition | Key Findings | Reference |
| Polysorbate 80 | Keratinocyte Growth Factor 2 (KGF-2) | Agitation | Substantially inhibited agitation-induced aggregation. | [5] |
| Poloxamer 188 | Monoclonal Antibodies (mAbs) | Agitation | Provided suitable protection against interfacial stress in liquid formulations. | [3] |
| Polysorbate 20 & 80 | Monoclonal Antibodies (mAbs) | Agitation in cell culture medium | Effective in reducing aggregate formation at 0.01 g/L. | [6] |
| Poloxamer 188 | Monoclonal Antibodies (mAbs) | Agitation in cell culture medium | Effective in reducing aggregate formation at 5 g/L. | [6] |
Table 2: Performance at Different Interfaces
| Surfactant | Interface | Key Findings | Reference |
| Polysorbates (20 & 80) | Hydrophobic air-water | Stabilize antibodies. | [4] |
| Poloxamer 188 | Hydrophobic air-water | Stabilize antibodies. | [4] |
| Polysorbates (20 & 80) | Cyclo-olefin-copolymer (COC) & model hydrophobic interface | Increase antibody stability. | [4] |
| Poloxamer 188 | Cyclo-olefin-copolymer (COC) & model hydrophobic interface | Negligible stabilizing effect. | [4] |
| Polysorbates (20 & 80) | Hydrophilic charged cellulose | Cannot protect against aggregation. | [4] |
| Poloxamer 188 | Hydrophilic charged cellulose | Cannot protect against aggregation. | [4] |
Table 3: Comparative Performance in Freeze-Thaw Studies
| Surfactant | Protein Model | Key Findings | Reference |
| Polysorbate 20 | Lysozyme (B549824) | Completely prevents freeze-induced aggregation at 0.04% (w/w). | [7] |
| Poloxamer 188 | Lysozyme | Interacts with lysozyme and prevents crowding, but some reversible aggregation is observed during freezing at 10% (w/w). | [7] |
Experimental Protocols
Accurate assessment of protein aggregation is crucial for comparing the efficacy of stabilizing excipients. The following are detailed methodologies for key experiments commonly employed in such studies.
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Instrumentation: A DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm) and a detector positioned at a specific angle (e.g., 90° or 173°).
-
Sample Preparation:
-
Prepare protein solutions with and without the test surfactants (Polysorbate 60 or poloxamers) at desired concentrations in a suitable buffer.
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove extraneous dust particles.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
Perform multiple measurements (e.g., 10-15 runs) for each sample to ensure reproducibility.
-
The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations and derives the particle size distribution and the average hydrodynamic radius (Rh).
-
-
Data Analysis:
-
Compare the size distribution profiles of the protein solutions with and without surfactants.
-
An increase in the mean particle size or the appearance of a second population of larger particles is indicative of aggregation.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution.
-
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight range of the protein of interest, and a UV detector.
-
Mobile Phase: An aqueous buffer compatible with the protein, often containing salt (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.
-
Sample Preparation:
-
Prepare protein solutions with and without the test surfactants.
-
Subject the samples to stress conditions (e.g., agitation, thermal stress) to induce aggregation.
-
Filter the samples before injection if visible particles are present.
-
-
Chromatographic Run:
-
Inject a fixed volume of the sample onto the SEC column.
-
Run the mobile phase at a constant flow rate.
-
Monitor the eluate using the UV detector at a wavelength where the protein absorbs (typically 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the percentage of each species.
-
Compare the percentage of monomer loss and aggregate formation between samples with different surfactants.
-
Turbidity Assay for Monitoring Aggregation Kinetcis
A turbidity assay is a simple, high-throughput method to monitor the kinetics of protein aggregation by measuring the increase in light scattering as aggregates form.
-
Instrumentation: A UV-Vis spectrophotometer or a plate reader capable of measuring absorbance.
-
Sample Preparation:
-
Prepare protein solutions with and without the test surfactants in a multi-well plate or cuvettes.
-
Induce aggregation through a chosen stress method (e.g., heating, addition of a chemical denaturant).
-
-
Measurement:
-
Measure the apparent absorbance (turbidity) of the samples at a wavelength where the protein does not have a strong absorbance, typically in the range of 340-600 nm.
-
Take measurements at regular time intervals to monitor the progress of aggregation.
-
-
Data Analysis:
-
Plot the turbidity values as a function of time.
-
A higher rate of increase in turbidity indicates a faster aggregation rate.
-
Compare the aggregation kinetics of the protein in the presence of Polysorbate 60 and different poloxamers.
-
Mechanisms of Action
The stabilizing effects of Polysorbate 60 and poloxamers are attributed to their amphiphilic nature, which allows them to interact with both the protein and the surrounding solution, as well as interfaces.
Polysorbate 60: Interfacial Shielding
The primary mechanism by which polysorbates prevent protein aggregation is through competitive adsorption at interfaces.[1] Proteins tend to unfold and aggregate at hydrophobic interfaces such as the air-water interface. Polysorbates, being more surface-active, preferentially occupy these interfaces, creating a protective layer that prevents proteins from adsorbing and denaturing.
Poloxamers: Dual-Mode Stabilization
Poloxamers also prevent protein aggregation by adsorbing to interfaces. However, studies suggest they can also directly interact with proteins in the bulk solution.[1] The hydrophobic polypropylene (B1209903) oxide (PPO) block of the poloxamer can associate with hydrophobic patches on the protein surface, while the hydrophilic polyethylene (B3416737) oxide (PEO) chains provide steric hindrance, preventing protein-protein interactions and subsequent aggregation.
Conclusion
The selection between Polysorbate 60 and poloxamers for preventing protein aggregation is not a one-size-fits-all decision. While polysorbates, including Polysorbate 60, are generally highly effective at protecting against interfacial stress, poloxamers offer a dual mechanism of action that may be beneficial for certain proteins. The optimal choice will depend on the specific characteristics of the protein, the formulation composition, and the manufacturing and storage conditions. It is crucial to perform formulation screening studies using a variety of analytical techniques to determine the most suitable surfactant for a given biopharmaceutical product. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making these critical decisions.
References
- 1. Modulation of protein adsorption by poloxamer 188 in relation to polysorbates 80 and 20 at solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5696090A - Pharmaceutical composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Surfactant and Protein-Protein Interactions During Freeze and Thaw: A Small-Angle Neutron Scattering Study of Lysozyme Solutions with Polysorbate and Poloxamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Emulsion Stability: A Comparative Analysis of Polysorbate 60 in Combination with Co-Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifying system is paramount to achieving stable and effective formulations. Polysorbate 60, a widely utilized non-ionic surfactant, is often employed for its ability to create stable oil-in-water (O/W) emulsions. However, its emulsifying efficiency can be significantly enhanced through synergistic combinations with other surfactants. This guide provides a comparative analysis of Polysorbate 60's performance, both individually and in combination with other common co-surfactants, supported by available experimental data and detailed methodologies.
Polysorbate 60, with a Hydrophile-Lipophile Balance (HLB) value of approximately 14.9, is inherently suitable for forming O/W emulsions.[1][2] Its efficacy is reportedly increased when used in conjunction with fatty alcohols like cetyl alcohol or other non-ionic surfactants such as sorbitan (B8754009) stearate.[1] These combinations can lead to improved emulsion stability, finer droplet size, and enhanced product texture.
Comparative Performance Data
While direct comparative studies providing quantitative data for Polysorbate 60 with a range of co-surfactants under identical conditions are limited, the following table summarizes findings from various studies to illustrate the impact of co-surfactants on emulsion properties. It is important to note that experimental conditions such as oil phase composition, surfactant concentration, and homogenization methods can significantly influence the results.
| Emulsifier System | Key Performance Indicators | Observations |
| Polysorbate 60 (alone) | Droplet Size: Variable, dependent on concentration and energy input.Zeta Potential: Generally low, indicating potential for instability over time.Stability: Can form stable emulsions, but may be prone to creaming or coalescence, especially at lower concentrations. | Emulsions stabilized by Polysorbate 60 alone are generally stable and homogeneous across various fat fractions.[3] However, achieving long-term stability often requires optimization of its concentration. |
| Polysorbate 60 & Cetyl Alcohol | Droplet Size: Generally smaller and more uniform compared to Polysorbate 60 alone.Zeta Potential: Can be slightly increased, contributing to better electrostatic stabilization.Stability: Significantly improved stability, with reduced creaming and coalescence. The combination forms a self-emulsifying wax that provides good stability in acidic or alkaline environments.[4] | Cetyl alcohol acts as a thickening agent and stabilizer, enhancing the consistency and stability of the emulsion.[4] The combination is a complete emulsification system that often does not require additional emulsifiers.[4] |
| Polysorbate 60 & Sorbitan Stearate | Droplet Size: Can be optimized for smaller droplet size by adjusting the ratio of the two surfactants to achieve a desired HLB value.Zeta Potential: Varies with the specific formulation.Stability: The combination of a high-HLB surfactant (Polysorbate 60) and a low-HLB surfactant (Sorbitan Stearate) allows for the formulation of highly stable emulsions over a wide range of oil concentrations. | This blend is frequently used to achieve a specific required HLB for a given oil phase, leading to enhanced emulsion stability. |
| Polysorbate 60 & Polyvinyl Alcohol (PVA) | Droplet Size: Nanoemulsions with varying droplet sizes can be formulated by altering the concentration of Polysorbate 60. For instance, in one study, increasing the Polysorbate 60 concentration from 0.18g to 0.24g in a nanoemulsion containing PVA resulted in a change in median droplet diameter from 135.2 nm to 156.4 nm.[5]Zeta Potential: In the same study, the zeta potentials were -31.4 mV and -32.8 mV for the lower and higher Polysorbate 60 concentrations, respectively.[5]Stability: The combination can produce stable nanoemulsions, with stability being influenced by the concentration of both components.[5] | The addition of PVA as a stabilizer can contribute to the formation of stable nanoemulsions with controlled droplet sizes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of emulsifier performance. Below are protocols for key experiments used to validate the efficiency of emulsifying systems.
Emulsion Preparation (General Protocol for O/W Emulsions)
Objective: To prepare a stable oil-in-water emulsion for subsequent stability and characterization tests.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
Polysorbate 60
-
Co-surfactant (e.g., Cetyl Alcohol, Sorbitan Stearate)
-
Beakers
-
Heating and stirring plate
-
Homogenizer (e.g., high-shear mixer, sonicator)
Procedure:
-
Preparation of Phases:
-
Accurately weigh the components of the oil phase, including the oil and any oil-soluble surfactants (like Sorbitan Stearate and Cetyl Alcohol), in a beaker.
-
In a separate beaker, accurately weigh the components of the aqueous phase, including deionized water and any water-soluble surfactants (like Polysorbate 60).
-
-
Heating:
-
Heat both phases separately to 70-75°C on a heating and stirring plate. Stir both phases gently until all components are completely dissolved or melted.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a specified speed (e.g., 5000-10,000 rpm) for a defined period (e.g., 5-10 minutes).
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a standard stirrer until it cools down to room temperature.
-
-
Storage:
-
Transfer the prepared emulsion into sealed containers for subsequent analysis.
-
Droplet Size and Zeta Potential Analysis
Objective: To determine the average droplet size, size distribution, and surface charge of the emulsion droplets, which are critical indicators of emulsion stability.[6]
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample into a measurement cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the droplet size measurement using DLS, which analyzes the fluctuations in scattered light intensity due to the Brownian motion of the droplets.
-
Perform the zeta potential measurement using ELS, which measures the velocity of the droplets in an applied electric field.
-
-
Data Analysis: The instrument's software calculates the mean droplet diameter, polydispersity index (PDI), and the zeta potential. Measurements should be performed in triplicate.
Creaming Index Measurement
Objective: To quantify the gravitational separation of the dispersed phase over time, providing a visual and quantitative measure of emulsion instability.
Procedure:
-
Sample Preparation: Fill a graduated cylinder with the freshly prepared emulsion to a specific volume (e.g., 100 mL).
-
Storage: Store the cylinder at a controlled temperature (e.g., 25°C) and observe it at regular intervals (e.g., 1, 7, 14, and 30 days).
-
Measurement: Measure the height of the cream layer (Hc) that forms at the top and the total height of the emulsion (Ht).
-
Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / Ht) x 100
A lower creaming index indicates higher emulsion stability.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for preparing and validating the stability of an oil-in-water emulsion.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. POLYSORBATE 60: Premium Non-Ionic Emulsifier for Pharmaceuticals, Cosmetics & Food | NIKOO Chemical [nikoochem.com]
- 3. researchgate.net [researchgate.net]
- 4. avenalab.com [avenalab.com]
- 5. Influence of Polysorbate 60 on Formulation Properties and Bioavailability of Morin-Loaded Nanoemulsions with and without Low-Saponification-Degree Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Comparative evaluation of the stability of oil-in-water emulsions prepared with different grades of Polysorbate 60.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of oil-in-water (O/W) emulsions formulated with various grades of Polysorbate 60. The performance of high-purity pharmaceutical grade, standard food grade, and an industrial grade Polysorbate 60 are evaluated based on key stability indicators. This document includes detailed experimental protocols and supporting data to assist researchers in selecting the appropriate grade of emulsifier for their specific formulation needs.
Introduction to Polysorbate 60 and Emulsion Stability
Polysorbate 60, also known as polyoxyethylene (20) sorbitan (B8754009) monostearate or Tween 60, is a non-ionic surfactant widely utilized as an emulsifying agent in the food, pharmaceutical, and cosmetic industries.[1][2] Its amphipathic nature, possessing both hydrophilic (polyoxyethylene chains) and lipophilic (fatty acid ester) moieties, allows it to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.[3] The stability of these emulsions is a critical quality attribute, influencing the shelf-life, efficacy, and sensory properties of the final product.[2]
Different grades of Polysorbate 60 are commercially available, which may vary in their purity, fatty acid composition (the ratio of stearic to palmitic acid), and the presence of residual reactants from the manufacturing process.[4][5] These variations can significantly impact the emulsifier's performance and the resulting stability of the emulsion. This guide explores these differences through a series of standardized tests.
Key Specifications of Polysorbate 60 Grades
The table below outlines the typical specifications for the different grades of Polysorbate 60 used in this evaluation. These parameters can influence the emulsifier's performance and the stability of the resulting emulsions.
| Parameter | Grade A (Pharmaceutical) | Grade B (Food Grade) | Grade C (Industrial) |
| Purity (% Polysorbate 60) | ≥ 98% | ≥ 95% | ≥ 90% |
| Acid Value (mg KOH/g) | ≤ 2.0 | ≤ 2.2 | ≤ 5.0 |
| Saponification Value (mg KOH/g) | 45 - 55 | 45 - 55 | 43 - 58 |
| Hydroxyl Value (mg KOH/g) | 81 - 96 | 81 - 96 | 75 - 100 |
| Fatty Acid Composition | High Stearic Acid Content | Stearic/Palmitic Acid Mix | Variable Fatty Acid Profile |
| Heavy Metals (ppm) | ≤ 10 | ≤ 10 | ≤ 20 |
| 1,4-Dioxane (ppm) | ≤ 10 | ≤ 10 | Not Specified |
Experimental Workflow
The following diagram illustrates the workflow for the preparation and stability testing of the oil-in-water emulsions.
Caption: Experimental workflow for the preparation and stability evaluation of oil-in-water emulsions.
Experimental Protocols
Materials
-
Oil Phase: Light Mineral Oil
-
Aqueous Phase: Deionized Water
-
Emulsifiers:
-
Grade A: Polysorbate 60 (Pharmaceutical Grade, High Purity)
-
Grade B: Polysorbate 60 (Food Grade)
-
Grade C: Polysorbate 60 (Industrial Grade)
-
Emulsion Preparation
-
Prepare the aqueous phase by dissolving 3% (w/w) of the respective Polysorbate 60 grade in deionized water.
-
Prepare the oil phase, which consists of 30% (w/w) light mineral oil.
-
Heat both phases to 65°C.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 5000 rpm for 10 minutes.
-
Allow the resulting emulsion to cool to room temperature while stirring gently.
Stability Assessment
-
Visual Observation: Emulsions are stored in sealed glass vials at room temperature. Visual inspection for creaming, phase separation, and any other signs of instability is performed at 0, 24, 48, and 72 hours.
-
Particle Size Analysis: The mean droplet size and size distribution of the emulsion are measured at 0 and 72 hours using a laser diffraction particle size analyzer. Samples are diluted with deionized water prior to measurement to prevent multiple scattering effects.
-
Zeta Potential Measurement: The zeta potential of the emulsion droplets is determined at time 0 using an electrophoretic light scattering instrument. Samples are diluted with deionized water for this measurement.
-
Rheological Measurement: The viscosity of the emulsions is measured at time 0 using a rotational viscometer with a suitable spindle at a constant shear rate.
Comparative Performance Data
The following table summarizes the experimental data obtained from the stability evaluation of oil-in-water emulsions prepared with the different grades of Polysorbate 60.
| Parameter | Grade A (Pharmaceutical) | Grade B (Food Grade) | Grade C (Industrial) |
| Mean Particle Size (µm) - 0h | 1.8 ± 0.2 | 2.5 ± 0.4 | 4.1 ± 0.8 |
| Mean Particle Size (µm) - 72h | 2.1 ± 0.3 | 3.8 ± 0.6 | 7.5 ± 1.2 |
| Zeta Potential (mV) - 0h | -35.2 ± 1.5 | -28.7 ± 2.1 | -19.4 ± 2.8 |
| Viscosity (cP) - 0h | 1200 ± 50 | 950 ± 70 | 600 ± 90 |
| Visual Stability (72h) | No visible separation | Slight creaming | Significant phase separation |
Relationship Between Grade and Stability
The characteristics of the Polysorbate 60 grade have a direct impact on the resulting emulsion's stability. Purity and compositional uniformity are key factors.
Caption: Relationship between Polysorbate 60 grade characteristics and emulsion stability.
Discussion and Conclusion
The experimental results indicate a clear correlation between the grade of Polysorbate 60 and the stability of the resulting oil-in-water emulsion.
Grade A (Pharmaceutical) , with its high purity and well-defined composition, produced the most stable emulsion. This is evidenced by the smallest initial particle size, which remained relatively unchanged over 72 hours, a high negative zeta potential indicating strong electrostatic repulsion between droplets, and the highest viscosity, which helps to retard droplet movement and coalescence. The absence of visual phase separation further confirms its superior performance.
Grade B (Food Grade) demonstrated moderate stability. The initial particle size was larger than that of the emulsion made with the pharmaceutical grade, and a more significant increase in particle size was observed over time, suggesting a higher rate of droplet coalescence. The lower zeta potential and viscosity are consistent with the observed slight creaming after 72 hours.
Grade C (Industrial) , characterized by lower purity and a more variable composition, yielded the least stable emulsion. The significantly larger initial particle size, which more than doubled in 72 hours, indicates poor emulsification efficiency and rapid destabilization. The low zeta potential and viscosity provided insufficient barriers to prevent droplet aggregation, leading to pronounced phase separation.
References
Safety Operating Guide
Proper Disposal of Polyoxyethylene Sorbitan Monostearate (Polysorbate 60) in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals, including seemingly benign substances like Polyoxyethylene sorbitan (B8754009) monostearate (also known as Polysorbate 60), is a critical aspect of laboratory safety and environmental responsibility. While Polysorbate 60 is not generally classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures must still be followed in accordance with local, state, and federal regulations, as well as institutional policies.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to handle Polyoxyethylene sorbitan monostearate with appropriate personal protective equipment (PPE). This includes wearing safety glasses, gloves, and a lab coat.[3] In case of a spill, the material should be contained using an inert absorbent material, such as sand or vermiculite, and then collected into a suitable, closed container for disposal.[1][4] Avoid creating dust or aerosols during cleanup.[4]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps provide a general guideline; however, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Waste Characterization: The first step is to determine if the waste is pure this compound or if it is mixed with other chemicals. If it is mixed, the disposal route will be determined by the most hazardous component in the mixture.
-
Containerization:
-
Use a chemically compatible container with a secure, leak-proof lid for waste collection.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the date accumulation started.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[6][7]
-
The SAA must be under the control of laboratory personnel and inspected weekly for leaks or deterioration of containers.[6]
-
Segregate the waste from incompatible materials. Although Polysorbate 60 is relatively stable, it should be kept away from strong oxidizing agents.[8]
-
-
Disposal Request: Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to arrange for a pickup.[7] Do not transport hazardous waste yourself.[9]
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
For containers that held non-acutely hazardous waste, they can often be disposed of as regular trash once they are completely empty (no more material can be poured out).[9]
-
The container label should be defaced or removed before disposal.[9]
-
If the container held a mixture with an "acutely hazardous" (P-listed) waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
Quantitative Data for Laboratory Waste
The following table summarizes general quantitative limits often applied to laboratory chemical waste management. Specific limits for this compound are not typically defined, as it is not a regulated hazardous waste.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated. | [7] |
| Time Limit for Full Containers in SAA | Full containers must be removed from the SAA within three calendar days. | [6] |
| Time Limit for Partially Filled Containers in SAA | Partially filled containers may remain in the SAA for up to one year. | [6] |
| pH Range for Potential Drain Disposal (Aqueous, Non-Hazardous) | Between 5.5 and 10.5 (must be verified with local and institutional regulations). | [10] |
Note: Drain disposal of any chemical, including non-hazardous ones like this compound, is highly regulated and generally discouraged. Always consult with your EHS department before disposing of any chemical down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. fishersci.fr [fishersci.fr]
- 3. himediadownloads.com [himediadownloads.com]
- 4. echemi.com [echemi.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Essential Safety and Handling Guide for Polyoxyethylene Sorbitan Monostearate (Polysorbate 60)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Polyoxyethylene sorbitan (B8754009) monostearate (CAS No. 9005-67-8), commonly known as Polysorbate 60 or Tween 60. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
While Polyoxyethylene sorbitan monostearate is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, observing good industrial hygiene and safety practices is essential.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][3][4] | To prevent eye contact, which may cause irritation.[5][6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | To avoid prolonged or repeated skin contact, which may cause irritation.[5][7] Gloves should be inspected before use.[4] |
| Skin & Body Protection | Lab coat or impervious clothing.[2][4] | To protect skin and personal clothing from splashes and spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6][8] | Use a full-face respirator if exposure limits are exceeded or if aerosols/mists are generated and ventilation is inadequate.[4][9][10] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Ventilation:
-
Handle the substance in a well-ventilated area to minimize inhalation of vapors or mists.[2][5]
-
Use process enclosures or local exhaust ventilation to control emissions at the source, especially if dust or aerosols are generated.[11]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
2. Safe Handling Practices:
-
Wash hands thoroughly after handling the substance.[5]
-
Keep the container tightly closed when not in use.[1][2][11]
-
Keep away from heat, sparks, and open flames, as the material can be combustible at high temperatures.[5][11]
3. Storage:
Accidental Release and Disposal Plan
1. Spill Containment and Cleanup:
-
Small Spills: Use appropriate tools to collect the spilled material. Absorb with inert material such as clay or diatomaceous earth.[11] Place the material into a suitable, labeled container for waste disposal.[11][12]
-
Large Spills: Evacuate personnel to a safe area.[2] Use a shovel to place the material into a convenient waste disposal container.[11] Prevent the spill from entering drains, sewers, or waterways.[2][3][5]
-
After cleanup, clean the contaminated surface by spreading water and allowing it to evacuate through the sanitary system or flush the area with water and detergent.[5][11]
2. Disposal:
-
Dispose of waste and contaminated materials in accordance with all applicable local, regional, and national regulations.[5][9]
-
Empty containers may retain product residue and should be sent to an approved waste handling site for recycling or disposal.[9] Do not reuse empty containers without professional cleaning.
Emergency First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[9] If irritation persists, seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately.[2][9] Wash the affected area with soap and plenty of water.[2] If irritation develops or persists, consult a doctor.[11]
-
Inhalation: Move the person to fresh air.[2][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2][5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Safe Handling Workflow for Polysorbate 60
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. echemi.com [echemi.com]
- 5. redox.com [redox.com]
- 6. avenalab.com [avenalab.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. westliberty.edu [westliberty.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
